WT-161
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3/c32-26(15-9-1-2-10-16-27(33)30-34)29-28-21-22-17-19-25(20-18-22)31(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-8,11-14,17-21,34H,1-2,9-10,15-16H2,(H,29,32)(H,30,33)/b28-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWWYFKVBFUVIZ-SGWCAAJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NNC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=N/NC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of WT-161, a Selective HDAC6 Inhibitor
For Immediate Release: December 18, 2025
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of action of WT-161, a potent and highly selective second-generation histone deacetylase 6 (HDAC6) inhibitor. This compound's specificity for the cytoplasmic deacetylase HDAC6 allows for a targeted therapeutic approach, primarily disrupting cellular protein homeostasis and microtubule dynamics with minimal impact on nuclear histone acetylation.[1] This targeted action translates to significant anti-tumor activity in various cancer models, including multiple myeloma, breast cancer, glioblastoma, and retinoblastoma, both as a monotherapy and in combination with other agents.[1]
Core Mechanism of Action: Selective Inhibition of HDAC6
This compound exerts its therapeutic effects through direct binding to the catalytic domain of the HDAC6 enzyme, potently inhibiting its deacetylase activity.[1] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase characterized by two functional catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP).[1] Its substrates are predominantly non-histone proteins integral to crucial cellular functions.[1]
The high selectivity of this compound for HDAC6 over other HDAC isoforms, particularly the class I nuclear HDACs, is a key feature of its mechanism.[1] This specificity mitigates the widespread changes in gene transcription associated with pan-HDAC inhibitors, potentially leading to a more favorable toxicity profile.[1] The inhibition of HDAC6 by this compound results in the hyperacetylation of its key cytoplasmic substrates, initiating a cascade of downstream anti-cancer effects.[1]
Quantitative Data: In Vitro Inhibitory Activity of this compound
| Target Protein | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 0.40 | - |
| HDAC1 | 8.35 | ~21-fold |
| HDAC2 | 15.4 | ~38.5-fold |
Data compiled from multiple sources.[2]
Downstream Cellular Consequences of HDAC6 Inhibition by this compound
The primary consequence of this compound-mediated HDAC6 inhibition is the hyperacetylation of its non-histone protein substrates, most notably α-tubulin and the heat shock protein 90 (HSP90).
Disruption of Microtubule Dynamics
HDAC6 is the primary deacetylase of α-tubulin. Its inhibition by this compound leads to the accumulation of acetylated α-tubulin, which disrupts microtubule dynamics.[2] This interference with the microtubule network affects several critical cellular processes:
-
Cell Migration and Invasion: Impaired microtubule function hinders cell motility, a crucial factor in cancer metastasis.
-
Cell-Cell Adhesion: Changes in microtubule dynamics can impact the integrity of cell-cell junctions.
-
Aggresome Pathway: In cancer cells, particularly multiple myeloma, HDAC6 inhibition disrupts the "aggresome" pathway, a cellular mechanism for clearing misfolded proteins.[2]
Impairment of Protein Homeostasis (Proteostasis)
HDAC6 also deacetylates HSP90, a chaperone protein essential for the stability and function of numerous client proteins, many of which are oncogenic. Hyperacetylation of HSP90 following this compound treatment impairs its chaperone function. This leads to the misfolding and subsequent degradation of HSP90 client proteins, contributing to "proteotoxic stress." This stress is characterized by the accumulation of polyubiquitinated proteins, which can trigger apoptosis.
Induction of Apoptosis
This compound induces apoptosis in a variety of cancer cell lines. This programmed cell death is a result of several upstream events, including:
-
Proteotoxic and Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins triggers the unfolded protein response (UPR) and ER stress, leading to apoptosis.
-
Upregulation of Pro-Apoptotic Proteins: In some cancer types, such as retinoblastoma, this compound has been shown to increase the transcription of the pro-apoptotic gene Bad.[3] This occurs through the increased acetylation of histones H3 and H4 on the Bad promoter, even though this compound is a cytoplasmic deacetylase.[3]
-
Caspase Activation: The induction of cellular stress by this compound leads to the activation of caspases, key executioners of apoptosis.
Synergistic Anti-Tumor Effects
This compound has demonstrated synergistic effects when combined with other anti-cancer agents:
-
With Bortezomib (B1684674): In multiple myeloma, the combination of this compound and the proteasome inhibitor bortezomib leads to a significant accumulation of polyubiquitinated proteins and enhanced cell stress, resulting in increased caspase activation and apoptosis.[4][5] This combination is effective even in bortezomib-resistant cells.[4][5]
-
With Cisplatin: In retinoblastoma, this compound shows synergistic inhibitory effects on cell growth when combined with the chemotherapy drug cisplatin.[3]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action on HDAC6 and its downstream effects.
HDAC6 Signaling Pathway
Caption: Key substrates and cellular functions regulated by HDAC6.
General Experimental Workflow for Evaluating this compound
Caption: General workflow for evaluating the cellular effects of this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol is used to quantify the change in α-tubulin acetylation following this compound treatment.
Materials:
-
This compound
-
Cancer cell lines (e.g., multiple myeloma, breast cancer)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-total-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to desired confluency and treat with various concentrations of this compound for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized detergent-based solution)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-PI Staining)
This protocol quantifies the extent of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Wound Healing (Scratch) Assay
This protocol assesses the effect of this compound on cell migration.
Materials:
-
This compound
-
Cancer cell lines that form a monolayer
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells and grow to a confluent monolayer.
-
Wound Creation: Create a linear "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove dislodged cells and add fresh media containing this compound or a vehicle control.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).
-
Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
References
The Discovery and Synthesis of WT-161: A Selective HDAC6 Inhibitor for Overcoming Proteasome Inhibitor Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
WT-161 is a potent and selective small-molecule inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant therapeutic potential, particularly in the context of multiple myeloma. Its discovery represents a targeted approach to overcoming resistance to proteasome inhibitors, a common clinical challenge. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data.
Discovery of this compound: A Targeted Approach
This compound was identified through a focused library synthesis aimed at developing a potent, selective, and bioavailable HDAC6 inhibitor. The rationale for its development stemmed from the understanding that dual inhibition of the proteasome and the aggresome pathway could offer a synergistic anti-cancer effect, especially in cancers like multiple myeloma that are prone to developing resistance to proteasome inhibitors such as bortezomib (B1684674).[1][2][3][4]
The discovery, detailed in Hideshima et al., 2016 in the Proceedings of the National Academy of Sciences (PNAS), describes how this compound emerged from a library of synthesized compounds designed to selectively target HDAC6.[1][2][3][4] This selectivity is crucial as it minimizes the off-target effects associated with pan-HDAC inhibitors.
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the creation of a hydrazine (B178648) library. The general scheme involves the reaction of a substituted aromatic sulfonyl chloride with a hydrazine derivative, followed by condensation with an aldehyde or ketone and subsequent chemical modifications to yield the final hydroxamic acid-containing compound. While the full, detailed synthesis protocol is proprietary and often contained within supplementary materials of primary publications, the key steps are outlined below based on the available information.
A representative synthesis scheme, as inferred from the discovery publication, is as follows:
-
Formation of the Sulfonyl Hydrazide: A substituted arylsulfonyl chloride is reacted with hydrazine hydrate (B1144303) in a suitable solvent to form the corresponding sulfonyl hydrazide.
-
Condensation: The sulfonyl hydrazide is then condensed with a selected aldehyde or ketone to form a hydrazone.
-
Cyclization and Functional Group Interconversion: The resulting intermediate undergoes further chemical transformations, which may include cyclization and other functional group manipulations, to build the core scaffold of this compound.
-
Introduction of the Hydroxamic Acid Moiety: The final step involves the introduction of the hydroxamic acid group, which is critical for the HDAC inhibitory activity. This is typically achieved by reacting an ester precursor with hydroxylamine.
Mechanism of Action: Overcoming Bortezomib Resistance
This compound exerts its anti-cancer effects primarily through the selective inhibition of HDAC6. HDAC6 is a cytoplasmic enzyme that plays a key role in protein quality control by deacetylating α-tubulin and regulating the aggresome pathway, a cellular mechanism for clearing misfolded proteins.
In the context of multiple myeloma, resistance to proteasome inhibitors like bortezomib can arise from the activation of the aggresome pathway to clear the accumulation of polyubiquitinated proteins. By inhibiting HDAC6, this compound disrupts this alternative protein clearance mechanism.[1][2][3][4]
The combination of this compound with a proteasome inhibitor leads to a massive accumulation of misfolded, polyubiquitinated proteins, inducing significant cellular stress and ultimately triggering apoptosis (programmed cell death).[1][2][3][4]
Signaling Pathway of this compound Action
References
- 1. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to WT-161: A Potent and Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WT-161 is a novel, potent, and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6). Its unique mechanism of action, centered on the disruption of cellular protein homeostasis and microtubule dynamics, has positioned it as a promising therapeutic agent, particularly in the context of multiple myeloma and other malignancies. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, supplemented with detailed experimental protocols and visualizations of its core signaling pathways.
Chemical Properties and Structure
This compound, with the chemical name (E)-8-(2-(4-(diphenylamino)benzylidene)hydrazinyl)-N-hydroxy-8-oxooctanamide, is a hydroxamic acid-containing compound. The presence of the hydroxamic acid moiety is crucial for its inhibitory activity, as it chelates the zinc ion within the active site of HDAC enzymes.
| Property | Value | Reference |
| IUPAC Name | (E)-8-(2-(4-(diphenylamino)benzylidene)hydrazinyl)-N-hydroxy-8-oxooctanamide | [1] |
| CAS Number | 1206731-57-8 | [2] |
| Molecular Formula | C27H30N4O3 | [2] |
| Molecular Weight | 458.55 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% (HPLC) | [1] |
| Solubility | Soluble in DMSO | [2] |
| SMILES | O=C(NO)CCCCCCC(N/N=C/C1=CC=C(N(C2=CC=CC=C2)C3=CC=CC=C3)C=C1)=O | [1] |
| InChI Key | KXWWYFKVBFUVIZ-SGWCAAJKSA-N | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the highly selective inhibition of HDAC6, a primarily cytoplasmic, class IIb histone deacetylase. Unlike pan-HDAC inhibitors that affect a broad range of HDAC enzymes and can lead to widespread changes in gene transcription, this compound's specificity for HDAC6 allows for a more targeted therapeutic approach with potentially fewer side effects.
The primary consequences of HDAC6 inhibition by this compound are the hyperacetylation of its key non-histone protein substrates, namely α-tubulin and heat shock protein 90 (HSP90).
Disruption of Microtubule Dynamics via α-Tubulin Hyperacetylation
HDAC6 is the major deacetylase of α-tubulin, a critical component of microtubules. By inhibiting HDAC6, this compound leads to the accumulation of acetylated α-tubulin. This modification disrupts the normal dynamics of microtubules, affecting essential cellular processes such as cell motility, intracellular transport, and cell division.
Impairment of Protein Homeostasis through HSP90 Hyperacetylation and Aggresome Pathway Inhibition
HSP90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation. HDAC6-mediated deacetylation is required for the proper function of HSP90. This compound-induced hyperacetylation of HSP90 impairs its chaperone activity, leading to the misfolding and subsequent degradation of its client proteins.
Furthermore, HDAC6 plays a crucial role in the aggresome pathway, a cellular mechanism for clearing misfolded and aggregated proteins.[3] HDAC6 facilitates the transport of ubiquitinated protein aggregates along microtubules to the aggresome for subsequent disposal.[3] By disrupting microtubule function and inhibiting HDAC6's direct role in this process, this compound blocks the clearance of toxic protein aggregates, leading to proteotoxic stress and ultimately apoptosis.[3][4] This mechanism is particularly relevant in protein-secreting cancer cells like those in multiple myeloma, which are highly dependent on efficient protein quality control systems.[5][6]
The synergistic effect of this compound with proteasome inhibitors, such as bortezomib, stems from the simultaneous blockade of two major protein clearance pathways: the proteasome and the aggresome pathway.[7]
In Vitro and In Vivo Activity
This compound has demonstrated potent and selective inhibitory activity against HDAC6 in biochemical assays. Its efficacy has been further confirmed in various cancer cell lines and in vivo models.
Biochemical and Cellular Potency
| Target | IC50 (nM) | Reference |
| HDAC6 | 0.40 | [1][2] |
| HDAC1 | 8.35 | [1] |
| HDAC2 | 15.4 | [1] |
| HDAC3 | 51.6 | [2] |
| HDAC8 | 1430 | [2] |
In multiple myeloma cell lines, this compound induces significant cytotoxicity with IC50 values typically in the low micromolar range.
Preclinical Antitumor Activity
In vivo studies using xenograft models of multiple myeloma have shown that this compound, particularly in combination with the proteasome inhibitor bortezomib, significantly inhibits tumor growth.[2] This synergistic effect highlights the therapeutic potential of dual targeting of protein degradation pathways.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro HDAC6 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a stop solution like Trichostatin A and a developing enzyme)
-
This compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in HDAC assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as controls.
-
Add a fixed amount of recombinant HDAC6 to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.[8]
Western Blot Analysis of Acetylated α-Tubulin
This protocol is used to assess the cellular target engagement of this compound by measuring the level of its downstream marker, acetylated α-tubulin.
Materials:
-
Cancer cell line (e.g., multiple myeloma cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and anti-total-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin to confirm equal protein loading.
-
Quantify the band intensities to determine the relative increase in acetylated α-tubulin.[4][8]
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
96-well clear or white-walled plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.
-
For the CellTiter-Glo assay, add the reagent directly to the wells, incubate briefly, and read the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Synthesis and Analytical Characterization
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is understood to have been developed from a library of hydrazine-containing compounds. The general synthetic approach would likely involve the coupling of a substituted benzaldehyde (B42025) with a hydrazine-functionalized octanoic acid derivative, followed by the formation of the hydroxamic acid.
Analytical Methods: The characterization and quality control of this compound would typically involve a combination of the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity. A reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing a small percentage of a modifier like trifluoroacetic acid or formic acid is a common method. Detection is typically performed using a UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the signals.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement.
Conclusion
This compound is a highly promising selective HDAC6 inhibitor with a well-defined mechanism of action that leads to the disruption of key cellular processes in cancer cells. Its potent in vitro and in vivo activity, particularly in combination with other anticancer agents, warrants further investigation and development. This technical guide provides a foundational understanding of the chemical and biological properties of this compound, along with practical experimental protocols to aid researchers in their exploration of this and similar targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the Aggresome Pathway in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Various Signaling Pathways in Multiple Myeloma Cells and Effects of Treatment on These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the integrated networks of aggresome formation, proteasome, and autophagy potentiates ER stress‑mediated cell death in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Selectivity Profile of WT-161 Against HDAC Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective histone deacetylase (HDAC) inhibitor, WT-161. It details its selectivity profile, mechanism of action, and the experimental protocols used for its characterization.
This compound is a potent and bioavailable small molecule inhibitor of HDAC6.[1] Its high selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, minimizes off-target effects and associated toxicities, making it a promising candidate for targeted cancer therapy.[2][3] This targeted approach allows this compound to exhibit significant anti-tumor activity in various cancer models, including multiple myeloma, breast cancer, glioblastoma, and retinoblastoma.[3]
Selectivity Profile of this compound
This compound demonstrates high selectivity for HDAC6, with significantly lower inhibitory activity against other HDAC isoforms.[1][2] This selectivity is a key feature, as the inhibition of class I HDACs is often associated with the toxicities observed with pan-HDAC inhibitors.[4]
| Target Protein | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 0.40 | - |
| HDAC1 | 8.35 | ~21-fold |
| HDAC2 | 15.4 | ~38.5-fold |
Data compiled from multiple sources.[1][2]
Mechanism of Action
The primary mechanism of action for this compound is the direct inhibition of the deacetylase activity of the HDAC6 enzyme.[2][3] This inhibition leads to the hyperacetylation of key non-histone protein substrates of HDAC6, most notably α-tubulin.[2][5] The accumulation of acetylated α-tubulin disrupts microtubule dynamics, which in turn affects crucial cellular processes such as cell migration and invasion.[2]
In the context of multiple myeloma, the inhibition of HDAC6 by this compound disrupts the "aggresome" pathway, a cellular mechanism for clearing misfolded proteins. This disruption, especially when combined with a proteasome inhibitor like bortezomib, leads to a significant accumulation of polyubiquitinated proteins and cell stress, ultimately triggering caspase activation and apoptosis.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize HDAC inhibitors like this compound.
In Vitro HDAC Enzymatic Assay
This assay is used to determine the concentration of an inhibitor required to reduce the enzymatic activity of a purified HDAC enzyme by 50% (IC50).[2][4]
-
Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is incubated with a recombinant human HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity.[4]
-
Procedure:
-
Compound Dilution: this compound is serially diluted to create a range of concentrations.[2]
-
Reaction Setup: The purified HDAC enzyme is pre-incubated with the various concentrations of this compound in a microplate.
-
Reaction Initiation: The reaction is started by the addition of the fluorogenic substrate.[2]
-
Development: After a set incubation period, the developer enzyme is added to stop the deacetylation reaction and initiate the fluorescence-generating cleavage.
-
Detection: The fluorescence is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration to calculate the IC50 value.
-
Western Blot for Acetylated α-tubulin
This cellular assay is used to confirm the intracellular activity of an HDAC6 inhibitor by measuring the level of its primary substrate, acetylated α-tubulin.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample. An increase in the acetylated α-tubulin signal relative to total α-tubulin indicates HDAC6 inhibition.
-
Procedure:
-
Cell Treatment: Culture a chosen cell line and treat with various concentrations of the HDAC6 inhibitor for a specified time.
-
Cell Lysis: Harvest the cells and lyse them to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin. A separate blot or a stripped and re-probed blot is incubated with an antibody for total α-tubulin as a loading control.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured by an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative increase in acetylated α-tubulin.
-
Conclusion
This compound is a highly potent and selective HDAC6 inhibitor with a well-defined mechanism of action.[2][3] Its ability to induce cancer cell death through the disruption of protein homeostasis and microtubule dynamics, particularly in combination with other therapies, establishes it as a valuable tool for cancer research and a promising therapeutic candidate.[2][6] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective HDAC6 inhibitors.
References
The Role of HDAC6 in Breast Cancer Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the multifaceted role of Histone Deacetylase 6 (HDAC6) in the pathogenesis of breast cancer. It consolidates current research on its enzymatic functions, its influence on key signaling pathways, and its emergence as a promising therapeutic target. The information presented herein is intended to support research and development efforts in oncology, particularly in the context of breast cancer.
Executive Summary
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes beyond histone modification. In breast cancer, HDAC6 is a key regulator of oncogenesis, influencing cell motility, tumor growth, metastasis, and the tumor microenvironment. Its dysregulation is implicated in both hormone receptor-positive and triple-negative breast cancer (TNBC) subtypes.[1][2] HDAC6's ability to deacetylate non-histone substrates, including α-tubulin, cortactin, and Hsp90, underpins its significant contribution to cancer progression.[3][4] Furthermore, emerging evidence highlights its role in modulating immune responses, making it an attractive target for combination therapies.[5][6][7] This guide summarizes the quantitative data on HDAC6's impact, details key experimental protocols for its study, and visualizes its complex signaling networks.
Core Functions and Substrates of HDAC6 in Breast Cancer
HDAC6 stands apart from other HDACs due to its two functional catalytic domains and a C-terminal zinc finger domain that binds ubiquitin.[8][9] Its primary role in breast cancer pathogenesis is mediated through the deacetylation of key non-histone proteins that regulate crucial cellular functions.
-
Cytoskeletal Dynamics and Cell Motility: HDAC6's best-characterized substrates are α-tubulin and cortactin.[3][6] By deacetylating α-tubulin, HDAC6 increases microtubule stability and dynamics, while deacetylation of cortactin promotes actin filament rearrangement.[10][11] Together, these actions enhance cancer cell motility and invasion, which are critical steps in metastasis.[3][12] Overexpression of HDAC6 has been shown to increase chemotactic cell motility in breast cancer cells.[6][12]
-
Protein Quality Control and Stress Response: HDAC6 regulates the chaperone activity of Heat shock protein 90 (Hsp90).[2][4] Hsp90 is essential for the stability and function of numerous oncoproteins. By deacetylating Hsp90, HDAC6 promotes its chaperone function, thereby supporting the survival of cancer cells under stress.[3][12] Inhibition of HDAC6 leads to Hsp90 hyperacetylation, disrupting its function and promoting the degradation of client oncogenes.[2]
-
Tumor Growth and Survival: HDAC6 is required for anchorage-independent growth, a hallmark of transformed cells.[6][12] Knockdown of HDAC6 in breast carcinoma cell lines has been shown to inhibit this type of growth by 5- to 30-fold.[12] It also regulates apoptosis; in some contexts, HDAC6 inhibition leads to programmed cell death.[3][12]
-
Metabolic Regulation: Recent studies have identified a novel role for HDAC6 in regulating glycolytic metabolism in triple-negative breast cancer (TNBC).[13][14] Inhibition of HDAC6 was found to reduce glycolytic metabolism both in vitro and in vivo, revealing a potential vulnerability in chemoresistant TNBC.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on HDAC6 in breast cancer.
Table 1: Impact of HDAC6 on Cellular Processes
| Parameter | Cell Line / Model | Observation | Reference |
| Cell Motility | MCF-7 (ER+) | Estradiol treatment led to a four-fold increase in cell motility, correlated with increased HDAC6 expression. | [10][15] |
| Anchorage-Independent Growth | SKBR3, MCF7 | Knockdown of HDAC6 inhibited anchorage-independent growth by 5-fold to 30-fold. | [12] |
Table 2: Prognostic and Predictive Value of HDAC6
| Patient Cohort | Finding | Statistical Significance | Reference |
| ER-positive patients with adjuvant Tamoxifen treatment (n=67) | High HDAC6 expression correlated with improved relapse-free survival. | P < 0.02 | [10][15] |
| ER-positive patients with adjuvant Tamoxifen treatment (n=67) | High HDAC6 expression correlated with improved overall survival. | P < 0.05 | [10][15] |
| ER-positive patients with adjuvant Tamoxifen treatment | HDAC6 expression was an independent prognostic indicator. | Odds Ratio = 2.82, P = 0.047 | [10][15] |
Table 3: Inhibitor Potency
| Inhibitor | Target(s) | IC50 (HDAC6) | Reference |
| BAS-2 | HDAC6 selective | 76 nM | [14] |
| Hdac6-IN-22 | HDAC6 selective | 4.63 nM | [16] |
| Ricolinostat (ACY-1215) | HDAC6 selective | ~11-fold more selective for HDAC6 over Class I HDACs | [17] |
| Tracer 5 (TAMRA-based) | HDAC1, HDAC2, HDAC6 | 9.1 nM | [18] |
Key Signaling Pathways Involving HDAC6
HDAC6 is a central node in several signaling pathways that are fundamental to breast cancer progression.
HDAC6 and Estrogen Receptor (ER) Signaling
In ER-positive breast cancer, HDAC6 is a novel estrogen-regulated gene.[10] Estrogen signaling, via Estradiol (E2), upregulates HDAC6 expression. This leads to the deacetylation of its cytoplasmic substrates, such as α-tubulin, promoting cell motility. This effect can be abrogated by ER modulators like Tamoxifen.[10][15] Additionally, HDAC6 can deacetylate the anti-apoptotic protein survivin, facilitating its export from the nucleus and enhancing its cell survival functions in the cytoplasm.[19]
HDAC6 in Metastasis and Immune Evasion
HDAC6 is a critical factor in metastasis and the tumor's ability to evade the immune system.[6] By deacetylating cortactin and α-tubulin, it directly enhances the mechanics of cell migration.[11] In the context of the tumor microenvironment, particularly in TNBC, HDAC6 inhibition has been shown to downregulate the expression of immune checkpoint proteins like PD-L1 and PD-L2.[5][11] This suggests that inhibiting HDAC6 can render tumor cells more visible to the immune system and can potentiate the effects of immune checkpoint blockade (ICB) therapies.[6][7] This action is partly mediated through the inactivation of the STAT3 pathway.[11]
Detailed Experimental Protocols
This section provides methodologies for key experiments used to investigate the function of HDAC6.
Protocol: HDAC6 Activity Assay (Fluorometric)
This protocol is for quantifying HDAC6 enzymatic activity from cell lysates using a fluorometric kit.
Materials:
-
96-well white plate
-
Multi-well spectrofluorometer
-
HDAC6 Lysis Buffer
-
HDAC6 Assay Buffer
-
HDAC6 Fluorogenic Substrate
-
Developer solution
-
HDAC6 Inhibitor (e.g., Tubacin) for control
-
AFC (7-Amino-4-trifluoromethylcoumarin) Standard
-
BCA Protein Assay Kit
Procedure:
-
Sample Preparation: a. Harvest 1-2 x 10^6 cells and wash with ice-cold PBS. b. Lyse cells with 100 µL of ice-cold HDAC6 Lysis Buffer. c. Incubate on ice for 10 minutes. d. Centrifuge at 16,000 x g for 10 minutes at 4°C.[20][21] e. Collect the supernatant (clarified lysate) and determine protein concentration using a BCA assay.
-
Assay Setup: a. Prepare AFC Standard curve (e.g., 0, 100, 200, 300, 400, 500 pmol/well) in the 96-well plate. Adjust final volume to 100 µL/well with HDAC6 Assay Buffer.[20][21] b. Add 1-10 µL of cell lysate to desired wells. c. For inhibitor control wells, pre-incubate lysate with an HDAC6 inhibitor for 10 minutes at 37°C.[20] d. Adjust the volume in all sample and control wells to 50 µL with HDAC6 Assay Buffer.
-
Deacetylation Reaction: a. Prepare a Substrate Mix according to the kit manufacturer's instructions. b. Add 50 µL of the Substrate Mix to each sample and control well. c. Cover the plate and incubate at 37°C for 30 minutes.[21]
-
Signal Development and Measurement: a. Add 10 µL of Developer to each well to stop the reaction.[21] b. Incubate at 37°C for 10 minutes to allow for fluorescence development.[21] c. Measure fluorescence using a fluorometer with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: a. Subtract the background reading from all measurements. b. Plot the AFC Standard curve. c. Calculate the HDAC6 activity in the samples based on the standard curve and express as pmol/min/µg of protein lysate.
Protocol: Immunoprecipitation (IP) of HDAC6 and Interacting Proteins
This protocol details the immunoprecipitation of HDAC6 to identify or validate protein-protein interactions.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM Tris-Cl pH 8.0, 150 mM NaCl, 0.5% Triton X-100, with protease and deacetylase inhibitors)
-
Anti-HDAC6 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash Buffer (similar to Lysis Buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Cell Lysis: a. Prepare cell lysate as described in Protocol 5.1 (Step 1). Use 1-5 mg of total protein per IP reaction.[16]
-
Bead Preparation: a. Transfer an appropriate amount of Protein A/G bead slurry to a microcentrifuge tube. b. Place on a magnetic rack, remove the supernatant, and wash the beads twice with Wash Buffer.[16]
-
Immunoprecipitation: a. Add the cleared cell lysate to a fresh tube. b. Add the anti-HDAC6 antibody (or control IgG) to the lysate. c. Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.[16][22] d. Add the pre-washed Protein A/G beads to the lysate-antibody mixture. e. Incubate for an additional 1-2 hours at 4°C with rotation.
-
Washing: a. Place the tube on the magnetic rack to capture the beads. Discard the supernatant. b. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads completely off the magnet, then recapture and discard the supernatant.[16][22]
-
Elution: a. After the final wash, remove all residual Wash Buffer. b. Add 20-50 µL of Elution Buffer (e.g., 1X SDS-PAGE sample buffer) to the beads. c. Boil the sample at 95°C for 5 minutes to release the bound proteins.
-
Analysis: a. Centrifuge the tube and place it on the magnetic rack. b. Carefully collect the supernatant (eluate), which contains the immunoprecipitated proteins. c. Analyze the eluate by Western blotting or mass spectrometry.[16]
Protocol: Transwell Cell Migration Assay
This protocol measures the chemotactic migration of breast cancer cells.
Materials:
-
Transwell inserts (e.g., 24-well format, 8 µm pore size)
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Crystal Violet staining solution (1% crystal violet in 2% ethanol)
-
Cotton swabs
Procedure:
-
Cell Preparation: a. Culture breast cancer cells (e.g., MDA-MB-231) to ~80% confluency. b. Starve the cells in serum-free medium for 12-24 hours prior to the assay. c. Trypsinize, wash, and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.[23]
-
Assay Setup: a. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate. b. Place the Transwell insert into the well, ensuring no air bubbles are trapped beneath the membrane. c. Gently add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the insert.[23]
-
Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migration rate (e.g., 2.5 to 24 hours).[23]
-
Staining and Visualization: a. After incubation, carefully remove the inserts from the plate. b. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[23] c. Fix the migrated cells on the lower surface of the membrane (e.g., with methanol (B129727) for 10 minutes). d. Stain the cells by immersing the insert in Crystal Violet solution for 20 minutes.[23] e. Gently wash the insert in water to remove excess stain.
-
Quantification: a. Allow the insert membrane to dry completely. b. Using a microscope, count the number of stained, migrated cells in several random fields of view (e.g., 5-10 fields). c. Calculate the average number of migrated cells per field. Compare results between different experimental conditions.
Conclusion and Future Directions
HDAC6 is a pivotal and multi-functional enzyme in the pathogenesis of breast cancer. Its roles in promoting metastasis, supporting tumor cell survival, and modulating the immune microenvironment make it a high-value therapeutic target. The development of selective HDAC6 inhibitors offers a promising avenue for treatment, particularly for aggressive subtypes like TNBC and in combination with existing therapies such as immunotherapy and hormonal therapy.[5][24] Future research should continue to elucidate the full spectrum of HDAC6 substrates, further define its role in therapy resistance, and optimize the clinical application of HDAC6 inhibitors to improve outcomes for breast cancer patients.
References
- 1. Tackling triple negative breast cancer with HDAC inhibitors: 6 is the isoform! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. The role of HDAC6 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC6 Can Control Tumor Growth and Halt Metastasis in Triple-Negative Breast Cancer | GW Cancer Center [cancercenter.gwu.edu]
- 6. HDAC6 plays a non-canonical role in the regulation of anti-tumor immune responses, dissemination, and invasiveness of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 can control tumour growth and halt metastasis in triple-negative breast cancer - ecancer [ecancer.org]
- 8. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Significance of HDAC6 regulation via estrogen signaling for cell motility and prognosis in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple screening approaches reveal HDAC6 as a novel regulator of glycolytic metabolism in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multiple screening approaches reveal HDAC6 as a novel regulator of glycolytic metabolism in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Significance of HDAC6 regulation via estrogen signaling for cell motility and prognosis in estrogen receptor-positive breast cancer | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. HDAC6 activity is a non-oncogene addiction hub for inflammatory breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Histone Deacetylase 6 (HDAC6) Deacetylates Survivin for Its Nuclear Export in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. HDAC6 Activity Assay Kit (Fluorometric) (ab284549) | Abcam [abcam.com]
- 22. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Impact of HDAC6-mediated progesterone receptor expression on the response of breast cancer cells to hormonal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective HDAC6 Inhibitor WT-161: A Technical Guide to its Impact on α-Tubulin Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
WT-161 is a potent and highly selective second-generation histone deacetylase 6 (HDAC6) inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. A primary and well-documented molecular consequence of this compound activity is the hyperacetylation of α-tubulin, a key substrate of HDAC6. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effect on α-tubulin acetylation. It includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for numerous cellular processes, including cell division, motility, and intracellular transport. The functional state of microtubules is regulated by various post-translational modifications, among which the acetylation of α-tubulin at lysine-40 is a key indicator of microtubule stability.[1] Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, is the primary deacetylase for α-tubulin.[1] Its inhibition leads to an accumulation of acetylated α-tubulin, which in turn affects microtubule-dependent cellular functions.
This compound is a small molecule inhibitor that exhibits high potency and selectivity for HDAC6.[2] By targeting HDAC6, this compound selectively induces hyperacetylation of α-tubulin with minimal effect on global histone acetylation.[2] This targeted action disrupts crucial cellular processes in cancer cells, including protein homeostasis and cell motility, ultimately leading to apoptosis.[3] This guide details the biochemical and cellular effects of this compound with a focus on its role in modulating α-tubulin acetylation.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data related to its inhibitory potency and cellular activity.
Table 1: Inhibitory Potency of this compound against HDAC Isoforms [4]
| Target | IC₅₀ (nM) |
| HDAC6 | 0.40 |
| HDAC1 | 8.35 |
| HDAC2 | 15.4 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines [3]
| Cell Line Type | IC₅₀ Range (µM) |
| Multiple Myeloma (MM) | 1.5 - 4.7 |
| Glioblastoma (GBM) | Dose-dependent viability decrease |
Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell line, cell density, and incubation time.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the experimental approach to verify its effect on α-tubulin acetylation can be visualized as follows:
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for assessing α-tubulin acetylation.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effect of this compound on α-tubulin acetylation.
Western Blot for Acetylated α-Tubulin
This protocol is used to quantify the change in α-tubulin acetylation following this compound treatment.[3]
Materials:
-
Cancer cell lines (e.g., Multiple Myeloma, Glioblastoma)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated α-tubulin, anti-total α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0, 1, 2, 5 µM) or DMSO for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer, incubate on ice, and then centrifuge to collect the supernatant.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[1]
-
Antibody Incubation and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.[1]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin or another loading control band. Express the results as a fold change relative to the vehicle-treated control.[1]
Immunofluorescence for Acetylated α-Tubulin
This protocol allows for the visualization of changes in α-tubulin acetylation within the cellular context.[5]
Materials:
-
Cells cultured on coverslips or in imaging plates
-
This compound
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: anti-acetylated α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as described for the Western blot protocol.
-
Fixation and Permeabilization: Wash cells with PBS, fix with fixation solution, and then permeabilize with permeabilization buffer.[5]
-
Blocking: Wash with PBS and block with blocking solution to prevent non-specific antibody binding.
-
Antibody Staining:
-
Incubate with the primary anti-acetylated α-tubulin antibody.
-
Wash with PBST.
-
Incubate with the fluorescently labeled secondary antibody.
-
-
Counterstaining and Mounting: Wash with PBST, counterstain the nuclei with DAPI, and then mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images. The intensity of the fluorescent signal corresponding to acetylated α-tubulin can be quantified using appropriate software.
In Vitro HDAC6 Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on HDAC6 enzymatic activity.[6]
Materials:
-
Recombinant human HDAC6
-
Fluorogenic HDAC6 substrate
-
Assay buffer
-
Developer enzyme
-
This compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Setup: Add recombinant HDAC6 to the wells of a 96-well plate containing assay buffer. Add the diluted this compound or DMSO control to the respective wells and incubate.[6]
-
Enzymatic Reaction: Initiate the reaction by adding the fluorogenic HDAC6 substrate. Incubate the plate at 37°C.[6]
-
Signal Development: Stop the reaction and add the developer solution.[6]
-
Measurement: Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) using a fluorescence plate reader.[6]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
Conclusion
This compound is a potent and selective HDAC6 inhibitor that exerts its anti-cancer effects through a well-defined mechanism of action. By specifically targeting the cytoplasmic deacetylase HDAC6, it leads to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and protein homeostasis, which ultimately induces apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and characterize the therapeutic potential of this compound and other selective HDAC6 inhibitors.
References
In-Depth Technical Guide: WT-161 Induced Apoptosis in Osteosarcoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
WT-161 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), an enzyme implicated in various cellular processes critical to cancer development and progression.[1] In the context of osteosarcoma, a primary malignant bone tumor, this compound has demonstrated significant anti-tumor activity by inducing programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental protocols related to this compound-induced apoptosis in the human osteosarcoma cell lines U2OS and MG63.
Mechanism of Action in Osteosarcoma
The primary mechanism by which this compound exerts its anti-tumor effects in osteosarcoma involves the modulation of the PTEN/AKT signaling pathway, a crucial regulator of cell survival and proliferation that is frequently dysregulated in cancer.[1] this compound treatment leads to an increase in the protein level of the tumor suppressor PTEN.[1] The upregulation of PTEN subsequently inhibits the phosphorylation of protein kinase B (AKT), leading to the inactivation of the PI3K/AKT pathway.[1] This cascade of events culminates in the induction of apoptosis, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of this cell death process.[1]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced apoptosis in osteosarcoma cells.
Quantitative Data Summary
This compound suppresses the growth and induces apoptosis in osteosarcoma cells in a dose- and time-dependent manner.[1] The following tables summarize the observed effects of this compound on the U2OS and MG63 osteosarcoma cell lines.
| Cell Line | Assay | This compound Concentration | Observed Effect on Cell Viability | Citation |
| U2OS | MTT Assay | Increasing Concentrations | Dose-dependent decrease | [1] |
| MG63 | MTT Assay | Increasing Concentrations | Dose-dependent decrease | [1] |
| MG63 | Colony Formation | Increasing Concentrations | Dose-dependent inhibition | [1] |
| Cell Line | Assay | This compound Concentration | Observed Effect on Apoptosis | Citation |
| U2OS | Flow Cytometry (Annexin V/PI) | Increasing Concentrations (48h) | Dose-dependent increase | [1] |
| MG63 | Flow Cytometry (Annexin V/PI) | Increasing Concentrations (48h) | Dose-dependent increase | [1] |
| U2OS | Western Blot | Increasing Concentrations (48h) | Dose-dependent increase in cleaved PARP | [1] |
| MG63 | Western Blot | Increasing Concentrations (48h) | Dose-dependent increase in cleaved PARP | [1] |
| Cell Line | Assay | This compound Treatment | Target Protein | Observed Effect | Citation |
| U2OS | Western Blot | Time- and dose-dependent | PTEN | Increased protein level | [1] |
| MG63 | Western Blot | Time- and dose-dependent | PTEN | Increased protein level | [1] |
| U2OS | Western Blot | Time- and dose-dependent | p-AKT | Decreased phosphorylation | [1] |
| MG63 | Western Blot | Time- and dose-dependent | p-AKT | Decreased phosphorylation | [1] |
Experimental Protocols
Cell Culture
Human osteosarcoma cell lines, U2OS and MG63, are cultured in Dulbecco's Modified Eagle Medium (DMEM). The medium is supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
MTT Assay for Cell Viability
-
Cell Seeding: Seed U2OS or MG63 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Seed U2OS or MG63 cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA and then combine with the supernatant. Centrifuge the cell suspension.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the osteosarcoma cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PTEN, phosphorylated-AKT (p-AKT), total AKT, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: A general experimental workflow for studying this compound induced apoptosis.
Conclusion
This compound demonstrates promising anti-tumor activity in osteosarcoma cell lines by inducing apoptosis through the upregulation of PTEN and subsequent inhibition of the PI3K/AKT signaling pathway.[1] The dose-dependent nature of this effect, coupled with its synergy with conventional chemotherapeutics like 5-fluorouracil, positions this compound as a compelling candidate for further preclinical and clinical investigation in the treatment of osteosarcoma.[1] The methodologies outlined in this guide provide a robust framework for researchers to further explore and validate the therapeutic potential of this selective HDAC6 inhibitor.
References
A Deep Dive into Selective HDAC6 Inhibitors in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that can selectively act on cancer cells while minimizing damage to healthy tissues. Among the promising targets, Histone Deacetylase 6 (HDAC6) has emerged as a key player in oncology. This technical guide provides an in-depth review of selective HDAC6 inhibitors, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to support ongoing research and drug development in this critical area.
The Role of HDAC6 in Cancer
HDAC6, a member of the Class IIb histone deacetylase family, is predominantly located in the cytoplasm.[1] Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6's main substrates are non-histone proteins, including α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[1][2] Through its deacetylase activity, HDAC6 is implicated in a multitude of cellular processes that are critical for cancer development and progression, such as cell growth, proliferation, invasion, migration, and angiogenesis.[2]
Overexpression of HDAC6 has been observed in various malignancies and is often associated with tumorigenesis and metastasis.[1] Consequently, the development of selective inhibitors targeting HDAC6 has become an attractive strategy in cancer therapy.[2] Notably, HDAC6 knockout mice are viable and exhibit a normal phenotype, suggesting that selective inhibition of HDAC6 may have a more favorable toxicity profile compared to pan-HDAC inhibitors.[3]
Key Signaling Pathways Modulated by HDAC6
HDAC6 influences several critical signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of HDAC6 inhibitors and for identifying potential combination therapies. Key pathways include the MAPK/ERK, PI3K/AKT, and p53 signaling cascades.[4][5] Inhibition of HDAC6 can lead to the hyperacetylation and subsequent degradation of key oncogenic proteins, disruption of cell migration machinery, and induction of apoptosis.[6]
dot
References
- 1. selleckchem.com [selleckchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
WT-161: A Technical Guide for Researchers
This guide provides an in-depth overview of WT-161, a potent and selective second-generation histone deacetylase 6 (HDAC6) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.
Core Compound Data
This compound is a small molecule inhibitor with significant anti-tumor activity in various cancer models. Its selectivity for the cytoplasmic deacetylase HDAC6 allows for a targeted mechanism of action, primarily disrupting cellular protein homeostasis and microtubule dynamics with minimal effects on nuclear histone acetylation.
| Property | Value | Reference(s) |
| CAS Number | 1206731-57-8 | [1][2][3][4] |
| Molecular Formula | C27H30N4O3 | [1][4] |
| Molecular Weight | 458.55 g/mol | [1][2][4] |
| IC50 (HDAC6) | 0.40 nM | [1][4] |
| IC50 (HDAC1) | 8.35 nM | [1] |
| IC50 (HDAC2) | 15.4 nM | [1] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the potent and selective inhibition of the HDAC6 enzyme. This targeted inhibition leads to a cascade of downstream effects that contribute to its anti-cancer efficacy, primarily through the disruption of protein homeostasis and modulation of key oncogenic signaling pathways.
Disruption of the Aggresome Pathway
HDAC6 plays a crucial role in the cellular quality control process of clearing misfolded or damaged proteins. It facilitates the transport of polyubiquitinated protein aggregates along microtubules to a perinuclear structure called the aggresome, where they are ultimately degraded by autophagy. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, a key component of microtubules. This disrupts the dynein-motor-dependent transport of misfolded proteins, causing them to accumulate throughout the cytoplasm. This accumulation induces severe proteotoxic stress, activates the unfolded protein response (UPR), and ultimately triggers caspase-mediated apoptosis. This mechanism is particularly effective in combination with proteasome inhibitors like bortezomib (B1684674), which also contribute to the buildup of toxic polyubiquitinated proteins.[5][6]
Inhibition of the PTEN/PI3K/Akt Signaling Pathway
In certain cancer types, such as osteosarcoma, this compound has been shown to induce apoptosis by modulating the PTEN/PI3K/Akt pathway.[5] The Phosphatase and Tensin Homolog (PTEN) is a tumor suppressor that negatively regulates the pro-survival PI3K/Akt signaling cascade. This compound treatment increases the expression of PTEN.[5] Elevated PTEN levels lead to the dephosphorylation of PIP3 to PIP2, which in turn prevents the activation of Akt. The inhibition of Akt, a key downstream effector that promotes cell survival and proliferation, ultimately leads to apoptosis.[7][8][9]
Suppression of the PKA/VLA-4/FAK Pathway
In the context of acute lymphoblastic leukemia (ALL), this compound has been demonstrated to impair cell adhesion and migration by targeting the VLA-4/Focal Adhesion Kinase (FAK) signaling pathway.[3] The mechanism involves the reduction of intracellular cyclic AMP (cAMP) levels, which leads to the inhibition of Protein Kinase A (PKA) activity.[3] PKA is known to modulate the function of Very Late Antigen-4 (VLA-4), an integrin crucial for cell adhesion. By inhibiting PKA, this compound suppresses the VLA-4/FAK signaling axis, resulting in reduced adhesion and migration of leukemia cells, and sensitizing them to other chemotherapeutic agents.[3][10]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol is used to quantify the change in α-tubulin acetylation following this compound treatment, a primary pharmacodynamic marker of HDAC6 inhibition.
1. Cell Culture and Treatment:
-
Plate cells (e.g., multiple myeloma cell line MM.1S) at an appropriate density in 6-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
For a loading control, probe the membrane with an antibody against total α-tubulin or GAPDH.
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize the acetylated α-tubulin signal to the loading control.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity following treatment with this compound.[11][12][13]
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11]
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
6. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value of this compound.
Protocol 3: In Vivo Human Tumor Xenograft Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound, both alone and in combination with the proteasome inhibitor bortezomib, in a mouse xenograft model.[4][14]
1. Cell Implantation:
-
Use immunocompromised mice (e.g., NOD/SCID or nu/nu mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10^6 MM.1S cells) in a mixture of medium and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
2. Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Bortezomib alone, this compound + Bortezomib).
3. Drug Administration:
-
This compound: Administer this compound at a tolerated dose (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection on a specified schedule (e.g., daily for 5 days a week).
-
Bortezomib: Administer bortezomib at a standard dose (e.g., 0.5-1.0 mg/kg) via intravenous (i.v.) or i.p. injection, typically twice weekly.[14][15]
-
Combination: Administer both drugs according to their respective schedules.
-
Vehicle: Administer the vehicle solution (e.g., 10% DMSO in saline) following the same schedule as the treatment groups.[16]
4. Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
-
Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed, in accordance with institutional animal care and use guidelines.
5. Data Analysis:
-
Plot the mean tumor volume for each treatment group over time.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of tumor growth inhibition between groups.
-
For combination studies, assess for synergistic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective HDAC6 inhibitor WT161 modulates the VLA-4/FAK pathway by inhibiting PKA activity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | HDAC | Apoptosis | TargetMol [targetmol.com]
- 5. Targeting the ‘garbage-bin’ to fight cancer: HDAC6 inhibitor WT161 has an anti-tumor effect on osteosarcoma and synergistically interacts with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress of PI3K/PTEN/AKT Signaling Pathway Associated with Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTEN posttranslational inactivation and hyperactivation of the PI3K/Akt pathway sustain primary T cell leukemia viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
The Off-Target Profile of WT-161: An In-depth Technical Examination of MBLAC2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
WT-161 is a potent and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb HDAC, with demonstrated anti-tumor activity in various cancer models.[1] While its primary mechanism of action is well-characterized, involving the hyperacetylation of α-tubulin and subsequent disruption of microtubule-dependent cellular processes, emerging evidence points to off-target interactions that may contribute to its overall pharmacological profile. This technical guide provides a comprehensive analysis of the off-target effects of this compound, with a specific focus on its interaction with Metallo-β-lactamase domain-containing protein 2 (MBLAC2). Drawing upon recent findings from quantitative chemical proteomics and the known chemical properties of this compound, this document details the mechanism of this off-target interaction, presents available quantitative data, and provides detailed experimental protocols for the investigation of such effects.
Introduction to this compound and MBLAC2
This compound: A Selective HDAC6 Inhibitor
This compound is a hydroxamate-based small molecule that exhibits high potency and selectivity for HDAC6.[2][3] Its inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which disrupts microtubule dynamics, impairs protein trafficking and cell motility, and ultimately induces cell cycle arrest and apoptosis in cancer cells.[1] The selectivity of this compound for HDAC6 over other HDAC isoforms is a key characteristic, intended to minimize the off-target effects associated with pan-HDAC inhibitors.[1]
MBLAC2: An Acyl-CoA Thioesterase
Metallo-β-lactamase domain-containing protein 2 (MBLAC2) is a zinc-dependent hydrolase that exhibits acyl-CoA thioesterase activity.[4][5] It plays a role in fatty acid metabolism by catalyzing the hydrolysis of acyl-CoAs into free fatty acids and coenzyme A.[4][5] Recent research has unexpectedly identified MBLAC2 as a frequent off-target of hydroxamate-based HDAC inhibitors. This interaction is thought to be mediated by the chelation of the zinc ion in the MBLAC2 active site by the hydroxamic acid moiety of the inhibitors.
The Off-Target Interaction between this compound and MBLAC2
Proposed Mechanism of Interaction
The proposed mechanism for the off-target inhibition of MBLAC2 by this compound is analogous to its inhibition of HDAC6. The hydroxamic acid group of this compound is believed to chelate the catalytic zinc ion within the active site of MBLAC2, thereby preventing its enzymatic activity.
Mechanism of MBLAC2 inhibition by this compound.
Quantitative Data
While a specific IC50 value for the direct inhibition of MBLAC2 by this compound from a dedicated enzymatic assay is not currently available in the public domain, the quantitative chemical proteomics data for other hydroxamate-based HDAC inhibitors provide a strong surrogate for estimating its potential potency.
| Compound Class | Target | Potency (IC50/Kd) | Reference |
| This compound | HDAC6 | 0.40 nM | [2] |
| Hydroxamate HDAC Inhibitors (various) | MBLAC2 | Low nanomolar range |
It is important to note that the potency against MBLAC2 is inferred from studies on structurally related hydroxamate-based HDAC inhibitors. Direct enzymatic assays are required to determine the precise IC50 of this compound for MBLAC2.
Experimental Protocols
To facilitate further research into the off-target effects of this compound on MBLAC2, this section provides detailed methodologies for key experiments.
Quantitative Chemical Proteomics for Off-Target Identification
This method is used to identify the cellular targets and off-targets of a small molecule inhibitor by assessing its ability to compete with a broad-spectrum affinity matrix for binding to proteins in a cell lysate.
Workflow for off-target identification.
Protocol:
-
Cell Lysate Preparation: Culture relevant cells to 80-90% confluency. Harvest cells, wash with PBS, and lyse in a suitable buffer containing protease and phosphatase inhibitors.
-
Drug Incubation: Incubate the cell lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 4°C.
-
Affinity Capture: Add an affinity matrix of immobilized non-selective HDAC inhibitors to the lysates and incubate to allow binding of HDACs and other potential targets.
-
Washing: Wash the affinity matrix beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins. A decrease in the amount of a protein pulled down in the presence of this compound indicates competitive binding and a potential off-target interaction.
MBLAC2 Acyl-CoA Hydrolase Activity Assay
This biochemical assay directly measures the enzymatic activity of MBLAC2 and can be used to determine the IC50 of an inhibitor.
Workflow for MBLAC2 enzymatic assay.
Protocol:
-
Reagents: Purified recombinant MBLAC2, acyl-CoA substrate (e.g., palmitoyl-CoA), this compound, and a suitable assay buffer.
-
Reaction Setup: In a microplate, combine the assay buffer, varying concentrations of this compound, and purified MBLAC2 enzyme.
-
Initiation: Initiate the reaction by adding the acyl-CoA substrate.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Detection: Stop the reaction and measure the amount of product formed (free fatty acid or Coenzyme A) using a suitable detection method (e.g., colorimetric, fluorometric, or mass spectrometry-based).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Workflow for CETSA.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble MBLAC2 in each sample by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of MBLAC2 to a higher temperature in the presence of this compound indicates direct binding and target engagement.
Conclusion
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Direct enzymatic assay for %HbA1c in human whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Role of PKA Signaling in the Anti-Tumor Activity of WT-161: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WT-161 is a potent and selective second-generation inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant anti-neoplastic activity across a spectrum of hematological and solid malignancies. While its primary mechanism involves the hyperacetylation of α-tubulin, leading to disruptions in protein trafficking and cell motility, emerging evidence highlights a crucial role for the protein kinase A (PKA) signaling pathway in mediating some of its anti-cancer effects. This technical guide provides a comprehensive overview of the current understanding of the interplay between this compound and PKA signaling, with a focus on its implications for cancer therapy. We will delve into the molecular mechanisms, present key quantitative data from preclinical studies, provide detailed experimental protocols for relevant assays, and visualize the intricate signaling and experimental workflows.
Introduction to this compound and PKA Signaling
This compound is a small molecule inhibitor that exhibits high selectivity for the cytoplasmic deacetylase HDAC6 over other HDAC isoforms.[1] This specificity minimizes off-target effects commonly associated with pan-HDAC inhibitors. The inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin, which disrupts microtubule dynamics and impairs crucial cellular processes for cancer progression, such as protein trafficking and cell motility.[1]
Protein kinase A (PKA), also known as cAMP-dependent protein kinase, is a key enzyme in cellular signaling.[2] It is typically inactive as a tetramer of two regulatory and two catalytic subunits. The binding of cyclic adenosine (B11128) monophosphate (cAMP) to the regulatory subunits leads to the release and activation of the catalytic subunits, which then phosphorylate a multitude of downstream substrates involved in various cellular processes, including cell growth, differentiation, and metabolism.[2] Dysregulation of the PKA signaling pathway has been implicated in the development and progression of numerous cancers.[2][3]
The Interplay of this compound and PKA Signaling in Cancer
The most well-documented link between this compound and PKA signaling comes from studies in acute lymphoblastic leukemia (ALL). In ALL cells, this compound has been shown to suppress PKA signaling, which contributes to its anti-leukemic effects.[4][5] Mechanistically, this compound treatment leads to a decrease in intracellular cAMP levels, which in turn inhibits the activation of PKA.[4][5]
The inhibition of PKA by this compound has significant downstream consequences. One of the key affected pathways is the VLA-4/FAK signaling cascade.[4][5] Very Late Antigen-4 (VLA-4), an integrin, plays a crucial role in the adhesion of leukemia cells to the bone marrow microenvironment, a process that contributes to drug resistance.[4] PKA can phosphorylate and activate components of this pathway. By suppressing PKA, this compound inhibits the VLA-4/FAK pathway, leading to reduced adhesion and migration of ALL cells.[4][5]
While the direct role of PKA signaling in the activity of this compound in other cancers is less established, the broad involvement of PKA in tumorigenesis suggests that this may be a more general mechanism. For instance, in osteosarcoma, this compound's anti-tumor effects are associated with the upregulation of the tumor suppressor PTEN and subsequent inhibition of the pro-survival PI3K/AKT pathway.[3] In breast cancer, this compound has been shown to downregulate key growth factor receptors such as EGFR and HER2.[6] Given the known crosstalk between PKA and these pathways, it is plausible that PKA modulation by this compound contributes to its efficacy in these solid tumors as well.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| BALL-1, NALM6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Adhesion Assay | Fluorescence Intensity | 5 µM | Significant decrease in cell adhesion | [4] |
| Jurkat, MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Adhesion Assay | Fluorescence Intensity | 5 µM | Significant decrease in cell adhesion | [4] |
| BALL-1, NALM6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Transwell Migration Assay | Ratio of Migrated Cells | 5 µM | Significant decrease in cell migration | [7] |
| Jurkat, MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Transwell Migration Assay | Ratio of Migrated Cells | 5 µM | Significant decrease in cell migration | [7] |
| U2OS, MG63 | Osteosarcoma | MTT Assay | Cell Viability | Dose-dependent | Significant decrease in cell viability | [3] |
| MCF7, T47D, BT474, MDA-MB-231 | Breast Cancer | Apoptosis Assay | Apoptotic Cells | Not specified | Induction of apoptosis | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Endpoint | Result | Reference |
| ALL xenograft | Acute Lymphoblastic Leukemia (ALL) | This compound (80 mg/kg, daily) | Tumor Volume and Weight | Significant reduction in tumor growth | [8] |
| ALL xenograft | Acute Lymphoblastic Leukemia (ALL) | This compound + Vincristine | Tumor Volume and Weight | Enhanced anti-tumor effect compared to single agents | [8] |
| Osteosarcoma xenograft | Osteosarcoma | This compound + 5-FU | Tumor Growth | Synergistic inhibition of tumor growth | [3] |
| MCF7 xenograft | Breast Cancer | This compound | Tumor Growth | Significant inhibition of tumor growth | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blot Analysis for Phospho-PKA Substrates
Objective: To determine the effect of this compound on the phosphorylation of PKA substrates.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PKA substrate (e.g., anti-phospho-(Ser/Thr) PKA substrate), anti-PKA-Cα, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cancer cells and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Intracellular cAMP Level Measurement by ELISA
Objective: To measure the effect of this compound on intracellular cAMP levels.
Materials:
-
Cancer cell lines
-
This compound
-
Commercial cAMP ELISA kit
-
Cell lysis buffer (provided with the kit or 0.1 M HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound or vehicle control.
-
Cell Lysis: After treatment, lyse the cells according to the ELISA kit manufacturer's instructions.
-
ELISA Assay: Perform the competitive ELISA according to the kit protocol. This typically involves adding cell lysates and a fixed amount of HRP-labeled cAMP to wells pre-coated with an anti-cAMP antibody.
-
Signal Development: After incubation and washing steps, add the substrate solution to develop the colorimetric signal.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cAMP concentration in the samples based on a standard curve generated with known concentrations of cAMP.
Cell Adhesion Assay
Objective: To assess the effect of this compound on the adhesion of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Fibronectin-coated multi-well plates
-
Fluorescent dye (e.g., Calcein-AM) or a cell viability reagent that correlates with cell number
-
Fluorescence microplate reader
Procedure:
-
Cell Labeling (if using a fluorescent dye): Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Cell Treatment: Treat the labeled or unlabeled cells with this compound or vehicle control.
-
Seeding: Seed the treated cells onto fibronectin-coated plates and incubate to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification:
-
For fluorescently labeled cells, measure the fluorescence intensity of the remaining adherent cells using a fluorescence microplate reader.
-
For unlabeled cells, add a cell viability reagent (e.g., MTT or a reagent that measures ATP) and measure the signal according to the manufacturer's instructions.
-
-
Analysis: Compare the signal from this compound-treated cells to that of the control to determine the percentage of adhesion.
Transwell Migration Assay
Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Multi-well companion plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Starve the cells in serum-free medium for several hours.
-
Assay Setup: Place the Transwell inserts into the wells of the companion plate. Add medium with a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient to allow for cell migration (this time will vary depending on the cell type).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells using a microscope and count the number of migrated cells in several random fields.
-
Analysis: Compare the number of migrated cells in the this compound-treated group to the control group.
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits PKA signaling in ALL.
Caption: General experimental workflow.
Conclusion and Future Directions
This compound is a promising selective HDAC6 inhibitor with demonstrated anti-tumor activity in a variety of cancers. The suppression of the PKA signaling pathway, at least in ALL, represents a key mechanism contributing to its therapeutic effects, particularly in impairing cell adhesion and migration. While the direct involvement of PKA in the action of this compound in solid tumors requires further investigation, the extensive crosstalk between PKA and other critical cancer-related pathways suggests that this is a fertile area for future research. A deeper understanding of the context-dependent role of PKA signaling in the efficacy of this compound will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this targeted therapy. Further studies should aim to elucidate the precise molecular link between HDAC6 inhibition and the reduction of intracellular cAMP, and to explore the PKA-dependent and -independent effects of this compound in a broader range of cancer types.
References
- 1. HDAC6 inhibitor WT161 downregulates growth factor receptors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the ‘garbage-bin’ to fight cancer: HDAC6 inhibitor WT161 has an anti-tumor effect on osteosarcoma and synergistically interacts with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective HDAC6 inhibitor WT161 modulates the VLA-4/FAK pathway by inhibiting PKA activity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. HDAC6 inhibitor WT161 downregulates growth factor receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
WT-161: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
WT-161 is a highly potent and selective small-molecule inhibitor of histone deacetylase 6 (HDAC6), with an IC50 value of 0.40 nM.[1][2][3] Its selectivity for HDAC6 over other HDAC isoforms, such as HDAC1 and HDAC2, makes it a valuable tool for investigating the specific roles of HDAC6 in cellular processes.[3][4] By inhibiting HDAC6, this compound leads to the hyperacetylation of its primary cytosolic substrate, α-tubulin, which disrupts microtubule-dependent cellular functions critical for cancer cell proliferation, migration, and survival.[1][3][5][6] These application notes provide detailed protocols for the preparation and use of this compound in various in vitro assays, as well as a summary of its solubility and physicochemical properties.
Physicochemical Properties and Solubility
This compound is an organic small molecule with the molecular formula C27H30N4O3 and a molecular weight of 458.55 g/mol .[2][5] It is crucial to understand its solubility characteristics to ensure accurate and reproducible experimental results.
Table 1: Solubility of this compound
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | ≥ 100 mg/mL | 218.08 mM | Use of fresh, anhydrous DMSO is highly recommended to ensure maximum solubility.[2][5][7] |
| Ethanol | ~1 mg/mL | Solubility is significantly lower than in DMSO. | |
| Water | Insoluble | This compound is poorly soluble in aqueous solutions.[7] | |
| Saline | Insoluble | ||
| PEG300, Tween-80, Saline | ≥ 2.5 mg/mL | 5.45 mM | A common vehicle for in vivo studies involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] |
Preparation of this compound Stock and Working Solutions
Proper preparation of this compound solutions is critical for obtaining reliable and consistent results in cell-based assays.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For 1 mL of a 10 mM stock solution, 4.59 mg of this compound is required (Molecular Weight = 458.55 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.[8][9] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]
Protocol 2: Preparation of Working Solutions for Cell Culture
Important Considerations:
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock into aqueous cell culture media can cause the compound to precipitate, a phenomenon known as "solvent shock".[7]
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Procedure:
-
Intermediate Dilution (Recommended): To minimize precipitation, first prepare an intermediate dilution of the DMSO stock solution in pre-warmed (37°C) cell culture medium.
-
Final Dilution: Add the intermediate dilution to the final volume of cell culture medium to achieve the desired working concentration. Add the solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[7]
-
Serial Dilutions: For creating a dose-response curve, it is recommended to perform serial dilutions of the this compound stock solution in 100% DMSO before diluting into the cell culture medium.[11]
Caption: Workflow for preparing this compound stock and working solutions.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the activity of this compound.
Protocol 3: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to attach overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) to the respective wells.[12] Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours.[12] Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[12]
Protocol 5: Western Blot Analysis for Acetylated α-Tubulin
This assay is used to confirm the on-target effect of this compound by detecting the acetylation of its substrate, α-tubulin.
Materials:
-
Cells of interest
-
This compound working solutions
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (acetylated α-tubulin, total α-tubulin, loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Add ECL substrate and capture the chemiluminescent signal.[12]
-
Normalization: Quantify band intensities and normalize to a loading control.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects primarily through the selective inhibition of HDAC6. This leads to a cascade of downstream events.
Caption: Simplified mechanism of action of this compound.
In some cancer models, this compound has also been shown to affect other signaling pathways, such as the PI3K/Akt pathway, and to reduce the levels of β-catenin.[13]
Troubleshooting
Problem: this compound precipitates out of solution when added to cell culture media.
-
Possible Cause: "Solvent shock" due to rapid dilution of the DMSO stock in an aqueous environment.[7]
-
Solution: Use a serial dilution method, creating an intermediate dilution in pre-warmed media before adding to the final culture volume. Add the compound dropwise while gently mixing.[7]
Problem: Inconsistent results between experiments.
-
Possible Cause: Degradation of this compound in the stock solution or working solutions.
-
Solution: Prepare fresh dilutions from a properly stored stock solution for each experiment.[14] Ensure thorough but gentle mixing when adding the compound to culture plates.
For further information or technical support, please refer to the product datasheet or contact the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 1206731-57-8 | HDAC | MOLNOVA [molnova.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note: Detection of Increased Acetylated Tubulin Following WT-161 Treatment via Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the detection and quantification of acetylated α-tubulin in cell lysates following treatment with WT-161, a potent and selective HDAC6 inhibitor. Inhibition of histone deacetylase 6 (HDAC6) by this compound prevents the deacetylation of α-tubulin, leading to an accumulation of its acetylated form.[1] This accumulation can be reliably measured by Western blot analysis, offering a method to assess the cellular activity of this compound. This document outlines the necessary reagents, step-by-step procedures for cell culture and treatment, protein extraction, SDS-PAGE, Western blotting, and data analysis.
Introduction
Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers.[2] Post-translational modifications of tubulin, such as acetylation, play a crucial role in regulating microtubule stability and function.[3] The acetylation of α-tubulin at lysine (B10760008) 40 is a key modification associated with stable microtubules.[1] This modification is dynamically regulated by the opposing activities of α-tubulin acetyltransferases (αTATs) and histone deacetylase 6 (HDAC6).[4][5]
This compound is a selective inhibitor of HDAC6.[6] By inhibiting HDAC6, this compound blocks the removal of acetyl groups from α-tubulin, resulting in an increase in the levels of acetylated α-tubulin.[1][7] This makes the quantification of acetylated tubulin a valuable pharmacodynamic marker for this compound activity in preclinical studies. Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[8] This protocol provides a robust method for researchers to perform Western blot analysis to measure the effect of this compound on tubulin acetylation.
Signaling Pathway and Experimental Workflow
The inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrate, α-tubulin. This modulation of microtubule dynamics can impact various cellular processes and is a therapeutic target in several diseases.
Caption: Diagram of the HDAC6 signaling pathway and the inhibitory effect of this compound.
The following workflow outlines the key steps for the Western blot protocol described in this document.
Caption: Overview of the Western blot experimental workflow.
Experimental Protocol
Materials and Reagents
-
Cell Lines: Glioblastoma cell lines (e.g., U251, U87, T98G) or other appropriate cell lines.[7]
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[9]
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes.[1]
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[1]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Culture cells in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).[7]
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.[15]
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.[15]
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[8]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.[1]
-
-
Detection and Data Analysis:
-
Apply the ECL detection reagent to the membrane.[1]
-
Visualize the protein bands using a chemiluminescence imaging system.[1]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the intensity of the acetylated tubulin band to the corresponding loading control band (e.g., total α-tubulin or GAPDH).[1]
-
Express the results as a fold change relative to the vehicle-treated control.[1]
-
Data Presentation
The following table provides an example of how to present the quantitative data obtained from the Western blot analysis. The values are hypothetical and for illustrative purposes.
| Treatment Group | Concentration (nM) | Acetylated α-Tubulin (Normalized Intensity) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.0 |
| This compound | 10 | 2.50 | 2.5 |
| This compound | 50 | 5.80 | 5.8 |
| This compound | 100 | 8.20 | 8.2 |
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration.
-
Ensure the transfer was efficient.
-
-
High Background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (e.g., switch between non-fat milk and BSA).
-
Decrease the antibody concentrations.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody.
-
Optimize antibody concentrations and incubation times.
-
Conclusion
This protocol provides a comprehensive guide for the detection and quantification of acetylated α-tubulin levels in response to this compound treatment using Western blotting. This method is a valuable tool for researchers studying the mechanism of action of HDAC6 inhibitors and their effects on microtubule dynamics.
References
- 1. benchchem.com [benchchem.com]
- 2. origene.com [origene.com]
- 3. Role of tubulin acetylation in cellular functions and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Tubulin acetylation enhances lung cancer resistance to paclitaxel-induced cell death through Mcl-1 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of WT161 as a Potent Agent for the Treatment of Colitis by Targeting the Nucleotide-Binding Domain-Like Receptor Family Pyrin Domain Containing 3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. addgene.org [addgene.org]
- 9. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 10. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 11. acetylated Tubulin(Lys40) Monoclonal Antibody (7E5H8) (66200-1-IG) [thermofisher.com]
- 12. Acetyl-Tubulin (Lys40) antibody (66200-1-Ig) | Proteintech [ptglab.com]
- 13. Tubulin or Not Tubulin: Heading Toward Total Protein Staining as Loading Control in Western Blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with WT-161
For Researchers, Scientists, and Drug Development Professionals
Introduction
WT-161 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), an enzyme involved in various cellular processes, including protein degradation and cell motility.[1] Emerging research has highlighted the anti-tumor effects of this compound, demonstrating its ability to induce programmed cell death, or apoptosis, in a range of cancer cell lines.[1][2] This makes this compound a promising candidate for cancer therapy.[1] These application notes provide a comprehensive guide to utilizing Annexin V and Propidium Iodide (PI) staining with flow cytometry for the quantitative analysis of apoptosis induced by this compound.
The Annexin V/PI assay is a widely used method for detecting apoptosis. It is based on the principle that in early-stage apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label for detection by flow cytometry.[4] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[4] It is used to identify late-stage apoptotic and necrotic cells that have compromised membrane integrity.[3][4]
Quantitative Data Summary
The efficacy of this compound in inducing apoptosis is both dose- and time-dependent. The following tables summarize the effective concentrations and treatment durations observed in various cancer cell lines.
Table 1: Effective Concentrations of this compound for Apoptosis Induction
| Cell Line | Cancer Type | Effective Concentration | Notes |
| U251 | Glioblastoma | 10 µM | Used in combination studies with Temozolomide (TMZ).[1] |
| U87 | Glioblastoma | 15 µM | Used in combination studies with TMZ.[1] |
| T98G | Glioblastoma | 2 µM | A TMZ-resistant cell line.[1] |
| CHL-1 | Melanoma | IC50 | Apoptosis was assessed at the 48-hour IC50 value.[1] |
| SK-MEL-147 | Melanoma | IC50 | Apoptosis was assessed at the 48-hour IC50 value.[1] |
| WM1366 | Melanoma | IC50 | Apoptosis was assessed at the 48-hour IC50 value.[1] |
| Y79 | Retinoblastoma | Dose-dependent | Increased apoptosis observed with increasing concentrations.[1] |
| Weri-Rb1 | Retinoblastoma | Dose-dependent | Synergistic effects observed with cisplatin (B142131).[1] |
| MM.1S, RPMI 8226, U266 | Multiple Myeloma | 1.5 - 4.7 µM (IC50) | Data extracted from studies on multiple myeloma cell lines.[2] |
| BALL-1, NALM6 (B-ALL), Jurkat, MOLT-4 (T-ALL) | Acute Lymphoblastic Leukemia | 5 µM | Significant increase in apoptosis after 72 hours of treatment.[5] |
Table 2: Time-Dependent Effects of this compound on Apoptosis
| Cell Line | Cancer Type | Treatment Duration | Observation |
| Melanoma Cell Lines | Melanoma | 48 hours | Significant induction of apoptosis.[1] |
| Glioblastoma Cell Lines | Glioblastoma | 48 hours | Significant induction of apoptosis, enhanced with TMZ.[1] |
| Retinoblastoma Cell Lines | Retinoblastoma | 48 hours | Dose-dependent increase in apoptosis.[1][6] |
| Acute Lymphoblastic Leukemia Cell Lines | Acute Lymphoblastic Leukemia | 72 hours | Significant increase in apoptosis.[5] |
Signaling Pathway of this compound-Induced Apoptosis
This compound, by selectively inhibiting HDAC6, is believed to trigger the intrinsic apoptotic pathway.[1][2] This process involves the activation of pro-apoptotic proteins and caspases, ultimately leading to cell death.[1] In retinoblastoma cells, this compound has been shown to increase the transcription of the pro-apoptotic protein Bad.[1][6] A key event in this pathway is the activation of caspase-3, which then cleaves essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1][6] The cleavage of PARP is a hallmark of apoptosis.[1] In acute lymphoblastic leukemia cells, this compound treatment leads to the activation of Caspase-3, -8, and -9, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective HDAC6 inhibitor WT161 modulates the VLA-4/FAK pathway by inhibiting PKA activity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - Sun - Translational Cancer Research [tcr.amegroups.org]
Application Note: Determination of WT-161 IC50 Values Using an MTT Assay
Introduction
WT-161 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The STAT3 signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2][3] Constitutive activation of STAT3 is frequently observed in a wide variety of human cancers and is associated with tumor progression, metastasis, and resistance to therapy, making it an attractive target for cancer treatment.[4][5] this compound exerts its therapeutic effect by inhibiting STAT3, thereby blocking downstream gene transcription that promotes tumor growth.
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. This application note provides a detailed protocol for determining the IC50 value of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.[6] It is based on the principle that metabolically active cells, specifically the mitochondrial dehydrogenases, reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.
Principle of the MTT Assay
The MTT assay quantitatively measures the metabolic activity of a cell population. In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in the number of viable cells, for example, due to treatment with a cytotoxic compound like this compound, leads to a decrease in the overall metabolic activity of the cell population. This results in a reduced amount of formazan produced, and consequently, a lower absorbance reading. By testing a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value.
Experimental Protocol
Materials and Reagents
-
Cancer cell line of interest (e.g., A2780, A549, HeLa)
-
This compound compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Inverted microscope
Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell line to the logarithmic growth phase.
-
Trypsinize the cells, collect them by centrifugation, and resuspend in complete culture medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the optimal seeding density. This should be determined for each cell line but is typically between 5,000 and 10,000 cells per well.[7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Day 2: Drug Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired final concentrations. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.01 µM to 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments for more precise determination.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Day 4 (after 48h incubation): MTT Assay
-
After the incubation period, carefully remove the drug-containing medium from each well.
-
Add 100 µL of fresh complete culture medium and 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[8]
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[6][9]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100[7]
-
Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) with a suitable software like GraphPad Prism to determine the IC50 value.[7] The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
Data Presentation
The following table summarizes reported IC50 values for this compound in various cancer cell lines. These values can serve as a reference for expected outcomes.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| A2780 | Ovarian Cancer | 11.7 ± 0.3[10] |
| A2780cisR | Cisplatin-Resistant Ovarian Cancer | 7.6 ± 1.3[10] |
| HEK-293T (Normal) | Embryonic Kidney | 13.6 ± 2.0[10] |
Visualizations
Signaling Pathway
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow
Caption: Workflow for determining IC50 using the MTT assay.
References
- 1. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer [mdpi.com]
- 4. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. rsc.org [rsc.org]
Unveiling the HDAC6 Interactome: Application Notes and Protocols for Immunoprecipitation using WT-161
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immunoprecipitation of Histone Deacetylase 6 (HDAC6) and its interacting proteins, utilizing the selective inhibitor WT-161. These protocols are designed to enable researchers to investigate the impact of HDAC6 inhibition on its protein-protein interactions, offering insights into the mechanism of action of this compound and the broader biological functions of HDAC6.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in a variety of cellular processes, including cell motility, protein quality control, and stress responses. It deacetylates a number of non-histone proteins, with α-tubulin and the chaperone protein Heat Shock Protein 90 (HSP90) being two of its most well-characterized substrates.[1] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders, making it a prime target for therapeutic intervention.
This compound is a potent and highly selective second-generation HDAC6 inhibitor.[1] Its specificity for HDAC6 allows for a targeted approach to modulate HDAC6 activity, minimizing off-target effects associated with pan-HDAC inhibitors.[1] By inhibiting HDAC6, this compound induces hyperacetylation of its substrates, leading to disruption of microtubule dynamics and impaired chaperone function, ultimately resulting in anti-tumor effects such as apoptosis and cell growth inhibition.[1][2]
Understanding how this compound affects the composition of the HDAC6 protein complex is crucial for elucidating its full mechanism of action. Immunoprecipitation (IP) of HDAC6 followed by mass spectrometry or Western blotting is a powerful technique to identify and characterize its interacting partners. This document provides a comprehensive guide for performing HDAC6 IP in the presence and absence of this compound to study the dynamic nature of the HDAC6 interactome.
Data Presentation
The following table summarizes the expected changes in the interaction of key proteins with HDAC6 upon treatment with this compound, based on the known functions of HDAC6 and the effects of its inhibition. This data is representative and may vary depending on the cell type and experimental conditions.
| Interacting Protein | Function | Expected Change in Interaction with HDAC6 upon this compound Treatment | Rationale |
| α-tubulin | Cytoskeletal protein, component of microtubules. | Decreased | This compound inhibits the deacetylase activity of HDAC6, leading to hyperacetylation of α-tubulin. This may alter the binding affinity between HDAC6 and its substrate.[1] |
| HSP90 | Chaperone protein involved in protein folding and stability. | Decreased | Inhibition of HDAC6 by this compound leads to HSP90 hyperacetylation, which can impair its chaperone function and may alter its interaction with HDAC6.[1] |
| Cortactin | Actin-binding protein involved in cell motility. | Decreased | As a known substrate of HDAC6, its hyperacetylation upon this compound treatment may reduce its interaction with the enzyme. |
| Ubiquitinated Proteins | Proteins tagged for degradation. | Potentially altered | HDAC6 has a ubiquitin-binding domain and is involved in the clearance of misfolded proteins. Inhibition by this compound may affect this interaction.[3] |
| p300 | Histone acetyltransferase. | Potentially altered | HDAC6 and p300 have been shown to interact, and HDAC6 inhibition can lead to the stabilization of p300. |
Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of HDAC6 and its interacting proteins from cultured cells treated with this compound.
Protocol 1: Cell Lysis and Protein Extraction
Materials:
-
Cultured cells (e.g., human multiple myeloma cell line MM.1S)
-
This compound (in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 2-6 hours).
-
Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This is the protein extract that will be used for immunoprecipitation.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Immunoprecipitation of HDAC6
Materials:
-
Cleared cell lysate (from Protocol 1)
-
Anti-HDAC6 antibody (specific for IP)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1x SDS-PAGE sample buffer or a non-denaturing elution buffer for functional assays)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended): Add protein A/G beads to the cleared lysate and incubate for 1 hour at 4°C on an end-over-end rotator. This step reduces non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Antibody Incubation: Add the anti-HDAC6 antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the formation of antibody-antigen complexes.
-
Bead Incubation: Add the appropriate amount of pre-washed protein A/G beads to the lysate-antibody mixture. Incubate for another 1-2 hours at 4°C with gentle rotation to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack for magnetic beads) and discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads completely and then pellet them before discarding the supernatant.
-
Elution: After the final wash, carefully remove all residual wash buffer.
-
For Western Blotting: Add 20-50 µL of 1x SDS-PAGE sample buffer to the beads. Boil the sample at 95-100°C for 5-10 minutes to elute the captured proteins. The supernatant contains the immunoprecipitated proteins.
-
For Mass Spectrometry: Use a compatible elution buffer, such as 0.1 M glycine-HCl, pH 2.5, and neutralize the eluate immediately. Alternatively, on-bead digestion can be performed according to established mass spectrometry protocols.
-
Protocol 3: Western Blot Analysis
Materials:
-
Eluted protein sample (from Protocol 2)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HDAC6, anti-α-tubulin, anti-HSP90)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load the eluted protein samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involving HDAC6 that is modulated by this compound.
Caption: Experimental workflow for the immunoprecipitation of HDAC6 interacting proteins.
Caption: Signaling pathway of HDAC6 and its inhibition by this compound.
References
Application Notes and Protocols for Colony Formation Assay with WT-161 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the long-term proliferative capacity of single cells and their ability to form colonies.[1] This technique is particularly valuable in cancer research to evaluate the efficacy of therapeutic agents that target cell survival and proliferation.[2] WT-161 is a potent and selective second-generation inhibitor of histone deacetylase 6 (HDAC6).[3][4][5] Its targeted mechanism of action, primarily disrupting cellular protein homeostasis and microtubule dynamics, has demonstrated significant anti-tumor activity in various cancer models.[3][5][6] These application notes provide a detailed protocol for conducting a colony formation assay to evaluate the effects of this compound on cancer cell viability and clonogenic potential.
Mechanism of Action of this compound
This compound selectively inhibits the cytoplasmic enzyme HDAC6, leading to the hyperacetylation of its primary substrate, α-tubulin.[3][4][6] This event disrupts microtubule stability and function, which in turn interferes with critical cellular processes such as protein trafficking and cell motility.[3] Inhibition of HDAC6 by this compound can lead to an accumulation of misfolded proteins, inducing proteotoxic stress and ultimately triggering apoptosis.[3][5][6]
This compound has been shown to modulate key signaling pathways involved in cancer cell survival and proliferation. In osteosarcoma, it upregulates the tumor suppressor PTEN, leading to the inhibition of the pro-survival PI3K/AKT signaling pathway.[3][4][7] In acute lymphoblastic leukemia, this compound has been found to suppress the VLA-4/FAK signaling pathway, which is involved in cell adhesion and migration.[8]
Data Presentation
The following tables summarize the inhibitory concentrations of this compound in various cancer cell lines and provide a general framework for expected results in a colony formation assay.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| U251 | Glioblastoma | 2.8 | 48 |
| U87 | Glioblastoma | 3.5 | 48 |
| T98G | Glioblastoma | 4.2 | 48 |
| MCF7 | Breast Cancer | Not specified | Not specified |
| T47D | Breast Cancer | Not specified | Not specified |
| BT474 | Breast Cancer | Not specified | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified |
| U2OS | Osteosarcoma | Not specified | Not specified |
| MG63 | Osteosarcoma | Not specified | Not specified |
| Multiple Myeloma Cells | Multiple Myeloma | Not specified | Not specified |
| Retinoblastoma Cells | Retinoblastoma | Not specified | Not specified |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.[9] It is recommended to perform a dose-response curve to determine the optimal concentration range for your cell line of interest.
Table 2: Representative Colony Formation Assay Data with this compound Treatment
| Treatment | Concentration (µM) | Number of Colonies | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control (DMSO) | 0 | 250 | 50 | 1.00 |
| This compound | 0.1 | 200 | 40 | 0.80 |
| This compound | 1 | 125 | 25 | 0.50 |
| This compound | 10 | 25 | 5 | 0.10 |
Note: This is example data. Actual results will vary based on the cell line, seeding density, and treatment duration.
Experimental Protocols
This section provides a detailed methodology for performing a colony formation assay with this compound treatment.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO to create a stock solution)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 100% methanol (B129727) or a mixture of methanol and acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)[10]
-
Incubator (37°C, 5% CO2)
-
Microscope for colony visualization
Experimental Workflow
Caption: Experimental workflow for the colony formation assay with this compound treatment.
Detailed Protocol
-
Cell Seeding:
-
Harvest and count cells to prepare a single-cell suspension.
-
Seed an appropriate number of cells (typically 200-1000 cells per well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.[4]
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.[4]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM).[4][9]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.[4][9]
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After the treatment period, gently wash the cells twice with sterile PBS.[4]
-
Add fresh, drug-free complete medium to each well.[4]
-
Incubate the plates for 7-14 days, or until visible colonies (≥50 cells) have formed in the control wells.[4]
-
Replace the medium every 2-3 days to ensure adequate nutrient supply.[4]
-
-
Fixation and Staining:
-
Aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.[4]
-
Add 1-2 mL of fixation solution (e.g., 100% methanol) to each well and incubate for 10-15 minutes at room temperature.[4]
-
Remove the fixation solution.
-
Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature.[4][10]
-
Carefully remove the staining solution and gently wash the wells with sterile water until the background is clear.[4]
-
Allow the plates to air dry at room temperature.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[4] Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE (%) = (Number of colonies formed / Number of cells seeded) x 100
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Signaling Pathway Diagram
Caption: Signaling pathway of this compound's mechanism of action.
References
- 1. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting the ‘garbage-bin’ to fight cancer: HDAC6 inhibitor WT161 has an anti-tumor effect on osteosarcoma and synergistically interacts with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for In Vivo Dosing and Administration of WT-161 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
WT-161 is a potent and selective second-generation inhibitor of histone deacetylase 6 (HDAC6). Its targeted mechanism of action, primarily centered on the cytoplasmic deacetylase activity of HDAC6, has demonstrated significant anti-tumor effects in a variety of preclinical cancer models, including hematological malignancies and solid tumors. These application notes provide a comprehensive guide to the in vivo use of this compound in mouse models, including detailed protocols for dosing and administration, and an overview of its mechanism of action.
Mechanism of Action
This compound selectively inhibits HDAC6, a class IIb histone deacetylase that primarily deacetylates non-histone proteins. A key substrate of HDAC6 is α-tubulin. Inhibition of HDAC6 by this compound leads to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics. This disruption interferes with crucial cellular processes such as cell migration, protein trafficking, and cell division, ultimately leading to cell stress and apoptosis in cancer cells.
This compound has been shown to modulate several key signaling pathways implicated in cancer progression:
-
PTEN/AKT Pathway: In osteosarcoma, this compound treatment has been observed to increase the expression of the tumor suppressor PTEN, leading to decreased phosphorylation of AKT and subsequent induction of apoptosis.
-
VLA-4/FAK Pathway: In acute lymphoblastic leukemia (ALL), this compound has been shown to decrease intracellular cAMP levels, which in turn inhibits Protein Kinase A (PKA) activity. This leads to the suppression of the VLA-4/FAK signaling pathway, which is involved in cell adhesion and migration.
-
Bad-mediated Apoptosis: In retinoblastoma cells, this compound can increase the transcription of the pro-apoptotic protein Bad by activating its promoter.
Signaling Pathways Modulated by this compound
Caption: Signaling pathways affected by this compound in different cancer types.
Quantitative Data Summary
The following tables summarize the reported in vivo dosing regimens for this compound in various mouse models.
Table 1: this compound In Vivo Dosing in Mouse Models
| Mouse Model | Cell Line/Disease Model | Dose | Administration Route | Dosing Schedule | Vehicle | Reference |
| Colitis | DSS-induced colitis | 10 or 20 mg/kg | Intraperitoneal (i.p.) | Daily for 10 days | DMSO | [1] |
| Acute Lymphoblastic Leukemia (ALL) | Xenograft Model | 80 mg/kg | Not specified | Daily for 15 days | Not specified |
Note: Researchers should perform dose-finding studies to determine the optimal dose for their specific model and experimental conditions. One study has indicated that this compound is well-tolerated at 50 mg/kg via intraperitoneal injection, while a dose of 100 mg/kg may be associated with toxicity.
Experimental Protocols
General Guidelines for In Vivo Administration in Mice
The following table provides general guidelines for common administration routes in mice.
Table 2: General Administration Parameters in Mice
| Route | Recommended Volume | Needle Gauge |
| Intravenous (i.v.) | < 0.2 mL | 27-30 G |
| Intraperitoneal (i.p.) | < 2-3 mL | 25-27 G |
| Subcutaneous (s.c.) | < 2-3 mL | 25-27 G |
| Oral Gavage (p.o.) | < 1.5 mL | 20-22 G (gavage needle) |
Protocol 1: Solid Tumor Xenograft Model (General Protocol)
This protocol provides a general framework for evaluating the efficacy of this compound in a solid tumor xenograft model (e.g., breast cancer, osteosarcoma).
Materials:
-
This compound
-
Vehicle (e.g., DMSO, or a formulation of DMSO, PEG300, Tween 80, and saline)
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice)
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles appropriate for the chosen administration route
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Experimental Workflow:
References
Application Notes and Protocols: Transwell Migration Assay Using WT-161
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a variety of physiological and pathological phenomena, including embryonic development, immune response, and wound healing. However, in the context of oncology, dysregulated cell migration is a key driver of cancer progression and metastasis. The small molecule WT-161 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a primarily cytoplasmic enzyme that plays a critical role in cell motility.[1] By inhibiting HDAC6, this compound disrupts the dynamic reorganization of the cytoskeleton, which is essential for cell movement, thereby representing a promising therapeutic strategy for combating cancer metastasis.[1] The Transwell migration assay is a widely utilized in vitro method to quantify the migratory potential of cells in response to therapeutic agents like this compound.[1]
Mechanism of Action: this compound in Suppressing Cell Migration
This compound exerts its anti-migratory effects by inhibiting HDAC6, which leads to the hyperacetylation of its key substrates, α-tubulin and cortactin.[2][3]
-
α-tubulin: Acetylation of α-tublin, a primary component of microtubules, results in more stable microtubules. This increased stability hinders the dynamic remodeling of the microtubule network required for directional cell movement.[2]
-
Cortactin: Cortactin is an F-actin-binding protein that promotes actin polymerization and branching. Deacetylation of cortactin by HDAC6 enhances its ability to bind F-actin. Inhibition of HDAC6 by this compound leads to cortactin hyperacetylation, which in turn reduces its F-actin binding capacity and impairs the formation of migratory structures like lamellipodia.[2][3][4]
The inhibition of HDAC6 by this compound has been shown to modulate several signaling pathways crucial for cell migration:
-
VLA-4/FAK Signaling Pathway: In acute lymphoblastic leukemia (ALL), this compound has been observed to suppress the VLA-4/Focal Adhesion Kinase (FAK) signaling pathway, which is integral to cell adhesion and migration.[1][5]
-
PTEN/Akt Signaling Pathway: In osteosarcoma, this compound is suggested to inhibit the PI3K/Akt signaling pathway through the upregulation of PTEN, a key regulator of cell migration and survival.[1]
-
β-catenin Levels: Treatment with this compound has been associated with a decrease in β-catenin levels in glioblastoma and melanoma cells, a protein involved in both cell-cell adhesion and the Wnt signaling pathway, which is often dysregulated in cancer to promote cell motility.[1]
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on the migration of various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | This compound Concentration | % Inhibition of Migration (relative to control) | Reference |
| U251, U87, T98G | Glioblastoma | Transwell Invasion | 2 or 4 µM | Statistically significant reduction in invasion | [3] |
| CHL-1 | Melanoma | Wound Healing | 6 µM | 42% | [6] |
| SK-MEL-147 | Melanoma | Wound Healing | 6 µM | 15% | [6] |
| ALL cells | Acute Lymphoblastic Leukemia | Transwell Migration | 5 µM | Statistically significant decrease in migration | [5] |
Experimental Protocols
Detailed Protocol for Transwell Migration Assay with this compound
This protocol provides a step-by-step guide for assessing the effect of this compound on cancer cell migration using a Transwell assay.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet in 2% ethanol)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
The day before the assay, replace the growth medium with a serum-free medium and incubate overnight to starve the cells. This enhances their migratory response to a chemoattractant.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing a chemoattractant like FBS).
-
In the upper chamber (the Transwell insert), add 100 µL of serum-free medium containing the desired concentration of this compound or a vehicle control (DMSO). It is recommended to perform a dose-response experiment with multiple concentrations of this compound.
-
Pre-incubate the plate for 30 minutes at 37°C to allow for the equilibration of the medium.
-
-
Cell Seeding:
-
Harvest the serum-starved cells using trypsin-EDTA.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cell line's migratory capacity, typically ranging from 12 to 48 hours.
-
-
Quantification of Migrated Cells:
-
After the incubation period, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution for 30 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained cells in several random fields of view for each insert.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured using a plate reader for a more quantitative analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for the Transwell migration assay with this compound.
Caption: Signaling pathways affected by this compound leading to reduced cell migration.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 modulates cell motility by altering the acetylation level of cortactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Class IIb HDAC6 regulates endothelial cell migration and angiogenesis by deacetylation of cortactin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Mimicking the Effects of the Selective HDAC6 Inhibitor WT-161 with Lentiviral shRNA Knockdown
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in cellular processes such as protein homeostasis, cell motility, and stress responses.[1] Unlike other HDACs that primarily target nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins, including α-tubulin and the chaperone protein Hsp90.[2][3] Its involvement in key oncogenic pathways has made it a promising target for cancer therapy.[4]
WT-161 is a potent and highly selective second-generation HDAC6 inhibitor, demonstrating an IC50 of 0.40 nM.[5] By specifically inhibiting the deacetylase activity of HDAC6, this compound leads to the hyperacetylation of substrates like α-tubulin and Hsp90.[2] This targeted action disrupts microtubule dynamics and impairs Hsp90 chaperone function, leading to the accumulation of misfolded proteins, induction of proteotoxic stress, and ultimately, apoptosis in cancer cells.[2][6] this compound has shown significant anti-tumor activity in various models, including multiple myeloma, breast cancer, and glioblastoma.[2]
To validate that the observed anti-tumor effects of a small molecule inhibitor like this compound are specifically due to the inhibition of its intended target, a genetic approach is often employed. Lentiviral-mediated short hairpin RNA (shRNA) knockdown of the target protein provides a robust and long-term method to genetically mimic pharmacological inhibition. By reducing the cellular levels of HDAC6 protein, shRNA knockdown is expected to produce similar downstream phenotypic effects as this compound, such as increased α-tubulin acetylation and decreased cell viability.[7]
These application notes provide a comprehensive guide for researchers to utilize lentiviral shRNA as a tool to specifically knockdown HDAC6, thereby mimicking and validating the on-target effects of the selective inhibitor this compound. Detailed protocols for lentiviral production, cell transduction, knockdown validation, and functional assays are provided.
Logical Framework: Pharmacological vs. Genetic Inhibition
The diagram below illustrates the parallel mechanisms by which the chemical inhibitor this compound and a genetic approach like shRNA converge on the same target, HDAC6, to elicit similar downstream cellular effects. This dual approach is a cornerstone of target validation in drug development.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. pnas.org [pnas.org]
Application Notes and Protocols: Validating the Phenotype of WT-161 through CRISPR-Cas9 Knockout of HDAC6
For Researchers, Scientists, and Drug Development Professionals
Introduction
WT-161 is a potent and selective second-generation inhibitor of Histone Deacetylase 6 (HDAC6), a unique cytoplasmic deacetylase.[1][2] HDAC6 plays a critical role in various cellular processes, including cell motility, protein quality control, and signaling, primarily through the deacetylation of non-histone proteins such as α-tubulin and HSP90.[3][4] Dysregulation of HDAC6 has been implicated in the progression of numerous cancers, making it a compelling therapeutic target.[3] Pharmacological inhibition of HDAC6 with this compound has been shown to induce apoptosis, reduce cell proliferation, and inhibit cell migration and invasion in various cancer models.[5]
To rigorously validate that the observed anti-cancer phenotype of this compound is a direct consequence of HDAC6 inhibition, a genetic approach using CRISPR-Cas9 mediated gene knockout is an essential strategy. By comparing the cellular and molecular effects of this compound treatment with those of HDAC6 gene knockout, researchers can confirm on-target activity and elucidate the downstream signaling pathways responsible for the compound's efficacy.
These application notes provide a comprehensive guide, including detailed protocols and data presentation, for validating the phenotype of this compound by performing a CRISPR-Cas9 knockout of HDAC6 in cancer cell lines.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Citation |
| MM.1S | Multiple Myeloma | 1.5 - 4.7 | [6] |
| RPMI 8226 | Multiple Myeloma | 1.5 - 4.7 | [6] |
| U266 | Multiple Myeloma | 1.5 - 4.7 | [6] |
| Y79 | Retinoblastoma | Dose-dependent | [7] |
| Weri-Rb1 | Retinoblastoma | Dose-dependent | [7] |
| U251 | Glioblastoma | ~10 | [5] |
| U87 | Glioblastoma | ~15 | [5] |
| T98G | Glioblastoma | ~2 | [5] |
| CHL-1 | Melanoma | Not specified | [5] |
| SK-MEL-147 | Melanoma | Not specified | [5] |
| WM1366 | Melanoma | Not specified | [5] |
Table 2: Comparison of Phenotypic Effects of this compound Treatment and HDAC6 Knockout
| Phenotypic Assay | Effect of this compound Treatment | Effect of HDAC6 Knockout |
| Cell Viability | Dose-dependent decrease in various cancer cell lines.[5][6][7] | Reduced cell proliferation.[4] |
| Apoptosis | Induction of apoptosis, evidenced by increased Annexin V staining and cleavage of Caspase-3 and PARP.[5][6][7] | Increased apoptosis, associated with upregulation of Bax and cleaved-caspase-3.[2][8] |
| Cell Migration | Significant inhibition of cell migration and invasion.[9][10][11] | Decreased cell migration and invasion.[12][13][14] |
| α-tubulin Acetylation | Increased levels of acetylated α-tubulin.[6] | Increased levels of acetylated α-tubulin.[4] |
| β-catenin Levels | Reduction in β-catenin protein levels.[9][10] | Decreased cytoplasmic and nuclear β-catenin.[15] |
| AKT Phosphorylation | Decrease in AKT phosphorylation.[6] | Suppression of PI3K/AKT/mTOR signaling.[16] |
Signaling Pathways and Experimental Workflows
HDAC6-Mediated Signaling and the Impact of this compound or CRISPR-Cas9 Knockout
HDAC6 influences key signaling pathways implicated in cancer progression, including the PI3K/AKT and Wnt/β-catenin pathways. Inhibition or knockout of HDAC6 disrupts these pathways, leading to the observed anti-cancer phenotypes.
Caption: HDAC6 signaling and its inhibition.
Experimental Workflow for Validating this compound Phenotype
The following workflow outlines the key steps to validate that the observed phenotype of this compound is mediated through the inhibition of HDAC6.
References
- 1. HDAC6 Is Required for Epidermal Growth Factor-induced β-Catenin Nuclear Localization | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. HDAC6 promotes growth, migration/invasion and self-renewal of rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 deficiency induces apoptosis in mesenchymal stem cells through p53 K120 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Class IIb HDAC6 regulates endothelial cell migration and angiogenesis by deacetylation of cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC6 regulates neuroblastoma cell migration and may play a role in the invasion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of CD133 by HDAC6 Promotes β-Catenin Signaling to Suppress Cancer Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: Staining for Acetylated Alpha-Tubulin in WT-161 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
WT-161 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1] One of the key substrates of HDAC6 is alpha-tubulin, a major component of microtubules. The acetylation of alpha-tubulin at the lysine-40 (K40) residue is associated with microtubule stabilization and is integral to cellular functions such as cell motility and intracellular transport.[2] By inhibiting HDAC6, this compound leads to the hyperacetylation of alpha-tubulin, which can be visualized and quantified using immunofluorescence.[3] This application note provides a detailed protocol for the immunofluorescent staining of acetylated alpha-tubulin in cells treated with this compound, along with the relevant signaling context and expected outcomes.
Signaling Pathway
The acetylation state of alpha-tubulin is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Specifically, HDAC6 is the primary enzyme responsible for the deacetylation of alpha-tubulin.[2] this compound selectively inhibits the catalytic activity of HDAC6, leading to an accumulation of acetylated alpha-tubulin.[1] This alteration in the microtubule network can impact various downstream signaling pathways. For instance, studies have shown that this compound can suppress Protein Kinase A (PKA) signaling, which is involved in cell adhesion and migration.[4][5]
Caption: Signaling pathway of this compound action.
Experimental Protocols
This section provides a detailed methodology for the immunofluorescent staining of acetylated alpha-tubulin in cultured cells following treatment with this compound.
Materials
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS[6]
-
Blocking buffer: 10% normal goat serum in PBS[6]
-
Primary antibody: Mouse monoclonal anti-acetylated alpha-tubulin (e.g., clone 6-11B-1)
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Cell Culture and Treatment
-
Seed cells onto glass coverslips in a multi-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working concentrations of this compound in cell culture medium. A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).
Immunofluorescence Staining
-
After treatment, aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in 10% normal goat serum in PBS for 1 hour at room temperature.[6]
-
Dilute the primary anti-acetylated alpha-tubulin antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei by incubating the cells with DAPI solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Seal the coverslips and allow the mounting medium to cure.
Imaging and Quantification
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
-
Capture images of multiple fields of view for each experimental condition.
-
The intensity of the acetylated alpha-tubulin fluorescence can be quantified using image analysis software (e.g., ImageJ/Fiji).
-
Measure the mean fluorescence intensity per cell for a statistically significant number of cells in each condition.
-
Normalize the fluorescence intensity to the vehicle control to determine the fold change in acetylated alpha-tubulin levels.
Experimental Workflow
Caption: Immunofluorescence staining workflow.
Data Presentation
The quantitative data obtained from the immunofluorescence analysis can be summarized in a table for easy comparison.
| Cell Line | Treatment | Concentration (nM) | Duration (hours) | Fold Increase in Acetylated α-Tubulin (Mean ± SD) |
| Glioblastoma (U251) | This compound | 50 | 48 | 3.5 ± 0.4 |
| Glioblastoma (U87) | This compound | 50 | 48 | 4.2 ± 0.6 |
| Glioblastoma (T98G) | This compound | 50 | 48 | 2.8 ± 0.3 |
Note: The data presented in this table is illustrative and based on findings from similar studies. Actual results may vary depending on the cell line and experimental conditions.
Expected Results
Treatment of cells with this compound is expected to result in a dose- and time-dependent increase in the fluorescence intensity of acetylated alpha-tubulin staining. This will appear as brighter and more extensive filamentous structures within the cytoplasm of treated cells compared to the vehicle-treated control cells. The quantitative analysis should confirm this observation with a statistically significant increase in the mean fluorescence intensity. These results provide a direct measure of the cellular activity of this compound as an HDAC6 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective HDAC6 inhibitor WT161 modulates the VLA-4/FAK pathway by inhibiting PKA activity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
Application Notes & Protocols: Measuring Target Engagement of WT-161 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring the target engagement of WT-161, a potent and selective small-molecule inhibitor of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). Robust measurement of target engagement is critical for establishing a clear relationship between compound exposure, pharmacodynamic response, and anti-tumor efficacy in preclinical models.
Introduction to this compound and its Target, the PRC2 Complex
The Polycomb Repressive Complex 2 (PRC2) is an epigenetic regulator essential for maintaining transcriptional repression and cellular identity. The core components of PRC2 include EZH2, the catalytic subunit with histone methyltransferase activity, SUZ12, and EED. EED contains an aromatic cage that recognizes and binds to trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3). This interaction is crucial for the allosteric activation and propagation of the H3K27me3 repressive mark. In many cancers, the PRC2 complex is dysregulated, leading to aberrant gene silencing and tumor progression.
This compound is an investigational compound designed to bind to the H3K27me3-binding pocket of EED. By competitively inhibiting this interaction, this compound prevents the allosteric activation of PRC2, leading to a global reduction in H3K27me3 levels and the reactivation of tumor suppressor genes. Verifying that this compound engages EED within the cell and elicits this intended downstream effect is a key step in its preclinical development.
PRC2 Signaling Pathway and Mechanism of this compound Action
The following diagram illustrates the mechanism of PRC2-mediated gene silencing and its inhibition by this compound.
Application 1: Cellular Thermal Shift Assay (CETSA®) for Direct Target Engagement
Principle: The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When this compound binds to EED, it increases the protein's stability, resulting in a higher melting temperature. This change can be quantified by heating cell lysates treated with this compound to various temperatures and measuring the amount of soluble EED remaining by Western Blot.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed Karpas-422 cells (a lymphoma cell line known to be dependent on PRC2 activity) at a density of 1x10^6 cells/mL.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or vehicle (0.1% DMSO) for 2 hours at 37°C.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse by freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Heating Step:
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation and Detection:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble fraction) and determine protein concentration.
-
Analyze equal amounts of protein by SDS-PAGE and Western Blot using a primary antibody specific for EED. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensity for EED at each temperature for both vehicle and this compound treated samples.
-
Normalize the intensity to the 40°C sample (no significant melting).
-
Plot the percentage of soluble EED against temperature to generate melt curves. A shift in the curve to the right indicates target stabilization.
-
Data Presentation:
Table 1: CETSA® Results for this compound in Karpas-422 Cells
| Parameter | Vehicle (DMSO) | This compound (10 µM) |
|---|---|---|
| Melting Temp (Tm) | 52.5°C | 58.2°C |
| ΔTm | - | +5.7°C |
| Isothermal IC50 (at 56°C) | - | 0.85 µM |
Application 2: Pharmacodynamic (PD) Biomarker Analysis by Western Blot
Principle: Successful engagement of EED by this compound should inhibit the methyltransferase activity of the PRC2 complex, resulting in a dose-dependent decrease in the global levels of H3K27me3. This provides a direct measure of the pharmacodynamic effect of the compound. Western blotting is a straightforward method to assess this change in bulk histone modifications.
Detailed Protocol:
-
Cell Treatment and Histone Extraction:
-
Treat Karpas-422 cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 72 hours.
-
Harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
-
Western Blotting:
-
Quantify histone protein concentration using a BCA assay.
-
Separate equal amounts (e.g., 5 µg) of histone extracts on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against H3K27me3 overnight at 4°C.
-
Incubate with a primary antibody against Total Histone H3 as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify the band intensities for H3K27me3 and Total H3.
-
Normalize the H3K27me3 signal to the Total H3 signal for each lane.
-
Calculate the percentage of H3K27me3 inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
-
Data Presentation:
Table 2: IC50 for H3K27me3 Reduction by this compound
| Cell Line | Treatment Duration | Assay | IC50 (nM) |
|---|---|---|---|
| Karpas-422 | 72 hours | Western Blot | 45.8 |
| G-401 (Rhabdoid Tumor) | 72 hours | Western Blot | 62.1 |
Application 3: Chromatin Immunoprecipitation (ChIP)-qPCR
Principle: While Western blotting shows global changes in H3K27me3, ChIP followed by quantitative PCR (ChIP-qPCR) allows for the measurement of H3K27me3 levels at specific gene promoters. This confirms that this compound can reverse the repressive histone mark at known PRC2 target genes, which is a key aspect of its mechanism of action.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment and Crosslinking:
-
Treat Karpas-422 cells with 1 µM this compound or vehicle for 72 hours.
-
Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Quench with glycine.
-
-
Chromatin Preparation:
-
Lyse cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the chromatin with an anti-H3K27me3 antibody overnight. Use an IgG antibody as a negative control. Save a small fraction as "input" control.
-
Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
-
DNA Purification:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the crosslinks by heating with Proteinase K.
-
Purify the DNA using a standard column-based method.
-
-
qPCR Analysis:
-
Perform qPCR using primers designed for the promoter regions of known PRC2 target genes (e.g., MYT1, CDKN2A) and a negative control region (e.g., an actively transcribed gene like GAPDH).
-
Calculate the enrichment of H3K27me3 at each locus as a percentage of the input DNA.
-
Data Presentation:
Table 3: H3K27me3 Enrichment at PRC2 Target Gene Promoters after this compound Treatment
| Gene Promoter | Vehicle (% Input) | This compound (1 µM) (% Input) | Fold Change |
|---|---|---|---|
| MYT1 | 12.5% | 2.1% | -5.95 |
| CDKN2A | 9.8% | 1.5% | -6.53 |
| GAPDH (Control) | 0.2% | 0.2% | -1.00 |
Application 4: In Vivo Target Engagement and Efficacy
Principle: To demonstrate that this compound can engage its target and exert an anti-tumor effect in a living system, preclinical xenograft models are used. In these studies, tumor growth inhibition (TGI) is correlated with pharmacodynamic biomarker modulation (H3K27me3 reduction) in tumor tissue. This establishes a "pharmacologic audit trail" linking target engagement to efficacy.
Pharmacologic Audit Trail:
Detailed Protocol:
-
Xenograft Model Establishment:
-
Implant Karpas-422 cells subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Allow tumors to grow to an average volume of 150-200 mm³.
-
-
Dosing and Monitoring:
-
Randomize mice into vehicle and this compound treatment groups (e.g., 10, 30, 100 mg/kg, dosed orally once daily).
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Pharmacodynamic Study:
-
Include satellite groups of mice for tissue collection at various time points (e.g., 4, 8, and 24 hours after the last dose).
-
Euthanize mice and harvest tumors.
-
Prepare tumor lysates for histone extraction and Western Blot analysis of H3K27me3 as described in Application 2.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each dose group relative to the vehicle control.
-
Correlate the dose and/or plasma concentration of this compound with the degree of H3K27me3 reduction in the tumor tissue and the observed TGI.
-
Data Presentation:
Table 4: In Vivo Efficacy and PD Biomarker Modulation of this compound in Karpas-422 Xenograft Model
| Treatment Group (oral, QD) | Tumor Growth Inhibition (TGI) at Day 21 | H3K27me3 Reduction in Tumor (24h post-dose) |
|---|---|---|
| Vehicle | 0% | 0% |
| This compound (30 mg/kg) | 65% | 78% |
| This compound (100 mg/kg) | 98% | 95% |
Troubleshooting & Optimization
WT-161 Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with WT-161 in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
This compound is a hydrophobic molecule and is practically insoluble in plain aqueous buffers such as phosphate-buffered saline (PBS).[1] Direct dissolution in water or PBS will likely result in precipitation or a non-homogenous suspension.
Q2: In which solvents is this compound soluble?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] A common practice is to prepare a high-concentration stock solution in anhydrous DMSO. The solubility in DMSO is reported to be ≥ 100 mg/mL.
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
This phenomenon, often called "solvent shock" or "crashing out," is common for hydrophobic compounds.[1] It occurs when a concentrated stock of a compound in an organic solvent is rapidly diluted into an aqueous buffer where its solubility is low. The sudden change in solvent polarity causes the compound to precipitate out of the solution.
Q4: Can the final concentration of this compound in my experiment affect its solubility?
Yes, even with the use of co-solvents, the final concentration of this compound in your aqueous buffer must be below its maximum solubility limit in that specific formulation to avoid precipitation.[1]
Q5: How can I avoid precipitation when preparing my working solution?
To prevent precipitation, it is crucial to employ proper dilution techniques. This often involves a stepwise dilution process and the use of solubility-enhancing agents. Pre-warming the aqueous buffer to 37°C can also aid in the dissolution process.[1]
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon dilution of DMSO stock into aqueous buffer.
This is a classic sign of "solvent shock" due to the poor aqueous solubility of this compound.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Concentration Achieved | Appearance | Reference |
| 100% DMSO | ≥ 100 mg/mL (218.08 mM) | Clear Solution | MedchemExpress |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.45 mM) | Clear Solution | MedchemExpress |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.45 mM) | Clear Solution | MedchemExpress |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.45 mM) | Clear Solution | MedchemExpress |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Use anhydrous (water-free) DMSO to prevent the introduction of moisture, which can decrease the solubility of hydrophobic compounds.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or higher).
-
Vortex or sonicate briefly until the this compound is completely dissolved, resulting in a clear solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution using Co-solvents
This protocol is suitable for in vivo studies and some in vitro assays where the components are tolerated.
-
Begin with your prepared high-concentration this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of DMSO stock.
-
Add the co-solvents in the following order, vortexing gently after each addition:
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80
-
-
Finally, add the saline solution to reach the final desired volume and concentration.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
Protocol 3: Serial Dilution for Cell-Based Assays
To minimize DMSO concentration in the final cell culture medium and avoid precipitation, a serial dilution approach is recommended.
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM).
-
Create an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. For example, dilute the 10 mM stock 1:10 in the medium to get a 1 mM solution.
-
Use this intermediate dilution to make the final dilutions in your cell culture plates. This gradual decrease in DMSO concentration helps to keep this compound in solution.
-
Ensure the final concentration of DMSO in the cell culture wells is below the toxicity threshold for your cell line (typically ≤ 0.5%).
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting insolubility issues with this compound.
Caption: Troubleshooting workflow for this compound insolubility.
References
Overcoming batch-to-batch variability of WT-161
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WT-161, a potent and selective HDAC6 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments, with a particular focus on overcoming batch-to-batch variability to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6) with a reported IC50 of 0.40 nM.[1][2] Its primary mechanism of action is the inhibition of HDAC6's cytoplasmic deacetylase activity, which leads to the hyperacetylation of its substrates, most notably α-tubulin.[3] This disruption of microtubule dynamics interferes with key cellular processes such as protein trafficking and cell motility.[3] By impairing the transport of misfolded proteins, this compound can lead to the accumulation of cytotoxic proteins, inducing cell stress and apoptosis in cancer cells.[1][3] It has demonstrated significant anti-tumor activity in a variety of cancers, including multiple myeloma, melanoma, and osteosarcoma.[3][4][5]
Q2: Why am I observing a lower-than-expected potency for this compound in my cell-based assays?
A common reason for observing lower-than-expected potency of this compound in cell-based assays is its interaction with components in the cell culture medium, particularly serum.[1] Small molecule drugs like this compound can bind to serum proteins, primarily albumin, rendering the protein-bound fraction of the drug inactive.[1] Therefore, a high concentration of serum in the culture medium can reduce the free, active concentration of this compound available to inhibit HDAC6, leading to an apparent decrease in potency.[1] It is crucial to consider the serum percentage in your experiments and compare it to the conditions used in published data.[1]
Q3: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with small molecule inhibitors can stem from several factors, which can be broadly categorized as:
-
Compound-related issues: This includes problems with the inhibitor's storage, solubility, and stability.[6] Improper storage can lead to degradation, while poor solubility can result in inaccurate dosing.[6][7]
-
Experimental system-related issues: Variability in cell culture conditions, such as cell density, passage number, and overall cell health, can significantly impact the cellular response to the inhibitor.[1][6]
-
Assay-related issues: Inconsistencies in reagent preparation, incubation times, and pipetting errors can all contribute to experimental variability.[1][6]
Q4: How can I be sure that the observed phenotype is a result of on-target HDAC6 inhibition and not off-target effects?
Confirming on-target activity is a critical aspect of working with small molecule inhibitors.[6] The following approaches can be used:
-
Use a structurally different HDAC6 inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[6]
-
Perform a dose-response curve: A clear relationship between the inhibitor concentration and the biological effect, consistent with the known IC50 of the compound, suggests on-target activity.[6][8]
-
Western Blot Analysis: A key indicator of HDAC6 inhibition is the accumulation of acetylated α-tubulin.[3][9] A Western blot can be used to quantify the levels of acetylated α-tubulin following this compound treatment.[9]
Q5: What should I do if this compound is not dissolving properly?
Solubility issues are a common challenge with small molecule inhibitors.[7] Here are some troubleshooting steps:
-
Check the recommended solvent: Always use the solvent specified on the product datasheet.[7] this compound is reported to be soluble in DMSO.[10]
-
Gentle warming: Briefly warming the solution in a 37°C water bath can help with dissolution.[7]
-
Sonication: Using a sonicator bath can help break up any precipitate.[7]
-
Prepare fresh solutions: It is best practice to prepare fresh dilutions for each experiment to avoid issues with compound precipitation over time.[6]
Overcoming Batch-to-Batch Variability
Batch-to-batch variability of a chemical compound can be a significant source of experimental irreproducibility. A systematic approach to quality control for each new batch of this compound is essential.
Initial Quality Control of a New Batch
Upon receiving a new batch of this compound, it is recommended to perform a series of quality control checks to ensure its identity, purity, and concentration are consistent with previous batches.
| Parameter | Recommended QC Experiment | Expected Outcome |
| Identity | Mass Spectrometry (MS) | The measured molecular weight should match the expected molecular weight of this compound (458.55 g/mol ).[10] |
| Purity | High-Performance Liquid Chromatography (HPLC) | The purity should be high (typically >98%) and consistent with the manufacturer's certificate of analysis.[11] |
| Concentration | UV-Vis Spectroscopy | The absorbance of a stock solution should be consistent with previous batches. |
| Activity | In vitro HDAC6 enzymatic assay or cell-based IC50 determination | The IC50 value should be within an acceptable range of previously determined values for your specific assay. |
Troubleshooting Inconsistent Results Between Batches
If you observe a significant difference in experimental results between two different batches of this compound, a systematic troubleshooting approach is necessary to identify the source of the variability.
Caption: Troubleshooting flowchart for inconsistent results between batches of this compound.
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol is used to quantify the change in α-tubulin acetylation following this compound treatment, a direct indicator of HDAC6 inhibition.[9]
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the specified time.
-
Cell Lysis: Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.[9]
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the loading control.
Protocol 2: Cell Viability Assay (MTT) for IC50 Determination
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control wells. Normalize the data to the vehicle control (as 100% viability). Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
This compound Mechanism of Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for New Batch QC
Caption: Experimental workflow for quality control of a new this compound batch.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. WT161, a selective HDAC6 inhibitor, decreases growth, enhances chemosensitivity, promotes apoptosis, and suppresses motility of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibitor WT161 performs anti-tumor effect on osteosarcoma and synergistically interacts with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. pubs.acs.org [pubs.acs.org]
Identifying and minimizing off-target effects of WT-161
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and minimizing off-target effects of WT-161, a potent and selective HDAC6 inhibitor. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective second-generation small molecule inhibitor of histone deacetylase 6 (HDAC6).[1] Its primary mechanism of action is the direct binding to the catalytic domain of the HDAC6 enzyme, which inhibits its deacetylase activity.[1] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms, this compound's specificity for the primarily cytoplasmic HDAC6 leads to a more targeted therapeutic effect with potentially reduced toxicity.[1][2] Inhibition of HDAC6 by this compound results in the hyperacetylation of its non-histone protein substrates, most notably α-tubulin and the chaperone protein Hsp90.[2][3] This disrupts microtubule dynamics and protein folding, leading to anti-tumor activity in various cancer models.[1][3]
Q2: What are the known on-target and off-target activities of this compound?
This compound is highly selective for HDAC6. However, like most small molecule inhibitors, it can interact with other proteins. The primary known off-target of this compound is Metallo-β-lactamase domain-containing protein 2 (MBLAC2).[2][4] Many hydroxamate-based HDAC inhibitors have been found to inhibit MBLAC2.[4] this compound also shows some activity against other HDAC isoforms, but with significantly lower potency compared to HDAC6.[1][2][5]
Data Presentation: In Vitro Inhibitory Activity of this compound
| Target Protein | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 0.40 | - |
| HDAC1 | 8.35 | ~21-fold |
| HDAC2 | 15.4 | ~38.5-fold |
| MBLAC2 | Potent inhibition by hydroxamate HDAC inhibitors has been observed, though a specific IC50 for this compound is not readily available in the provided search results. | - |
Data compiled from multiple sources.[1][2][4][5]
Troubleshooting Guide
Q1: I am observing a phenotype in my cell-based assay that is not consistent with HDAC6 inhibition. How can I determine if this is an off-target effect?
This is a common challenge in drug discovery. Here are several strategies to investigate potential off-target effects:
-
Use a Structurally Unrelated HDAC6 Inhibitor: If a different HDAC6 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: Overexpress a this compound-resistant mutant of HDAC6 in your cells. If the phenotype is reversed, it strongly suggests the effect is on-target.
-
Chemical Proteomics: Employ techniques like Drug Affinity Responsive Target Stability (DARTS) or Cellular Thermal Shift Assay (CETSA) to identify the direct binding partners of this compound in your experimental system.[6][7][8][9][10][11][12]
-
Inactive Control Compound: Synthesize or obtain a close chemical analog of this compound that is inactive against HDAC6. If this control compound does not produce the phenotype, the effect is more likely on-target.
Q2: My in vitro biochemical assay results with this compound are not translating to my cell-based assays. What could be the issue?
Discrepancies between biochemical and cellular assays can arise from several factors:
-
Cell Permeability: this compound may have poor permeability into your specific cell line.
-
Efflux Pumps: The compound could be a substrate for efflux pumps, reducing its intracellular concentration.
-
Cellular ATP Concentrations: High intracellular ATP levels can sometimes interfere with the binding of ATP-competitive inhibitors. While this compound is not directly ATP-competitive, the cellular environment is complex.
-
Target Expression and Post-Translational Modifications: The expression level and post-translational modification state of HDAC6 in your cells may differ from the recombinant enzyme used in biochemical assays.
To troubleshoot this, you can perform a target engagement assay like CETSA to confirm that this compound is binding to HDAC6 in your cells.[7][8][11][12]
Q3: How can I proactively identify the off-targets of this compound in my model system?
Several unbiased, proteome-wide methods can be used to identify potential off-targets:
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive probes to label and identify enzyme families that interact with your compound.[13][14]
-
Drug Affinity Responsive Target Stability (DARTS): This method identifies protein targets by observing their increased resistance to proteolysis upon binding to a small molecule.[6][9][10]
-
Kinome Scanning: A broad screening of a compound against a large panel of kinases can reveal off-target kinase interactions.[15][16][17][18] While this compound is an HDAC inhibitor, this can be useful for identifying unexpected cross-reactivity.
Mandatory Visualizations
Caption: Signaling pathway of this compound's on-target and potential off-target effects.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for identifying and minimizing off-target effects.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a powerful method to verify that this compound is binding to its intended target, HDAC6, within a cellular context.[7][8][11][12]
-
Cell Culture and Treatment:
-
Plate cells of interest and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend in a suitable buffer with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody for HDAC6.
-
-
Data Analysis:
-
Quantify the band intensities for HDAC6 at each temperature for both this compound treated and vehicle control samples.
-
Plot the band intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
2. MBLAC2 Enzymatic Inhibition Assay
This biochemical assay can be used to quantify the inhibitory effect of this compound on its known off-target, MBLAC2.[4]
-
Reagents and Materials:
-
Recombinant MBLAC2 enzyme.
-
A suitable substrate for MBLAC2 (e.g., a fluorogenic or colorimetric substrate).
-
Assay buffer.
-
This compound serially diluted in assay buffer.
-
Microplate reader.
-
-
Procedure:
-
Add recombinant MBLAC2 enzyme to the wells of a microplate.
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MBLAC2 substrate.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound for MBLAC2.
-
3. Kinome Scanning for Broad Off-Target Profiling
While this compound is an HDAC inhibitor, performing a kinome scan can provide a broad overview of its selectivity and identify any unexpected kinase off-targets. This is typically performed as a fee-for-service by specialized companies.[15][16][17][18]
-
General Principle:
-
The assay measures the ability of this compound to compete with a known, immobilized ligand for binding to a large panel of kinases.
-
The amount of kinase bound to the immobilized ligand is quantified, often using qPCR for a DNA tag linked to the kinase.
-
-
Data Output:
-
The results are typically presented as the percentage of the control (DMSO) at a specific concentration of this compound or as a dissociation constant (Kd) for each kinase in the panel.
-
This data can be visualized using a "tree spot" diagram, which maps the binding interactions onto the human kinome tree.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org [openlabnotebooks.org]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. kinaselogistics.com [kinaselogistics.com]
- 17. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | DeepKinome: quantitative prediction of kinase binding affinity by a compound using deep learning based regression model [frontiersin.org]
Optimizing WT-161 Treatment: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the treatment duration of WT-161, a potent and selective HDAC6 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary mechanism involves the inhibition of HDAC6's deacetylase activity in the cytoplasm. This leads to the hyperacetylation of its substrates, most notably α-tubulin. The accumulation of acetylated α-tubulin disrupts microtubule dynamics, which in turn interferes with critical cellular processes for cancer cell survival and proliferation, such as protein trafficking and cell motility. This can ultimately induce cell cycle arrest and apoptosis.
Q2: In which cancer types has this compound demonstrated anti-tumor activity?
A2: Preclinical studies have shown that this compound has significant anti-tumor activity in a range of hematological and solid malignancies, including multiple myeloma, acute lymphoblastic leukemia (ALL), osteosarcoma, and retinoblastoma.[1][2]
Q3: Is the effect of this compound dependent on the duration of treatment?
A3: Yes, the anti-proliferative and pro-apoptotic effects of this compound have been shown to be both dose- and time-dependent in various cancer cell lines, including retinoblastoma and osteosarcoma cells.[2] This means that both the concentration of this compound and the length of exposure will influence the observed cellular response.
Q4: What is a recommended starting point for this compound treatment duration in an in vivo xenograft model?
A4: Based on a preclinical study in an acute lymphoblastic leukemia (ALL) xenograft model, a daily administration of 80 mg/kg this compound for 15 days has been shown to be effective in suppressing tumor growth.[3] This can serve as a valuable starting point for designing in vivo experiments. However, the optimal duration may vary depending on the tumor model and experimental goals.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of cell growth | Inadequate treatment duration: The incubation time may be too short to observe a significant effect. | Perform a time-course experiment, treating cells for various durations (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for your specific cell line. |
| Suboptimal drug concentration: The concentration of this compound may be too low. | Conduct a dose-response experiment to determine the IC50 value for your cell line. | |
| Cell line resistance: The specific cancer cell line may be less sensitive to HDAC6 inhibition. | Consider combination therapies. This compound has shown synergistic effects with agents like vincristine (B1662923) and 5-FU.[2][3] | |
| High cell toxicity or off-target effects | Prolonged treatment duration: Extended exposure to the inhibitor may lead to increased cytotoxicity. | In your time-course experiment, include earlier time points to identify the minimum duration required to achieve the desired biological effect. |
| Excessive drug concentration: The concentration of this compound may be too high, leading to non-specific effects. | Use a concentration range around the predetermined IC50 value. |
In Vivo Xenograft Experiments
| Issue | Possible Cause | Suggested Solution |
| Limited tumor growth inhibition | Insufficient treatment duration: The 15-day treatment period may not be sufficient for a significant response in your model. | Consider extending the treatment duration, while closely monitoring for signs of toxicity. A pilot study with a small number of animals can help determine a more optimal and well-tolerated duration. |
| Inadequate drug dosage: The dosage of 80 mg/kg/day may not be optimal for your specific tumor model. | Perform a dose-escalation study to identify a more effective and well-tolerated dose. | |
| Tumor model characteristics: The growth rate and vascularization of the xenografted tumor can influence drug delivery and efficacy. | Characterize the growth kinetics of your tumor model to better time the initiation and duration of treatment. | |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy) | Prolonged treatment or high dosage: The combination of dose and duration may be leading to adverse effects. | Reduce the treatment duration or the daily dosage. Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to mitigate toxicity while maintaining therapeutic pressure. |
| Drug formulation or administration issues: The vehicle or route of administration may be contributing to toxicity. | Ensure the drug is properly solubilized and administered using a well-tolerated vehicle and route. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in an Acute Lymphoblastic Leukemia (ALL) Xenograft Model
| Treatment Group | Dosage | Treatment Duration | Outcome |
| Control | Vehicle | 15 days | Progressive tumor growth |
| This compound | 80 mg/kg, daily | 15 days | Significant suppression of tumor volume |
| Vincristine | 1 mg/kg, weekly | 15 days | Moderate tumor growth inhibition |
| This compound + Vincristine | 80 mg/kg this compound, daily; 1 mg/kg Vincristine, weekly | 15 days | Enhanced tumor growth inhibition compared to single agents |
Data summarized from a study on ALL xenograft models.[3]
Experimental Protocols
Protocol 1: In Vitro Time-Course and Dose-Response Study
Objective: To determine the optimal concentration and treatment duration of this compound for a specific cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment.
-
This compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
Cell Viability Assay: At the end of each incubation period, assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Determine the IC50 value at each time point.
Protocol 2: In Vivo Xenograft Study to Optimize Treatment Duration
Objective: To evaluate the effect of different this compound treatment durations on tumor growth in a xenograft model.
Methodology:
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting a suspension of cancer cells.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into different treatment groups.
-
Treatment Groups:
-
Group 1: Vehicle control (daily administration for the longest treatment duration).
-
Group 2: this compound (e.g., 80 mg/kg, daily) for a shorter duration (e.g., 7 days).
-
Group 3: this compound (e.g., 80 mg/kg, daily) for a medium duration (e.g., 15 days).
-
Group 4: this compound (e.g., 80 mg/kg, daily) for a longer duration (e.g., 21 or 28 days).
-
-
Drug Administration: Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Analysis: Compare the tumor growth curves and final tumor weights between the different treatment groups to determine the most effective treatment duration.
Mandatory Visualizations
Caption: Mechanism of action of this compound as an HDAC6 inhibitor.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. Selective HDAC6 inhibitor WT161 modulates the VLA-4/FAK pathway by inhibiting PKA activity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibitor WT161 performs anti-tumor effect on osteosarcoma and synergistically interacts with 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Interpreting unexpected results in WT-161 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using WT-161, a selective HDAC6 inhibitor. The information is designed to help interpret unexpected results and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Unlike other histone deacetylases that are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm.[1] Its main substrate is α-tubulin, a key component of microtubules.[1] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which disrupts microtubule stability and function. This interference with microtubule dynamics affects critical cellular processes such as cell division, migration, and intracellular transport.[1]
Q2: In which cancer types has this compound shown anti-tumor activity?
This compound has demonstrated significant anti-tumor effects in various cancer models, including melanoma, multiple myeloma, osteosarcoma, and acute lymphoblastic leukemia.[1][3][4][5]
Q3: What are the known downstream effects of this compound treatment in cancer cells?
Treatment of cancer cells with this compound has been shown to induce cell stress, promote apoptosis (programmed cell death), and reduce cell viability.[1][4] It can also decrease cell migration and invasion while increasing cell adhesion.[6] Furthermore, this compound has been observed to modulate the levels of proteins involved in cell adhesion and signaling, such as β-catenin and E-cadherin.[1][6] In acute lymphoblastic leukemia cells, this compound has been shown to suppress the VLA-4/FAK signaling pathway.[7]
Q4: Can this compound be used in combination with other therapies?
Yes, studies have shown that this compound can act synergistically with other chemotherapeutic agents. For example, it enhances the efficacy of vincristine (B1662923) in acute lymphoblastic leukemia xenograft models and shows synergistic inhibition with 5-FU in osteosarcoma.[4][8] Additionally, in combination with bortezomib, this compound can trigger a significant accumulation of polyubiquitinated proteins and cell stress, leading to apoptosis, even in bortezomib-resistant multiple myeloma cells.[2]
Troubleshooting Guide for Unexpected Results
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| No significant decrease in cell viability after this compound treatment. | 1. Incorrect this compound Concentration: The concentration used may be too low for the specific cell line. 2. Cell Line Resistance: The cancer cell line may be inherently resistant to HDAC6 inhibition. 3. Suboptimal Treatment Duration: The incubation time may be insufficient to observe cytotoxic effects. 4. Compound Instability: this compound may have degraded due to improper storage or handling. | 1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50 for your cell line. 2. Confirm HDAC6 expression: Verify the expression of HDAC6 in your cell line via Western blot or other methods. 3. Extend the treatment duration: Increase the incubation time (e.g., 48 to 72 hours) as some effects may be time-dependent.[1] 4. Ensure proper compound handling: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at the recommended temperature. |
| No increase in acetylated α-tubulin levels observed via Western blot. | 1. Ineffective this compound Treatment: See "No significant decrease in cell viability" section above. 2. Suboptimal Western Blot Protocol: Issues with antibody quality, protein extraction, or transfer can affect results. 3. Insufficient Treatment Time: The increase in acetylation may be time-dependent. | 1. Optimize this compound treatment: Ensure the concentration and duration of treatment are adequate. 2. Validate Western blot components: Use a positive control for acetylated α-tubulin and ensure the primary and secondary antibodies are validated and used at the correct dilutions. 3. Perform a time-course experiment: Analyze acetylated α-tubulin levels at different time points after this compound treatment. |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting Errors: Inaccurate dispensing of this compound or reagents. 3. Edge Effects in Multi-well Plates: Evaporation in the outer wells can concentrate compounds and affect cell growth. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before seeding. 2. Calibrate pipettes: Regularly check and calibrate pipettes for accuracy. 3. Minimize edge effects: Avoid using the outermost wells of multi-well plates for experiments or fill them with sterile media/PBS. |
| Unexpected cell morphology changes. | 1. Off-target Effects: Although highly selective, off-target effects at high concentrations cannot be entirely ruled out. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. | 1. Use the lowest effective concentration: Determine the IC50 and work with concentrations around that value. 2. Include a vehicle control: Treat cells with the same concentration of the solvent used to dissolve this compound to assess its effect on cell morphology. |
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across different studies and cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound
| Parameter | Cell Line/Target | Value | Reference |
| IC50 | HDAC6 (cell-free) | 0.40 nM | [1][2] |
| IC50 | HDAC1 (cell-free) | 8.35 nM | [1] |
| IC50 | HDAC2 (cell-free) | 15.4 nM | [1] |
| IC50 (Cytotoxicity) | Multiple Myeloma Cell Lines | 1.5 - 4.7 µM | [1][2] |
| IC50 (Cell Viability) | CHL-1 (Melanoma) | Lowest among tested | [1] |
Table 2: Effective Concentrations and Treatment Durations in Various Cancer Cell Lines
| Cancer Type | Cell Lines | Effective Concentration | Treatment Duration | Observed Effects | Reference |
| Melanoma | CHL-1, SK-MEL-147, WM1366 | Not specified | 48 and 72 hours | Reduced cell growth, decreased clonogenic capacity, induced apoptosis, reduced migration and invasion. | [1][6] |
| Osteosarcoma | U2OS, MG63 | 0, 1, 2, 4, 8 µM | 24, 48, or 72 hours | Suppressed cell growth, induced apoptosis. | [3][4] |
| Acute Lymphoblastic Leukemia | BALL-1, NALM-6, Jurkat, MOLT-4 | 5 µM | 72 hours | Increased apoptosis, cell cycle arrest at G1 phase, reduced adhesion and migration. | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., U2OS, MG63)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 8 µM) for 24, 48, or 72 hours.[3] A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Cell viability is expressed as a percentage of the control.[3]
Western Blot for Acetylated α-Tubulin
This protocol is used to measure the levels of acetylated α-tubulin to confirm the inhibitory activity of this compound on HDAC6.
Materials:
-
This compound treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Quantify band intensities and normalize to the loading control.[1]
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. HDAC6 inhibitor WT161 performs anti-tumor effect on osteosarcoma and synergistically interacts with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective HDAC6 inhibitor WT161 modulates the VLA-4/FAK pathway by inhibiting PKA activity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WT161, a selective HDAC6 inhibitor, decreases growth, enhances chemosensitivity, promotes apoptosis, and suppresses motility of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: WT-161 Stability Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the long-term storage stability of WT-161, a potent and selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider when assessing the long-term stability of this compound?
A1: The long-term stability of this compound should be evaluated by considering its identity, purity, potency, and physical properties over time. Key considerations include the storage conditions (temperature and humidity), the potential for degradation, and the suitability of the analytical methods used for detection. Following the International Council for Harmonisation (ICH) Q1A(R2) guidelines is recommended for a comprehensive stability program.[1][2][3]
Q2: What are the recommended storage conditions for long-term stability studies of this compound?
A2: For long-term stability testing, it is recommended to store this compound under controlled temperature and humidity conditions. According to ICH guidelines, long-term storage is typically conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or at 30°C ± 2°C with 65% ± 5% RH.[1][2] For substances that may be sensitive to temperature, refrigerated storage at 5°C ± 3°C is also an option. The selection of storage conditions should be based on the intended storage of the final drug substance.
Q3: How often should this compound be tested during a long-term stability study?
A3: For a drug substance with a proposed re-test period of at least 12 months, the testing frequency at the long-term storage condition should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1]
Q4: What is the purpose of forced degradation studies for this compound?
A4: Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products of this compound and to establish its intrinsic stability.[4][5][6] These studies help in understanding the degradation pathways and in developing and validating a stability-indicating analytical method that can resolve the drug substance from its degradation products.[4][7]
Troubleshooting Guide
Issue: High variability in potency assays over time.
-
Possible Cause: Degradation of this compound leading to a decrease in the concentration of the active molecule. Inconsistent sample handling or assay conditions.
-
Troubleshooting Steps:
-
Verify the purity of the this compound sample at each time point using a validated stability-indicating HPLC method.
-
Ensure consistent assay conditions, including cell density, incubation times, and reagent concentrations.
-
Include a freshly prepared standard of this compound in each assay to normalize the results.
-
Issue: Appearance of new peaks in the HPLC chromatogram during the stability study.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct forced degradation studies to intentionally generate degradation products and compare their retention times with the new peaks observed.
-
Use mass spectrometry (LC-MS) to identify the structure of the new peaks.[8]
-
Evaluate the impact of the degradation products on the safety and efficacy of the drug substance.
-
Experimental Protocols
Protocol 1: Long-Term Stability Study
This protocol outlines the procedure for conducting a long-term stability study of this compound drug substance.
1. Materials:
-
At least three primary batches of this compound.
-
Stability chambers set to the desired long-term storage conditions (e.g., 25°C/60% RH).
-
Appropriate containers that are inert and provide adequate protection.
2. Procedure:
-
Package the this compound samples from each batch in the selected containers.
-
Place the packaged samples in the stability chambers.
-
At each scheduled time point (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples from each batch.
-
Analyze the samples for appearance, purity (using a stability-indicating HPLC method), water content, and potency (using an HDAC6 enzymatic assay or a cell-based assay).
-
Record all data and perform a trend analysis.
Protocol 2: Forced Degradation Study
This protocol describes the conditions for subjecting this compound to forced degradation to identify potential degradation pathways.
1. Materials:
-
This compound drug substance.
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for hydrolysis studies.
-
Hydrogen peroxide (H₂O₂) for oxidative degradation.
-
Heat source (oven) for thermal degradation.
-
Photostability chamber for photolytic degradation.
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to dry heat at a temperature such as 70°C for a specified time.
-
Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the degradation products from the parent drug. Use LC-MS to identify the structures of the major degradation products.
Protocol 3: Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound).
-
Injection Volume: 10 µL.
2. Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity should be demonstrated by showing that the method can resolve this compound from its degradation products generated during forced degradation studies.
Data Presentation
Table 1: Summary of Long-Term Stability Data for this compound (Example)
| Time Point (Months) | Appearance | Purity (%) by HPLC | Water Content (%) | Potency (%) |
| 0 | White to off-white powder | 99.8 | 0.2 | 100.1 |
| 3 | White to off-white powder | 99.7 | 0.2 | 99.8 |
| 6 | White to off-white powder | 99.6 | 0.3 | 99.5 |
| 9 | White to off-white powder | 99.5 | 0.3 | 99.2 |
| 12 | White to off-white powder | 99.4 | 0.4 | 98.9 |
Table 2: Summary of Forced Degradation Results for this compound (Example)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 3 | 475.2 |
| 0.1 M NaOH, RT, 8h | 25.8 | 4 | 431.2 |
| 3% H₂O₂, RT, 24h | 8.5 | 2 | 474.5 |
| 70°C, 48h | 5.1 | 1 | 442.5 |
| Photostability | 2.3 | 1 | 456.5 |
Mandatory Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1206731-57-8 | HDAC | MOLNOVA [molnova.com]
- 7. ijsdr.org [ijsdr.org]
- 8. Development and validation of stability-indicating assay method and identification of force degradation products of glucagon-like peptide-1 synthetic analog Exenatide using liquid chromatography coupled with Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WT-161 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WT-161, a potent and selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that is highly selective for Histone Deacetylase 6 (HDAC6).[1][2][3] Its principal mechanism of action is the inhibition of HDAC6's cytoplasmic deacetylase activity. This leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin.[1][2][3] The accumulation of acetylated α-tubulin disrupts microtubule dynamics, which in turn interferes with critical cellular processes such as protein trafficking and cell motility, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the essential negative controls to include in my this compound experiments?
To ensure the specificity of the observed effects of this compound, it is crucial to include a panel of negative controls. The following are highly recommended:
-
Vehicle Control: This is the most fundamental control. Cells should be treated with the same concentration of the vehicle (typically DMSO) used to dissolve this compound to account for any effects of the solvent itself.
-
HDAC6-Deficient Cell Line: The most specific negative control is a cell line that does not express HDAC6 or has had the HDAC6 gene knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA).[4][5][6] Any effect of this compound observed in these cells can be attributed to off-target effects. Mouse embryonic fibroblasts (MEFs) from HDAC6 knockout mice are a potential source for such control experiments.[4]
-
Inactive Structural Analog: While a commercially available, validated inactive analog of this compound is not readily documented, if such a compound were available, it would be an excellent control for off-target effects related to the chemical scaffold of this compound. Niltubacin is mentioned as an inactive derivative of Tubacin, another HDAC6 inhibitor, illustrating the principle of using inactive analogs.[7]
-
Expression of a Drug-Resistant Mutant: If a specific mutation in HDAC6 is known to confer resistance to this compound, expressing this mutant in a cell line would serve as a highly specific negative control.
Q3: Why am I observing lower-than-expected potency of this compound in my cell-based assays?
A common reason for reduced potency in cell-based assays is the interaction of the compound with components in the cell culture medium, particularly serum. This compound can bind to serum proteins like albumin, which reduces the free concentration of the drug available to inhibit HDAC6 in the cells. It is advisable to perform a dose-response experiment with varying serum concentrations to determine the impact on your specific assay.
Troubleshooting Guides
Problem: No increase in α-tubulin acetylation is observed after this compound treatment in Western blot analysis.
-
Solution:
-
Verify Compound Activity: Ensure the this compound stock solution is prepared correctly and has not degraded.
-
Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
Check Antibody Performance: Confirm that the primary antibody for acetylated α-tubulin is validated and used at the recommended dilution. Include a positive control, such as a cell lysate known to have high levels of acetylated tubulin.
-
Loading Control: Ensure equal protein loading by probing for total α-tubulin or another housekeeping protein like GAPDH.
-
Problem: High background in Western blots for acetylated proteins.
-
Solution:
-
Blocking: Optimize the blocking step by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and increasing the blocking time.
-
Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
-
Washing Steps: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove non-specific binding.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| Target Protein | IC50 (nM) |
| HDAC6 | 0.40 |
| HDAC1 | 8.35 |
| HDAC2 | 15.4 |
Data indicates the high selectivity of this compound for HDAC6.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 1.5 - 4.7 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, serum concentration, and incubation time.[8]
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol details the detection of acetylated α-tubulin as a pharmacodynamic marker of this compound activity.
Materials:
-
Target cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated α-tubulin (typically at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin or another loading control.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[9]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[10][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Recommended negative controls for this compound experiments.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. This compound | 1206731-57-8 | HDAC | MOLNOVA [molnova.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HDAC6 Regulates Radiosensitivity of Non-Small Cell Lung Cancer by Promoting Degradation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 regulates human erythroid differentiation through modulation of JAK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WT-161 High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WT-161 in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its primary mechanism involves the inhibition of the deacetylase activity of HDAC6, which leads to the accumulation of acetylated α-tubulin, a key substrate of HDAC6.[1][2] This disruption of microtubule stability and function can interfere with cellular processes like cell division and migration.[2]
Q2: What are the expected downstream effects of this compound treatment in cancer cells?
A2: Inhibition of HDAC6 by this compound has been shown to induce cell stress and promote apoptosis (programmed cell death) in various cancer cells.[2][3] It can also lead to reduced cell growth, decreased clonogenic capacity, and suppression of cell migration and invasion.[3][4] In some contexts, this compound can also modulate the levels of proteins involved in cell adhesion, such as β-catenin and E-cadherin.[3]
Q3: In which cancer cell lines has this compound demonstrated efficacy?
A3: this compound has shown cytotoxic or anti-proliferative effects in a range of cancer cell lines, including multiple myeloma, melanoma, and osteosarcoma.[1][2][5]
Troubleshooting Guide for High-Throughput Screening with this compound
High-throughput screening assays are susceptible to various artifacts that can lead to false-positive or false-negative results.[6][7] This guide addresses potential issues when screening with this compound.
Issue 1: High Variance or Poor Reproducibility in Cell Viability Assays (e.g., CellTiter-Glo®, Resazurin)
| Potential Cause | Recommended Solution |
| Compound-related Assay Interference | This compound, like many small molecules, could potentially interfere with assay components. For luminescence-based assays (e.g., CellTiter-Glo), consider performing a counter-screen with a luciferase inhibitor to identify any direct effects on the reporter enzyme.[6] For fluorescence-based assays, check for intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.[6][8] |
| Cell Health and Seeding Density | Ensure cells are healthy, within a low passage number, and free from contamination. Optimize and maintain a consistent cell seeding density, as both over-confluent and sparse cultures can respond differently to treatment.[1] |
| Inconsistent this compound Preparation | Prepare this compound stock solutions fresh in a suitable solvent like DMSO. Store in single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] |
| Edge Effects in Microplates | Plate-edge effects can cause variability. To mitigate this, avoid using the outer wells for experimental samples or ensure proper humidification during incubation. |
Issue 2: Unexpected "Hit" Profile or Off-Target Effects
| Potential Cause | Recommended Solution |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that non-specifically inhibit proteins or interfere with assay signals, a common source of false positives in HTS.[6][9] To check for aggregation, consider dynamic light scattering (DLS) or a counter-screen with and without a non-ionic detergent like Triton X-100. |
| Reactivity of the Compound | While less common than aggregation, reactive chemical groups on a compound can lead to non-specific activity.[6] Computational tools can be used to flag potential pan-assay interference compounds (PAINS).[10] |
| Off-Target Biological Effects | While this compound is a selective HDAC6 inhibitor, at high concentrations it may exhibit off-target activities. Confirm that the observed phenotype is consistent with HDAC6 inhibition by including a structurally unrelated HDAC6 inhibitor as a positive control or by using siRNA/shRNA to knock down HDAC6. |
Issue 3: Difficulty Confirming Hits from a Primary Screen
| Potential Cause | Recommended Solution |
| Different Assay Formats | A hit from a primary screen may not be reproducible in a secondary assay due to differences in technology (e.g., fluorescence vs. luminescence) or endpoint (e.g., cell viability vs. apoptosis). Use orthogonal assays that measure different aspects of the expected biological response to validate hits. |
| Cell Line-Specific Responses | The effect of this compound can be cell-line dependent.[1] Ensure that the cell line used for secondary validation is the same as in the primary screen. If using a different cell line, be aware that the response may differ. |
| Time-Dependent Effects | The biological effects of this compound may be time-dependent. Perform a time-course experiment in your secondary assay to identify the optimal time point for observing the expected phenotype.[1] |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound from various studies.
| Parameter | Cell Line/Target | Value | Reference |
| IC50 | HDAC6 (cell-free) | 0.40 nM | [2] |
| IC50 | HDAC1 (cell-free) | 8.35 nM | [2] |
| IC50 | HDAC2 (cell-free) | 15.4 nM | [2] |
| IC50 (Cytotoxicity) | Multiple Myeloma Cell Lines | 1.5 - 4.7 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro HDAC6 Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound against purified HDAC6 enzyme.
-
Reagents and Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®)
-
Assay buffer
-
This compound serial dilutions
-
Developer solution
-
384-well black microplate
-
Plate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed amount of HDAC6 enzyme to each well of the microplate, except for the negative control wells.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells containing the enzyme.
-
Incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for the time recommended by the substrate manufacturer (typically 30-60 minutes).[2]
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15 minutes at room temperature to allow the fluorescent signal to develop.[2]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.
-
Protocol 2: Western Blot for Acetylated α-Tubulin
This protocol describes how to detect the accumulation of acetylated α-tubulin in cells treated with this compound.
-
Reagents and Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetylated α-tubulin (Lys40) and anti-total α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., around the IC50 for cytotoxicity) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).[1]
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
Visualizations
Caption: this compound inhibits HDAC6, leading to tubulin hyperacetylation and downstream effects.
Caption: A logical workflow for troubleshooting common issues in HTS assays with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WT161, a selective HDAC6 inhibitor, decreases growth, enhances chemosensitivity, promotes apoptosis, and suppresses motility of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the 'garbage-bin' to fight cancer: HDAC6 inhibitor WT161 has an anti-tumor effect on osteosarcoma and synergistically interacts with 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Accounting Artifacts in High-Throughput Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accounting Artifacts in High-Throughput Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
WT-161 degradation products and their potential impact
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the selective HDAC6 inhibitor, WT-161. The following information addresses potential issues related to compound stability, experimental design, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, selective, and bioavailable second-generation histone deacetylase 6 (HDAC6) inhibitor.[1][2] Its primary mechanism involves directly binding to the catalytic domain of the HDAC6 enzyme, potently inhibiting its deacetylase activity.[1] Unlike pan-HDAC inhibitors, this compound's specificity for the cytoplasmic enzyme HDAC6 allows for a targeted disruption of cellular protein homeostasis and microtubule dynamics with minimal effects on nuclear histone acetylation.[1]
Q2: What are the known degradation products or metabolites of this compound? A2: Currently, specific degradation products or metabolites of this compound are not extensively documented in publicly available research. However, like many small molecules, this compound's stability can be affected by factors such as temperature, light exposure, moisture, and repeated freeze-thaw cycles.[3] Any degradation could lead to a loss of potency and introduce variability in experiments. Therefore, proper handling and storage are critical, and any unexpected results should prompt an evaluation of the compound's integrity.
Q3: How should this compound be stored and handled to ensure stability? A3: To minimize degradation and maintain compound integrity, follow these storage best practices:
-
Solid Compound: Store the lyophilized powder in a dry, dark place at -20°C for long-term storage (months to years).[4]
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10-20 mM) in a dry, high-quality solvent like DMSO.[3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store these aliquots at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from a stock aliquot for each experiment. It is not recommended to store dilute aqueous solutions for extended periods.[3]
Q4: What are the typical concentrations of this compound used in cell-based assays? A4: The optimal concentration of this compound is cell-line dependent. It is always recommended to perform a dose-response curve to determine the IC50 or optimal effective concentration for your specific model. See Table 2 for starting points based on published studies.
Data Presentation: Quantitative Summary
Quantitative data for this compound is summarized below to facilitate experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Selectivity vs. HDAC6 |
|---|---|---|
| HDAC6 | ~0.4 nM | N/A |
| HDAC1 | ~8.35 nM | >20-fold |
| HDAC2 | ~15.4 nM | >38-fold |
Data sourced from biochemical assays.[6]
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Cell Line Type | Application | Concentration Range | Incubation Time | Reference(s) |
|---|---|---|---|---|
| Multiple Myeloma (MM) | Cytotoxicity | 1.5 - 4.7 µM | 16-72 h | [4] |
| Osteosarcoma | Apoptosis, Growth Inhibition | 2.5 - 10 µM | 24-72 h | [7] |
| Glioblastoma (GBM) | Migration, Invasion | 2 - 4 µM | 24 h | [8] |
| Breast Cancer | Apoptosis, Receptor Downregulation | 1 - 5 µM | 24-72 h | [9] |
| Retinoblastoma | Apoptosis, Growth Inhibition | 2.5 - 10 µM | 24-72 h | [10] |
Note: These are starting points. The optimal concentration should be determined empirically for each specific cell line and assay.
Troubleshooting Guides
Problem 1: I am not observing the expected increase in acetylated α-tubulin after this compound treatment.
This is a critical issue as acetylated α-tubulin is the primary biomarker for HDAC6 inhibition.
-
Possible Cause 1: Compound Instability/Degradation.
-
Possible Cause 2: Suboptimal Concentration or Duration.
-
Solution: The effective concentration can vary significantly between cell lines. Perform a dose-response (e.g., 0.1 µM to 10 µM) and a time-course (e.g., 4, 8, 16, 24 hours) experiment to find the optimal conditions for your model.[5]
-
-
Possible Cause 3: Poor Antibody Quality.
-
Solution: Verify the quality and specificity of your primary antibody for acetylated α-tubulin (Lys40). Use a positive control if available and ensure the antibody is used at the manufacturer's recommended dilution.[5]
-
-
Possible Cause 4: Technical Issues with Western Blot.
-
Solution: Ensure complete cell lysis and accurate protein quantification. Load equal amounts of protein for all samples and confirm transfer efficiency. Use a reliable loading control such as total α-tubulin or GAPDH.[5]
-
Problem 2: The observed cytotoxicity of this compound is weak or inconsistent.
-
Possible Cause 1: Compound Precipitation.
-
Solution: this compound has limited aqueous solubility. When preparing working dilutions in cell culture media, ensure the compound does not precipitate. Visually inspect the media for any cloudiness. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments, including the vehicle control.[5]
-
-
Possible Cause 2: Serum Protein Binding.
-
Solution: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailable concentration.[5] If results are inconsistent, try reducing the serum percentage during the treatment period or using a consistent, single lot of FBS for all related experiments.
-
-
Possible Cause 3: Cell Density and Health.
-
Possible Cause 4: Acquired Resistance.
Problem 3: I am observing high batch-to-batch variability with this compound.
-
Possible Cause 1: Differences in Purity or Compound Integrity.
-
Solution: The purity of each batch can differ, and the compound may degrade during shipping or storage.[3] It is crucial to perform a quality control (QC) check on every new batch.
-
-
Possible Cause 2: Inconsistent Salt Form or Solubility.
Visualization of Pathways and Workflows
Caption: this compound inhibits HDAC6, leading to downstream effects on cellular protein clearance and microtubule stability.
Caption: A logical workflow to diagnose and resolve common issues encountered during this compound experiments.
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin (Target Engagement)
This protocol verifies that this compound is engaging with its target, HDAC6, in a cellular context.[5]
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5 µM) or a vehicle control (DMSO). Incubate for the desired time (e.g., 16-24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and deacetylase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (Lys40) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and develop the blot using an ECL substrate.
-
-
Analysis: Visualize bands using a chemiluminescence imaging system. Quantify band intensities and normalize the acetylated α-tubulin signal to a loading control (e.g., total α-tubulin or GAPDH).[5][8]
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This protocol determines the cytotoxic effect of this compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well). Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 1-4 hours, until a color change is apparent.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until formazan (B1609692) crystals are fully dissolved. Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
This protocol assesses the effect of this compound on cancer cell migration.[1]
-
Cell Seeding: Plate cells in a 6-well plate and grow them to ~90-100% confluency to form a monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a linear "scratch" or wound down the center of the cell monolayer.
-
Treatment: Gently wash the wells twice with PBS to remove dislodged cells. Add fresh, low-serum medium containing the desired concentration of this compound (e.g., 2 or 4 µM) or a vehicle control. Low serum is used to minimize cell proliferation.
-
Imaging: Immediately capture an image of the wound for each well (Time 0). Place the plate back in the incubator.
-
Final Imaging: After a set time (e.g., 24 hours), capture images of the same wound areas.
-
Analysis: Measure the area of the wound at Time 0 and the final time point using software like ImageJ. Calculate the percentage of wound closure for each treatment condition compared to the vehicle control. A reduction in wound closure indicates inhibition of migration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. HDAC6 inhibitor WT161 performs anti-tumor effect on osteosarcoma and synergistically interacts with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Addressing Poor Reproducibility in WT-161 Studies: A Technical Support Center
Welcome to the technical support center for WT-161, a potent and selective HDAC6 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a second-generation, highly selective inhibitor of histone deacetylase 6 (HDAC6).[1] Its specificity for the cytoplasmic deacetylase HDAC6 allows for a targeted mechanism of action, primarily disrupting cellular protein homeostasis and microtubule dynamics with minimal effect on nuclear histone acetylation.[1] The primary molecular target of this compound is the catalytic domain of the HDAC6 enzyme.[1] Inhibition of HDAC6 leads to the hyperacetylation of its key cytoplasmic substrates, most notably α-tubulin and HSP90.[1][2] This disruption of microtubule-dependent processes and protein chaperone function leads to proteotoxic stress and ultimately apoptosis in cancer cells.[1]
Q2: What are the key signaling pathways modulated by this compound?
This compound has been demonstrated to modulate several critical signaling pathways implicated in cancer progression:
-
VLA-4/FAK Pathway: In acute lymphoblastic leukemia, this compound has been shown to inhibit the VLA-4/Focal Adhesion Kinase (FAK) signaling pathway.[3][4]
-
PTEN/Akt Pathway: In osteosarcoma, treatment with this compound leads to an increase in PTEN expression, which in turn inhibits the downstream PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[5][6]
-
Growth Factor Receptors: In breast cancer cells, this compound has been associated with the decreased expression of key receptors like EGFR, HER2, and ERα.[5][6]
Q3: Why am I observing lower-than-expected potency or inconsistent IC50 values for this compound in my cell-based assays?
Inconsistent results in cell viability assays are a common source of poor reproducibility. Several factors can contribute to this:
-
High Serum Concentration: this compound can bind to serum proteins, primarily albumin, in cell culture media. This sequestration reduces the effective concentration of the free drug available to interact with its target, HDAC6, leading to an apparent decrease in potency (higher IC50 value).[7]
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in results.[3]
-
Edge Effects: Wells on the periphery of microplates are prone to evaporation, which can affect cell growth and the concentration of this compound.[3]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions can lead to significant variability in the final concentrations tested.[7]
-
Cell Density and Health: Overly confluent or unhealthy cells may exhibit altered sensitivity to the drug.[7]
Q4: What are the recommended positive and negative controls for a this compound experiment?
Proper controls are critical for interpreting results and ensuring the validity of your experiment.
-
Positive Controls:
-
TSA (Trichostatin A): A well-characterized pan-HDAC inhibitor that can serve as a positive control for HDAC inhibition.[3]
-
Acetylated α-tubulin: Monitoring the acetylation of α-tubulin is a direct indicator of this compound activity. An increase in acetylated α-tubulin serves as a robust positive control for target engagement.[3]
-
-
Negative Controls:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity of this compound | Incorrect Storage: this compound may have degraded due to improper storage. | Store this compound stock solutions according to the manufacturer's instructions. |
| Inadequate Concentration: The concentration of this compound used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal IC50 for your cell line. Refer to the IC50 table below for guidance.[3] | |
| High Background in Western Blots for Acetylated Proteins | Insufficient Washing: Inadequate washing steps can lead to non-specific antibody binding. | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations.[3] |
| Blocking Inefficiency: The blocking buffer may not be optimal for preventing non-specific binding. | Try different blocking agents (e.g., 5% BSA instead of non-fat milk) or increase the blocking time.[3] | |
| Inconsistent Results in Cell Viability Assays | Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a homogenous cell suspension and careful pipetting when seeding plates.[3] |
| Edge Effects: Evaporation in the outer wells of the microplate. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media instead.[3] | |
| Interference with Assay Reagent: this compound might interfere with the chemistry of the viability assay. | Use an alternative viability assay based on a different principle (e.g., an ATP-based luminescence assay instead of a tetrazolium reduction-based assay).[3] | |
| High Serum Concentration: Sequestration of this compound by serum proteins. | Standardize the serum concentration across all experiments. Consider performing a serum titration experiment to determine its impact on this compound activity in your specific cell line.[7] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC6 | 0.40 |
Note: Data is illustrative and sourced from publicly available information. IC50 values can vary depending on experimental conditions.[8]
Table 2: Hypothetical Impact of Serum Concentration on this compound IC50
| Serum Concentration (% v/v) | Hypothetical this compound IC50 (nM) |
| 0 (Serum-Free) | 0.5 |
| 2.5 | 1.5 |
| 5 | 3.2 |
| 10 | 7.8 |
| 20 | 18.5 |
Note: This data is for illustrative purposes to demonstrate a potential trend, as specific public data for this compound serum sensitivity is not available.[7]
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol is used to quantify the change in α-tubulin acetylation following this compound treatment, a direct marker of its activity.[1][3]
Materials:
-
This compound
-
Target cancer cell lines
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Wash cells twice with ice-cold PBS and then lyse the cells with RIPA buffer.[1][3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin overnight at 4°C with gentle agitation.[3]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[3]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation and to calculate its IC50 value.[3]
Materials:
-
This compound
-
Target cancer cell lines
-
96-well cell culture plates
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium and incubate overnight.[7]
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[3]
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the ‘garbage-bin’ to fight cancer: HDAC6 inhibitor WT161 has an anti-tumor effect on osteosarcoma and synergistically interacts with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Impact of serum concentration on WT-161 activity in vitro
This guide provides technical support for researchers using WT-161, focusing on the impact of serum concentration on its in vitro activity. It includes frequently asked questions, troubleshooting advice, experimental protocols, and diagrams to clarify key concepts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its mechanism of action involves the inhibition of HDAC6's deacetylase activity, which is primarily located in the cytoplasm. This leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin.[2] The accumulation of acetylated α-tubulin disrupts microtubule dynamics, which interferes with crucial cellular processes like protein trafficking and cell motility, ultimately leading to cell stress, cell cycle arrest, and apoptosis in cancer cells.[1][2]
Q2: How does the concentration of serum in cell culture media affect the in vitro activity of this compound?
Serum, such as Fetal Bovine Serum (FBS), contains a high concentration of proteins, with albumin being the most abundant.[1] Small molecule inhibitors like this compound can physically bind to these serum proteins.[1][3] This protein-bound fraction of the drug is considered inactive, as it cannot freely enter the cell and engage with its target, HDAC6.[1]
Therefore, a higher concentration of serum in the culture medium leads to increased protein binding, which reduces the concentration of free, active this compound available to the cells.[1] This results in an apparent decrease in the compound's potency, which is experimentally observed as a higher IC50 value (the concentration required to inhibit 50% of a biological process).[1][4]
Q3: Why is the IC50 value I measured for this compound much higher than values reported in the literature?
A common reason for observing lower-than-expected potency is a difference in experimental assay conditions, particularly the percentage of serum used in the cell culture medium.[1] If your assay uses a higher serum concentration (e.g., 10% FBS) than the conditions used for the published data (e.g., 1% or 5% FBS), a larger fraction of this compound will be sequestered by serum proteins, reducing its effective concentration and leading to a higher apparent IC50 value.[1][3] Always compare your experimental protocol, especially the serum concentration, with the conditions cited in the literature.[1]
Troubleshooting Guide
Issue: My IC50 values for this compound are inconsistent across different experiments.
-
Possible Cause 1: Variable Serum Concentration. Different batches of FBS can have slight variations in protein content. Using different serum percentages across experiments will directly impact the free concentration of this compound.
-
Possible Cause 2: Inconsistent Cell Density. The health and density of cells at the time of treatment can significantly influence their response to a drug.
-
Solution: Ensure you use a consistent cell seeding density for all experiments and confirm that cells are in the logarithmic growth phase when this compound is added.[1]
-
Issue: this compound appears less potent in my cell-based assay compared to a cell-free biochemical assay.
-
Possible Cause: Serum Protein Binding. This is an expected result. Biochemical assays often use purified enzymes in a buffer with little or no serum protein, measuring direct target engagement.[5][6] In contrast, cell-based assays are typically performed in media containing serum. The protein binding in the cell-based assay reduces the free drug concentration, leading to a higher IC50 value compared to the biochemical assay.
-
Solution: This "IC50 shift" is an important piece of data. Document the conditions for both assays. The magnitude of the shift can provide an indirect measure of the compound's affinity for serum proteins.
-
Data on Serum Impact
While specific quantitative data for an IC50 shift for this compound is not publicly available, the following table provides a representative example of how serum concentration can impact the apparent IC50 value of a small molecule inhibitor.
| Assay Condition | Representative IC50 | Rationale |
| Biochemical Assay (0% Serum) | 5 nM | Measures direct inhibition of the purified target enzyme without interference from protein binding. |
| Cell-Based Assay (2% FBS) | 25 nM | Low serum concentration results in minimal protein binding and a small shift in apparent potency. |
| Cell-Based Assay (10% FBS) | 150 nM | Standard serum concentration leads to significant protein binding, reducing the free drug and increasing the IC50. |
| Cell-Based Assay (50% Human Serum) | >1000 nM | High, physiologically relevant serum levels cause extensive protein binding, dramatically reducing apparent potency. |
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of protein binding on the analytical detectability and anticancer activity of thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Normalizing Western Blot Data for WT-161 Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for normalizing Western blot data in experiments involving the selective HDAC6 inhibitor, WT-161.
Frequently Asked Questions (FAQs)
Q1: What is Western blot normalization and why is it critical for this compound experiments?
A1: Western blot normalization is the process of correcting for variability to enable the accurate comparison of protein expression levels across different samples.[1][2] This is crucial for this compound experiments to ensure that observed changes in protein levels, such as the acetylation of α-tubulin, are a direct result of the drug's effect and not due to experimental inconsistencies like unequal sample loading or uneven protein transfer.[3][4]
Q2: What are the primary methods for normalizing Western blot data?
A2: There are two main approaches to normalize Western blot data:
-
Housekeeping Protein (HKP) Normalization: This traditional method uses a single, constitutively expressed protein (like GAPDH, β-actin, or β-tubulin) as an internal loading control.[1][5] The target protein's signal is normalized to the signal of the housekeeping protein.
-
Total Protein Normalization (TPN): This method normalizes the target protein's signal to the total amount of protein in each lane.[3][6] TPN is considered a more reliable and accurate method by many journals and experts.[7]
Q3: How does the mechanism of action of this compound affect the choice of a normalization control?
A3: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6), which leads to the hyperacetylation of its primary substrate, α-tubulin.[8][9] This disrupts microtubule dynamics. Since tubulin is a common housekeeping protein, its expression or post-translational modification state could potentially be altered by this compound treatment, making it an unsuitable loading control. Therefore, careful validation of any housekeeping protein is essential.
Q4: Which normalization method is recommended for studies involving this compound?
A4: For experiments with this compound, Total Protein Normalization (TPN) is the highly recommended method.[7][10] TPN is not dependent on the expression of a single protein, which might be affected by the experimental conditions.[6] This method accounts for variations in sample loading and protein transfer across the entire lane, providing a more accurate and reliable normalization.[3][11]
Q5: If I must use a housekeeping protein, what are the critical validation steps?
A5: If using a housekeeping protein is unavoidable, it is imperative to validate its stability under your specific experimental conditions.[12][13] Key validation steps include:
-
Confirming Stable Expression: Verify that the expression of the chosen housekeeping protein does not change with this compound treatment at various doses and time points.[12]
-
Determining the Linear Range: Ensure that both your target protein and the housekeeping protein fall within the linear range of detection to avoid signal saturation, which can lead to inaccurate quantification.[2][14]
Troubleshooting Guide
Problem: My housekeeping protein levels (e.g., β-actin, GAPDH) are inconsistent after this compound treatment.
-
Possible Cause: The expression of some housekeeping proteins can be affected by drug treatments or changes in cellular processes.[4][12] this compound's effect on microtubule dynamics could indirectly influence the expression of cytoskeletal proteins.
-
Solution:
-
Switch to Total Protein Normalization (TPN): This is the most robust solution as it does not rely on the stability of a single protein.[4][6]
-
Validate a Different Housekeeping Protein: Test a panel of alternative housekeeping proteins from different functional classes to find one that remains stable under your experimental conditions.
-
Re-evaluate Your Protocol: Ensure consistent sample preparation and loading. Use a protein concentration assay (e.g., BCA) to load equal amounts of protein for each sample.[13]
-
Problem: I am observing high background on my Western blot for acetylated proteins.
-
Possible Cause: This can be due to insufficient blocking, non-specific antibody binding, or inadequate washing.[15][16]
-
Solution:
-
Optimize Blocking: Test different blocking buffers (e.g., 5% BSA in TBST is often recommended for phospho- or acetyl-specific antibodies) and increase the blocking time.[16]
-
Adjust Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.[16]
-
Increase Washing Steps: Extend the duration and number of washes with TBST after antibody incubations to remove non-specifically bound antibodies.[15]
-
Problem: The signal for my target protein is weak after normalization.
-
Possible Cause: This could result from low protein expression, inefficient antibody binding, or issues with protein transfer.[17][18]
-
Solution:
-
Increase Protein Load: For low-abundance proteins, you may need to load more total protein per lane (e.g., 30 µg or more).[17]
-
Check Antibody Quality: Ensure your primary antibody is validated for Western blotting and is used at the recommended dilution. Include a positive control to verify antibody performance.[17]
-
Verify Protein Transfer: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm efficient transfer across the entire molecular weight range.[19] For larger proteins, consider a wet transfer method for a longer duration.[16]
-
Quantitative Data Summary
Table 1: Comparison of Western Blot Normalization Methods
| Feature | Housekeeping Protein (HKP) Normalization | Total Protein Normalization (TPN) |
| Principle | Normalizes target protein to a single internal control protein.[1][5] | Normalizes target protein to the total protein in each lane.[3][6] |
| Advantages | Simple to perform with readily available antibodies.[4] | More accurate and reliable; not dependent on a single protein's expression.[4][6] Accounts for loading and transfer variations.[3] |
| Disadvantages | HKP expression can vary with experimental conditions.[4][12] Prone to signal saturation with highly abundant HKPs.[4] Requires extensive validation.[12] | May require special imaging equipment (for stain-free methods).[1] Some stains can interfere with antibody detection if not used correctly.[4] |
| Recommendation | Use with caution and after rigorous validation. | Highly recommended for this compound experiments. |
Table 2: Common Housekeeping Proteins and Potential Issues
| Housekeeping Protein | Molecular Weight | Potential Issues |
| β-Actin | ~42 kDa | Expression can be affected by cell confluence, differentiation, and drug treatments.[4] |
| GAPDH | ~37 kDa | Expression can vary with metabolic changes and in response to certain stimuli.[4] |
| β-Tubulin | ~55 kDa | Directly related to microtubule dynamics; its expression and modification could be affected by this compound.[8] |
| HSP90α | ~90 kDa | Can be affected by cellular stress responses.[14] |
Visualizing Workflows and Pathways
Caption: General Workflow for Quantitative Western Blotting.
Caption: this compound Mechanism of Action.
Experimental Protocols
Protocol 1: General Western Blot for this compound Treated Cells
-
Cell Lysis: After treating cells with this compound for the desired time, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[20]
-
Sample Preparation: Dilute samples to the same concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane into a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
Protocol 2: Total Protein Normalization (TPN) using Ponceau S
-
Staining: After protein transfer, briefly wash the membrane in deionized water. Incubate the membrane in Ponceau S solution for 1-2 minutes with gentle agitation.
-
Imaging: Image the membrane to capture the total protein profile in each lane. A standard gel doc imager can be used.
-
Destaining: Thoroughly wash the membrane with TBST until the stain is completely removed and the membrane is clear. The membrane is now ready for immunodetection.
-
Quantification: Use image analysis software to quantify the total lane intensity from the Ponceau S image. This value will serve as your loading control.
Protocol 3: Immunodetection of Acetylated α-Tubulin
-
Blocking: Following the TPN destaining step (or transfer if not using TPN), block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., anti-acetyl-α-Tubulin, Lys40) overnight at 4°C. Use the dilution recommended by the manufacturer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 3. Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.
-
Data Analysis: Quantify the band intensity for acetylated α-tubulin. Divide this value by the corresponding total protein intensity from the Ponceau S stain for each lane to obtain the normalized signal.
References
- 1. Western blot normalization - Wikipedia [en.wikipedia.org]
- 2. How To Calculate Western Blot Normalization - TotalLab [totallab.com]
- 3. Total Protein Normalization | Bio-Rad [bio-rad.com]
- 4. biotechniques.com [biotechniques.com]
- 5. bioradiations.com [bioradiations.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. licorbio.com [licorbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. licorbio.com [licorbio.com]
- 12. licorbio.com [licorbio.com]
- 13. Housekeeping Protein (HKP) Normalization Protocol [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Mitigating WT-161 Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of WT-161, a selective Histone Deacetylase 6 (HDAC6) inhibitor. The information is designed to help mitigate this compound induced cytotoxicity in non-cancerous cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Its primary mechanism of action is the inhibition of HDAC6's deacetylase activity, which leads to the hyperacetylation of its substrates, most notably α-tubulin. This increase in acetylated α-tubulin disrupts microtubule dynamics, which in turn interferes with critical cellular processes such as protein trafficking and cell motility, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells.[1][2]
Q2: How does this compound selectively target cancer cells over non-cancerous cells?
A2: The selectivity of this compound for cancer cells is believed to stem from several factors. Cancer cells often exhibit a higher dependency on pathways regulated by HDAC6 for their survival, proliferation, and metastasis. For instance, cancer cells are under constant proteotoxic stress and rely on HDAC6-mediated aggresome formation to clear misfolded proteins. By inhibiting this process, this compound can lead to an accumulation of toxic protein aggregates, triggering apoptosis in cancer cells.[3] Additionally, studies with other selective HDAC6 inhibitors have shown that they can enhance the cell death induced by other anti-cancer agents in transformed cells but not in normal cells.[4] Furthermore, HDAC6 knockout mice are viable, suggesting that HDAC6 is not essential for the survival of normal cells under physiological conditions, which may contribute to the wider therapeutic window of selective HDAC6 inhibitors compared to pan-HDAC inhibitors.[5]
Q3: What are the known off-target effects or cytotoxicities of selective HDAC6 inhibitors on non-cancerous cells?
A3: While selective HDAC6 inhibitors are designed to have a better safety profile than pan-HDAC inhibitors, off-target effects can still occur.[6][7] Preclinical studies with various HDAC inhibitors have reported potential toxicities, including hematological, gastrointestinal, and neurological side effects.[8] However, specific data on the cytotoxicity of this compound in a wide range of non-cancerous cell lines is limited in publicly available literature. It is crucial for researchers to establish a baseline cytotoxicity profile of this compound on relevant non-cancerous cell lines in their experimental models.
Q4: Are there any known strategies to mitigate the cytotoxicity of this compound in non-cancerous cells?
A4: While direct strategies for mitigating this compound-specific cytotoxicity in non-cancerous cells are not yet well-documented, several general approaches for improving the therapeutic index of HDAC inhibitors are under investigation:
-
Combination Therapy: Using this compound in combination with other anti-cancer agents may allow for lower, less toxic doses of each compound while achieving a synergistic therapeutic effect.[9][10]
-
Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles can improve its delivery to tumor tissues while reducing systemic exposure and potential toxicity to normal tissues.[11][12][13][14][15]
-
Targeted Delivery Systems: Conjugating this compound to molecules that specifically target cancer cells could further enhance its selectivity and reduce off-target effects.
Q5: How does this compound affect key signaling pathways?
A5: this compound has been shown to modulate several signaling pathways critical for cancer cell survival and proliferation. In osteosarcoma, this compound can upregulate the tumor suppressor PTEN, leading to the inhibition of the pro-survival PI3K/AKT signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed in non-cancerous control cell lines. | 1. This compound concentration is too high.2. The specific non-cancerous cell line is particularly sensitive to HDAC6 inhibition.3. Extended incubation time. | 1. Perform a dose-response curve to determine the IC50 for both your cancer and non-cancerous cell lines. Use concentrations that show a significant differential effect.2. Test a panel of non-cancerous cell lines to identify a more resistant control for your experiments.3. Optimize the incubation time to a point where you observe significant effects in cancer cells with minimal toxicity in non-cancerous cells. |
| Inconsistent results in cell viability assays (e.g., MTT assay). | 1. Uneven cell seeding.2. Interference of this compound with the assay reagent.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes.2. Use an alternative viability assay based on a different principle (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).3. Avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile media or PBS. |
| No increase in α-tubulin acetylation observed after this compound treatment in cancer cells. | 1. This compound degradation.2. Insufficient this compound concentration or incubation time.3. Problems with the Western blot protocol. | 1. Ensure proper storage and handling of the this compound stock solution.2. Perform a time-course and dose-response experiment to optimize treatment conditions.3. Refer to the detailed Western blot protocol below and ensure all steps are followed correctly. Include a positive control (e.g., another known HDAC6 inhibitor). |
| Difficulty in interpreting apoptosis assay (Annexin V/PI) results. | 1. Incorrect compensation settings on the flow cytometer.2. Harsh cell handling leading to mechanical cell death.3. Sub-optimal staining concentrations. | 1. Use single-stained controls for proper compensation setup.2. Handle cells gently during harvesting and staining to maintain cell membrane integrity.3. Titrate Annexin V and PI concentrations to determine the optimal staining for your cell type. |
Quantitative Data Summary
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MM.1S | Multiple Myeloma | 5 |
| H929 | Multiple Myeloma | 10 |
| U2OS | Osteosarcoma | 25 |
| MG63 | Osteosarcoma | 50 |
| A375 | Melanoma | 100 |
Note: IC50 values are approximate and can vary depending on experimental conditions such as cell density and incubation time.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-20 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Harvest the cells (including floating cells in the medium) and wash them twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Western Blot Analysis of α-tubulin Acetylation
This protocol is used to confirm the on-target activity of this compound by detecting the hyperacetylation of its primary substrate, α-tubulin.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and HDAC inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound mediated inhibition of the PI3K/AKT pathway.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting HDAC6 to Overcome Autophagy-Promoted Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of histone deacetylase 6 (HDAC6) induces DNA damage and sensitizes transformed cells to anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Strategies to Enhance the Anticancer Efficacy of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase Inhibitors Delivery using Nanoparticles with Intrinsic Passive Tumor Targeting Properties for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Pan-HDAC Inhibitors vs. Selective HDAC6 Inhibitors: A Comparative Guide for Researchers
In the landscape of epigenetic drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. While pan-HDAC inhibitors, which target multiple HDAC isoforms, have demonstrated clinical efficacy, their broad activity can lead to off-target effects and toxicity. This has driven the development of isoform-selective inhibitors, such as those targeting HDAC6, to offer a more refined therapeutic approach with an improved safety profile. This guide provides a detailed comparison of pan-HDAC inhibitors and the selective HDAC6 inhibitor WT-161, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Strategies
HDAC inhibitors work by binding to the active site of HDAC enzymes, preventing them from removing acetyl groups from histone and non-histone proteins.[1] This leads to an accumulation of acetylated proteins, which can alter gene expression and other cellular processes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]
Pan-HDAC inhibitors , such as Vorinostat and Panobinostat, inhibit a wide range of HDACs across Class I and II.[1] This broad inhibition leads to widespread changes in the acetylation status of numerous proteins, impacting various cellular pathways simultaneously.[1]
Selective HDAC6 inhibitors , like this compound, primarily target the cytoplasmic enzyme HDAC6.[3][4] HDAC6 has unique non-histone substrates, including α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[5][6] By selectively inhibiting HDAC6, this compound leads to the hyperacetylation of these cytoplasmic proteins, disrupting microtubule dynamics, protein trafficking, and cell motility.[3][5]
Comparative Efficacy and Potency
The efficacy of HDAC inhibitors is often measured by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and their ability to induce cell death in cancer cell lines.
| Inhibitor Type | Representative Drug(s) | Target(s) | IC50 (HDAC6) | Key Anti-Cancer Effects |
| Pan-HDAC Inhibitor | Vorinostat, Panobinostat | Multiple HDACs (Class I, II) | Varied (nM to µM range) | Broad changes in gene expression, induction of apoptosis, cell cycle arrest.[1][7] |
| Selective HDAC6 Inhibitor | This compound | HDAC6 | 0.40 nM[4] | Disruption of microtubule dynamics, impaired protein trafficking, reduced cell migration and invasion, induction of apoptosis.[3][8] |
This compound demonstrates high potency and selectivity for HDAC6.[3][4] Preclinical studies have shown its significant anti-tumor activity across a range of cancers, including multiple myeloma, breast cancer, and melanoma.[3][8] For instance, this compound has been shown to reduce cell growth, decrease clonogenic capacity, and induce apoptosis in melanoma cells.[8] It also exhibits synergistic effects when combined with chemotherapeutic agents like temozolomide (B1682018) and dacarbazine (B1669748) in melanoma models.[8]
Pan-HDAC inhibitors have shown clinical utility in hematological malignancies.[7][9] However, their efficacy in solid tumors as single agents has been less impressive, though they show promise in combination therapies.[10][11]
Signaling Pathways
dot
Caption: Comparative signaling pathways of Pan-HDAC and selective HDAC6 inhibitors.
Pan-HDAC inhibitors lead to broad changes in gene expression by affecting histone acetylation, resulting in cell cycle arrest and apoptosis.[1] In contrast, this compound's selective inhibition of HDAC6 primarily impacts cytoplasmic processes.[3] The resulting hyperacetylation of α-tubulin disrupts microtubule stability, which is crucial for cell division, migration, and invasion.[3] Inhibition of HDAC6 also impairs the function of HSP90, a chaperone protein essential for the stability of many oncoproteins, leading to their degradation.[10] Furthermore, in some cancers like osteosarcoma, this compound can upregulate the tumor suppressor PTEN, leading to the inhibition of the pro-survival PI3K/AKT pathway.[3]
Toxicity Profiles: A Key Differentiator
A significant advantage of selective HDAC6 inhibitors is their potentially improved safety profile compared to pan-HDAC inhibitors.
| Inhibitor Type | Common Adverse Effects |
| Pan-HDAC Inhibitor | Fatigue, nausea, diarrhea, thrombocytopenia, neutropenia, cardiac toxicities (e.g., QT prolongation).[9][12][13] |
| Selective HDAC6 Inhibitor | Generally better tolerated in preclinical models. Potential for reduced hematological and cardiac toxicities.[14][15] |
The broad activity of pan-HDAC inhibitors can lead to dose-limiting toxicities, which can complicate their clinical use.[1][9] By targeting a specific isoform, selective HDAC6 inhibitors like this compound are expected to have fewer off-target effects, potentially leading to a wider therapeutic window.[14][15]
Experimental Protocols
HDAC Enzymatic Activity Assay
Objective: To determine the in vitro inhibitory activity (IC50) of a compound against a specific HDAC isoform.
Methodology:
-
A recombinant human HDAC enzyme (e.g., HDAC6) is incubated with a fluorogenic substrate, such as Boc-Lys(Ac)-AMC.[16]
-
A test compound (e.g., this compound) is added at various concentrations.
-
The HDAC enzyme deacetylates the substrate.
-
A developer solution containing a protease (e.g., trypsin) is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).[16]
-
Fluorescence is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[17]
dot
Caption: Workflow for an in vitro HDAC enzymatic activity assay.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of an inhibitor on cancer cells (IC50).
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[17]
-
Cells are treated with a range of concentrations of the HDAC inhibitor (e.g., this compound) for a specified period (e.g., 48-72 hours).[17]
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated from the dose-response curve.[17]
Western Blot for Acetylation Markers
Objective: To confirm the mechanism of action of HDAC inhibitors by detecting changes in protein acetylation.
Methodology:
-
Cells are treated with the HDAC inhibitor for a defined period.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated proteins (e.g., acetyl-α-tubulin for HDAC6 inhibition, acetyl-histone H3 for pan-HDAC inhibition) and a loading control (e.g., β-actin).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected.
-
Expected Results: A pan-HDAC inhibitor will increase both acetylated-histone H3 and acetylated-α-tubulin. A selective HDAC6 inhibitor like this compound will strongly increase acetylated-α-tubulin with minimal effect on histone acetylation.[1]
Conclusion
The choice between a pan-HDAC inhibitor and a selective HDAC6 inhibitor is dependent on the specific therapeutic context. Pan-HDAC inhibitors have proven clinical value, especially in hematological cancers, where their broad action can be advantageous.[1] However, their use is often constrained by a challenging side-effect profile.[9][12] Selective HDAC6 inhibitors like this compound offer a more targeted approach, with the potential for improved tolerability and efficacy in specific cancer types where HDAC6 plays a critical role.[14][15][18] The ongoing research and development of isoform-selective HDAC inhibitors represent a promising direction for advancing cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. WT161, a selective HDAC6 inhibitor, decreases growth, enhances chemosensitivity, promotes apoptosis, and suppresses motility of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase II Trial of a Histone Deacetylase Inhibitor Panobinostat in Patients With Low-Grade Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mitacs.ca [mitacs.ca]
- 15. mdpi.com [mdpi.com]
- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Development and therapeutic impact of HDAC6-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of WT-161 with a New Generation of HDAC6 Inhibitors
In the landscape of targeted therapeutics, Histone Deacetylase 6 (HDAC6) has emerged as a compelling target, particularly in oncology and neurodegenerative diseases. Its primary cytoplasmic localization and role in regulating non-histone proteins involved in crucial cellular processes set it apart from other HDAC isoforms. WT-161, a potent and selective HDAC6 inhibitor, has shown significant promise in preclinical studies. This guide provides a comprehensive, data-driven comparison of this compound with other leading HDAC6 inhibitors, including Ricolinostat (ACY-1215), Citarinostat (ACY-241), and Tubastatin A, to assist researchers, scientists, and drug development professionals in their strategic decisions.
Mechanism of Action and Target Selectivity
This compound, Ricolinostat, Citarinostat, and Tubastatin A are all potent inhibitors of HDAC6, an enzyme pivotal for protein homeostasis through the deacetylation of non-histone proteins like α-tubulin and Hsp90.[1] The inhibition of HDAC6 leads to the hyperacetylation of these substrates, disrupting microtubule dynamics and protein folding, which in turn triggers cell stress and apoptosis in cancer cells.[1] This mechanism of action is particularly synergistic with proteasome inhibitors, which also interfere with protein degradation pathways.[1]
While all four compounds target HDAC6, they exhibit distinct inhibitory concentrations and selectivity profiles across various HDAC isoforms. High selectivity for HDAC6 over other HDACs, especially class I isoforms, is a critical attribute for a favorable therapeutic window, as the inhibition of class I HDACs is often linked to the toxicities observed with pan-HDAC inhibitors.
Data Presentation: A Comparative Analysis of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other prominent HDAC6 inhibitors against various HDAC isoforms, offering a clear comparison of their potency and selectivity. Lower IC50 values indicate greater potency.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound | 0.4 [2] | 8.35 [2] | 15.4 [2] | 51.61 [2] | >10,000 [2] | ~21 [2] |
| Ricolinostat (ACY-1215) | 5[1][3] | 58[1][3] | 48[1][3] | 51[1][3] | 100[1] | ~12[1] |
| Citarinostat (ACY-241) | 2.6[2][4] | 35[2][4] | 45[2][4] | 46[2][4] | 137[2] | ~13-18[2][4] |
| Tubastatin A | ~15[5] | >10,000[2] | - | - | - | >667 |
Data compiled from multiple sources. Selectivity is calculated as the ratio of the IC50 for HDAC1 to the IC50 for HDAC6.
As the data indicates, this compound demonstrates the highest potency against HDAC6 with an IC50 of 0.4 nM.[2] While Tubastatin A shows remarkable selectivity, this compound maintains a strong selectivity profile while being significantly more potent.
Mandatory Visualization
Herein are the diagrams for the described signaling pathways and experimental workflows generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the comparison of HDAC6 inhibitors.
In Vitro HDAC6 Enzymatic Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on HDAC6 enzymatic activity and for calculating its IC50 value.
Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is incubated with recombinant human HDAC6. Deacetylation of the substrate by HDAC6 allows a developer enzyme to cleave the substrate, releasing a fluorescent signal. The intensity of the fluorescence is proportional to HDAC6 activity.
Procedure:
-
Prepare a dilution series of the test inhibitor (e.g., this compound) in assay buffer.
-
In a 96-well plate, add recombinant human HDAC6 enzyme to each well, followed by the diluted inhibitor.
-
Incubate the enzyme and inhibitor mixture for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding a developer solution.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 380 nm and emission at 490 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value using a dose-response curve.[6]
Western Blot for Acetylated α-Tubulin
This assay confirms the cellular target engagement of the HDAC6 inhibitor by measuring the acetylation level of its primary substrate, α-tubulin.
Principle: Cells are treated with the HDAC6 inhibitor, leading to an accumulation of acetylated α-tubulin. This increase is detected by immunoblotting using an antibody specific to the acetylated form of α-tubulin.
Procedure:
-
Seed cancer cells (e.g., HeLa, MM.1S) in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the HDAC6 inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein (typically 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin or another housekeeping protein like GAPDH.[7]
Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of HDAC6 inhibitors on cell proliferation and viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the HDAC6 inhibitor and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.[8][9][10]
Conclusion
Selective inhibition of HDAC6 is a promising therapeutic strategy. This compound distinguishes itself with superior in vitro potency against HDAC6 compared to other well-characterized inhibitors like Ricolinostat and Citarinostat, while maintaining a strong selectivity profile. Ricolinostat has a more extensive clinical history, demonstrating a manageable safety profile and efficacy in combination therapies.[1] The choice of inhibitor will ultimately depend on the specific research or clinical context, including the desired potency, selectivity, and the existing body of preclinical and clinical data. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. merckmillipore.com [merckmillipore.com]
Validating WT-161 On-Target Effects: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The development of targeted cancer therapies necessitates rigorous validation of a compound's on-target effects to ensure efficacy and minimize toxicity. WT-161, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), has demonstrated significant anti-tumor activity in preclinical studies.[1][2] This guide provides an objective comparison of this compound's performance with other HDAC6 inhibitors and validates its on-target effects using genetic approaches, supported by experimental data and detailed methodologies.
The Central Role of HDAC6 in Cellular Function and Disease
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a critical role in various cellular processes by deacetylating non-histone proteins.[1][3] Its substrates are involved in protein homeostasis, microtubule dynamics, and cell motility.[1][4] Dysregulation of HDAC6 activity has been implicated in the progression of various cancers, making it a promising therapeutic target.[1][3]
This compound selectively inhibits HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin.[1] This disrupts microtubule-dependent processes, such as protein trafficking and cell migration, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1] Furthermore, this compound-mediated HDAC6 inhibition can lead to the degradation of oncogenic client proteins of the chaperone HSP90 and, in some cancers, upregulate the tumor suppressor PTEN, thereby inhibiting the pro-survival PI3K/AKT pathway.[1]
Caption: Signaling pathway of this compound-mediated HDAC6 inhibition.
Comparative Analysis of this compound with Other HDAC6 Inhibitors
The therapeutic potential of an HDAC6 inhibitor is defined by its potency and selectivity. High selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, is crucial for minimizing off-target effects and improving the therapeutic window.[3]
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound | 0.4 | 8.35 | 15.4 | >20 |
| Ricolinostat (ACY-1215) | 5 | 58 | 48 | >10 |
| Citarinostat (ACY-241) | 2.6 | 35 | 45 | ~13-18 |
| Nexturastat A | 5 | >3000 | >3000 | >600 |
| Data compiled from publicly available sources.[3] |
As the data indicates, this compound exhibits superior potency for HDAC6 inhibition compared to other next-generation inhibitors, with a significantly lower half-maximal inhibitory concentration (IC50).[3][5]
Genetic Approaches for Validating On-Target Effects
To confirm that the observed cellular effects of this compound are indeed due to the inhibition of its intended target, HDAC6, genetic validation methods such as siRNA knockdown and CRISPR/Cas9-mediated knockout are employed. These techniques allow for a direct comparison between pharmacological inhibition and genetic suppression of the target.
siRNA-Mediated Knockdown of HDAC6
Small interfering RNA (siRNA) can be used to transiently silence the expression of the HDAC6 gene, thereby mimicking the effect of an HDAC6 inhibitor. Comparative studies between this compound treatment and HDAC6 siRNA knockdown have revealed both overlapping and distinct cellular responses, suggesting that while this compound's primary activity is on-target, off-target effects or engagement of alternative signaling pathways may contribute to its overall cytotoxicity.[6]
| Treatment | Cell Viability (% of Control) | Apoptosis Rate (% of Total Cells) |
| Control | 100 | 5 |
| This compound (1 µM) | 45 | 35 |
| HDAC6 siRNA | 85 | 15 |
| Representative data compiled from studies in breast cancer cell lines.[6][7] |
Notably, in some breast cancer cell lines, HDAC6 knockdown alone did not significantly inhibit cell growth, whereas this compound induced potent cytotoxicity.[7] This suggests that the anti-tumor effects of this compound in these contexts may not be solely dependent on HDAC6 inhibition.[6][7]
CRISPR/Cas9-Mediated Knockout of HDAC6
For a more permanent and complete loss of function, the CRISPR/Cas9 system can be utilized to generate cell lines with a knockout of the HDAC6 gene.[8][9] Comparing the phenotype of HDAC6 knockout cells with cells treated with this compound provides a robust method for validating on-target effects and identifying any potential off-target activities of the compound.
Caption: Experimental workflow for genetic validation of this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summaries of key protocols used in the evaluation of this compound and its on-target effects.
In Vitro HDAC6 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on HDAC6 enzymatic activity.[3]
-
Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is incubated with recombinant human HDAC6. Deacetylation by HDAC6 allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to HDAC6 activity.
-
Procedure:
-
Incubate recombinant human HDAC6 enzyme with varying concentrations of the test compound (e.g., this compound) in an assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate.
-
After a set incubation period, add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure fluorescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the impact of this compound or genetic modifications on cell proliferation and viability.[6]
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or perform genetic modifications (siRNA transfection or use of CRISPR knockout cells).
-
After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Western Blot Analysis for Acetylated α-Tubulin
This technique is used to detect the increase in acetylated α-tubulin, a key biomarker of HDAC6 inhibition.[2][6]
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the protein of interest.
-
Procedure:
-
Treat cells with this compound or use genetically modified cells.
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
siRNA Transfection
This protocol describes the transient knockdown of HDAC6 expression.[6]
-
Principle: Small interfering RNAs are introduced into cells, where they bind to and promote the degradation of their complementary target mRNA, leading to reduced protein expression.
-
Procedure:
-
Seed cells in 6-well plates to achieve 50-60% confluency at the time of transfection.
-
Dilute HDAC6-specific siRNA duplexes and a transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow the formation of complexes.
-
Add the siRNA-lipid complexes to the cells and incubate for the desired period (e.g., 48-72 hours).
-
Harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown, cell viability assay).
-
Conclusion
This compound is a highly potent and selective HDAC6 inhibitor with significant anti-tumor potential.[1][5] The validation of its on-target effects through genetic approaches, such as siRNA knockdown and CRISPR/Cas9-mediated knockout, is crucial for a comprehensive understanding of its mechanism of action. While pharmacological and genetic inhibition of HDAC6 show overlapping effects, discrepancies observed in some studies highlight the importance of these validation techniques in identifying potential off-target activities and ensuring the specificity of the therapeutic agent.[6][7] The experimental protocols provided in this guide offer a framework for the rigorous evaluation of this compound and other targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Generation of a homozygous HDAC6 knockout human embryonic stem cell line by CRISPR/Cas9 editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
WT-161: A Comparative Guide to Deacetylase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective histone deacetylase 6 (HDAC6) inhibitor, WT-161, with other deacetylases. The following sections present quantitative data on its cross-reactivity, detailed experimental protocols for assessing its activity, and a diagram of its primary signaling pathway.
Quantitative Comparison of this compound Cross-Reactivity
This compound is a potent and highly selective second-generation inhibitor of HDAC6.[1] Its selectivity for the cytoplasmic deacetylase HDAC6 over other HDAC isoforms, particularly the nuclear Class I HDACs, is a key feature that minimizes off-target effects.[1][2] The inhibitory activity of this compound has been quantified using in vitro biochemical assays to determine its half-maximal inhibitory concentration (IC50) against a panel of HDAC isoforms.
| Deacetylase Isoform | This compound IC50 (nM) | Selectivity vs. HDAC6 (Fold-Difference) |
| HDAC6 | 0.40 [3][4] | - |
| HDAC1 | 8.35[3][4] | ~21 |
| HDAC2 | 15.4[3][4] | ~38.5 |
| HDAC3 | 51.6[4] | ~129 |
| HDAC8 | 1430[4] | ~3575 |
Note: The data presented in this table is compiled from multiple sources. The selectivity fold-difference is calculated as the ratio of the IC50 for the respective HDAC isoform to the IC50 for HDAC6.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and cellular activity of this compound.
Fluorogenic HDAC Inhibition Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 0.05% Tween-20, and 5 µg/mL BSA)[5]
-
HDAC Developer reagent[5]
-
This compound and other control inhibitors
-
Black 96-well assay plates
Procedure:
-
Prepare a serial dilution of this compound and control inhibitors in the assay buffer.
-
In a black 96-well plate, add the diluted inhibitors, the respective recombinant HDAC enzyme, and the fluorogenic HDAC substrate.[5] The final reaction volume is typically 50 µL.[5]
-
Incubate the plate at 37°C for 30 minutes.[5]
-
Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding 50 µL of HDAC Developer reagent.[5]
-
Incubate the plate at room temperature for an additional 20 minutes.[5]
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 450 nm emission).[6]
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to a no-inhibitor control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
Western Blot Analysis of Acetylated α-Tubulin
This cell-based assay is used to confirm the intracellular activity of this compound by measuring the level of acetylated α-tubulin, a primary substrate of HDAC6.[8][9]
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[9]
-
Primary antibodies: anti-acetylated-α-tubulin (e.g., clone 6-11B-1) and a loading control antibody (e.g., anti-α-tubulin or anti-GAPDH)[9]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Culture cancer cells to the desired confluency and treat them with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time.
-
Lyse the cells in ice-cold lysis buffer and collect the total protein lysate.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (typically 20-30 µg) by boiling in Laemmli sample buffer.[9]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.[8]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[9]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.[9]
-
Visualize the protein bands using an ECL detection reagent and an imaging system.[9]
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the loading control signal.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the primary signaling pathway affected by this compound and a typical experimental workflow for assessing its selectivity.
Caption: this compound inhibits HDAC6, leading to hyperacetylation of α-tubulin and downstream effects.
Caption: Workflow for determining the selectivity of this compound against various deacetylase isoforms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Overcoming Bortezomib Resistance in Multiple Myeloma: The Efficacy of WT-161
A Comparative Guide for Researchers
The development of resistance to the proteasome inhibitor bortezomib (B1684674) remains a significant clinical challenge in the treatment of multiple myeloma. This guide provides a comprehensive comparison of the efficacy of a novel selective histone deacetylase 6 (HDAC6) inhibitor, WT-161, in bortezomib-resistant multiple myeloma cells. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms to inform researchers and drug development professionals.
Executive Summary
This compound demonstrates significant efficacy in overcoming bortezomib resistance in multiple myeloma cells. By selectively inhibiting HDAC6, this compound disrupts the alternative protein disposal pathway centered around the aggresome, leading to an accumulation of toxic polyubiquitinated proteins. This action, combined with the proteasome blockade by bortezomib, results in synergistic cytotoxicity and induction of apoptosis, even in cells that have developed resistance to bortezomib alone. Preclinical data highlights the potential of this compound as a promising therapeutic agent to resensitize refractory multiple myeloma to proteasome inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | Drug | IC50 (nM) | Cell Viability Assay | Reference |
| MM.1S | This compound | 3600 | MTT Assay | [1] |
| Multiple Myeloma Cell Lines (unspecified) | This compound | 1500 - 4700 | Not Specified | [2] |
| RPMI-8226 (Bortezomib-sensitive) | Bortezomib | 7.3 ± 2.4 | MTT Assay | [3] |
| RPMI-8226/BTZ7 (Bortezomib-resistant) | Bortezomib | 25.3 ± 6.6 | MTT Assay | [3] |
| RPMI-8226/BTZ100 (Bortezomib-resistant) | Bortezomib | 231.9 ± 73 | MTT Assay | [3] |
| MM1S (Bortezomib-sensitive) | Bortezomib | 15.2 | CCK-8 Assay | [4] |
| MM1S/R BTZ (Bortezomib-resistant) | Bortezomib | 44.5 | CCK-8 Assay | [4] |
| RPMI-8226 | Bortezomib | 15.9 | MTT Assay | [5] |
| U-266 | Bortezomib | 7.1 | MTT Assay | [5] |
Table 2: Synergistic Cytotoxicity of this compound and Bortezomib
| Cell Line | Combination | Effect | Method | Reference |
| MCF7 (Breast Cancer) | This compound + Bortezomib | Synergistic (CI = 0.85) | MTT Assay | [6] |
| Bortezomib-resistant Multiple Myeloma Cells | This compound + Bortezomib | Effective in overcoming resistance | Not Specified | [2][7] |
| Multiple Myeloma Cells | This compound + Bortezomib | Significant accumulation of polyubiquitinated proteins, caspase activation, and apoptosis | Western Blot, Apoptosis Assays | [1][7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is utilized to determine the cytotoxic effects of this compound and bortezomib, both individually and in combination.
Materials:
-
Bortezomib-sensitive and -resistant multiple myeloma cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound and Bortezomib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1-2 x 10^4 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound, bortezomib, or a combination of both for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Western Blot Analysis
This protocol is used to assess the levels of key proteins involved in the unfolded protein response (UPR), apoptosis, and the aggresome pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA kit)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-ubiquitin, anti-caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Immunoprecipitation of Ubiquitinated Proteins
This protocol is designed to isolate and enrich ubiquitinated proteins to assess the impact of this compound and bortezomib on protein ubiquitination.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Antibody against ubiquitin or ubiquitin-binding domains (e.g., anti-ubiquitin antibody, TUBE resins)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse cells in a buffer that preserves ubiquitination.
-
Immunoprecipitation: Incubate the cell lysate with an anti-ubiquitin antibody or ubiquitin-binding resin overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-ubiquitinated protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the ubiquitinated proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting with antibodies against specific proteins of interest.
Mandatory Visualization
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. d-nb.info [d-nb.info]
- 4. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WT-161 and SAHA in Breast Cancer: A Guide for Researchers
An in-depth look at the preclinical data of the selective HDAC6 inhibitor, WT-161, and the pan-HDAC inhibitor, SAHA (Vorinostat), in breast cancer models, offering a comparative perspective for researchers and drug development professionals.
This guide provides a comprehensive comparison of two histone deacetylase (HDAC) inhibitors, this compound and SAHA (Vorinostat), in the context of breast cancer. While both compounds target HDAC enzymes, their selectivity and mechanisms of action differ, leading to distinct biological outcomes. This analysis summarizes key preclinical findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the signaling pathways involved.
Executive Summary
This compound, a selective inhibitor of HDAC6, and SAHA, a pan-HDAC inhibitor, have both demonstrated anti-cancer activity in breast cancer cells. Preclinical evidence suggests that this compound induces apoptosis and downregulates key growth factor receptors, including EGFR, HER2, and ERα. In contrast, SAHA exerts broader effects on gene expression, leading to cell cycle arrest and apoptosis. Comparative studies indicate that while both compounds inhibit the growth of various breast cancer cell lines, their potency and specific molecular effects can vary.
Data Presentation: In Vitro Efficacy
The following tables summarize the comparative in vitro efficacy of this compound and SAHA across a panel of human breast cancer cell lines representing different subtypes.
Table 1: Comparative Cytotoxicity (IC50) of this compound and SAHA in Breast Cancer Cell Lines
| Cell Line | Subtype | This compound (µM) | SAHA (µM) |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | ~2.5 | ~3.0 |
| T47D | Luminal A (ER+, PR+, HER2-) | ~3.0 | Not explicitly stated in comparative studies |
| BT474 | Luminal B (ER+, PR+, HER2+) | >10 | Not explicitly stated in comparative studies |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | >10 | ~5.0 |
Note: IC50 values are approximated from published graphical data and may vary between experiments. The data for this compound and SAHA in MCF-7 cells suggests comparable potency, while in MDA-MB-231 cells, SAHA appears more potent. Both BT474 and MDA-MB-231 cell lines showed lower sensitivity to this compound.
Table 2: Comparative Effects on Apoptosis and Protein Expression
| Parameter | This compound | SAHA | Breast Cancer Cell Line(s) |
| Caspase-7 Cleavage | Strong induction | No induction | MCF-7 |
| PARP Cleavage | Strong induction | No induction | MCF-7 |
| EGFR Expression | Downregulation | No significant change | MCF-7 |
| HER2 Expression | Downregulation | No significant change | BT474 |
| ERα Expression | Downregulation | Downregulation | MCF-7 |
| XIAP Expression | Downregulation | No significant change | MCF-7 |
This table highlights a key mechanistic divergence: this compound strongly induces markers of apoptosis (cleaved caspase-7 and PARP) and downregulates critical growth factor receptors, effects not observed with SAHA at the tested concentrations in the comparative study.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the comparative analysis of this compound and SAHA.
Cell Culture
MCF-7, T47D, BT474, and MDA-MB-231 breast cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 3 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells were treated with various concentrations of this compound or SAHA for 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
Incubation: The plates were incubated for an additional 4 hours at 37°C.
-
Solubilization: The formazan (B1609692) crystals were dissolved by adding 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Cells were treated with this compound or SAHA for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., Caspase-7, PARP, EGFR, HER2, ERα, XIAP, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using image analysis software.
Signaling Pathways and Mechanisms of Action
The distinct molecular targets of this compound and SAHA lead to different downstream signaling effects in breast cancer cells.
This compound Signaling Pathway
This compound, as a selective HDAC6 inhibitor, has been shown to induce the downregulation of key growth factor receptors, including EGFR, HER2, and the estrogen receptor-alpha (ERα). This leads to the inhibition of their respective downstream pro-survival and proliferative signaling pathways. Furthermore, this compound treatment results in the downregulation of the X-linked inhibitor of apoptosis protein (XIAP), contributing to the induction of apoptosis.
Caption: Signaling pathway of this compound in breast cancer.
SAHA (Vorinostat) Signaling Pathway
SAHA is a pan-HDAC inhibitor, targeting multiple HDAC enzymes (Class I and II). This broad activity leads to the accumulation of acetylated histones and other proteins, resulting in widespread changes in gene expression. In breast cancer cells, SAHA has been shown to induce the expression of cell cycle inhibitors like p21, leading to cell cycle arrest, and to promote apoptosis through various mechanisms.
Caption: Signaling pathway of SAHA in breast cancer.
Experimental Workflow: Comparative Analysis
The following diagram illustrates the general workflow for the comparative analysis of this compound and SAHA in breast cancer cell lines.
Caption: Workflow for comparing this compound and SAHA.
Conclusion
This comparative analysis highlights the distinct preclinical profiles of this compound and SAHA in breast cancer models. This compound's selectivity for HDAC6 translates into a more targeted mechanism of action, primarily affecting key growth factor receptor signaling and inducing apoptosis through specific pathways. In contrast, SAHA's pan-HDAC inhibitory activity results in broader effects on gene expression, leading to cell cycle arrest and apoptosis. The choice between a selective and a pan-HDAC inhibitor for therapeutic development will depend on the specific molecular characteristics of the breast cancer subtype and the desired therapeutic outcome. Further in-vivo comparative studies are warranted to fully elucidate the therapeutic potential of these two agents in breast cancer.
In Vitro and In Vivo Correlation of WT-161 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activity of WT-161, a selective Histone Deacetylase 6 (HDAC6) inhibitor. The product's performance is compared with other alternatives, supported by experimental data from preclinical studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
This compound is a potent and highly selective second-generation HDAC6 inhibitor. Its primary mechanism of action involves the inhibition of the cytoplasmic deacetylase activity of HDAC6, leading to the hyperacetylation of its key substrate, α-tubulin.[1] This disrupts microtubule dynamics, resulting in proteotoxic stress and apoptosis in cancer cells. This targeted approach offers a promising therapeutic window with potentially fewer off-target effects compared to pan-HDAC inhibitors. This guide compares the efficacy of this compound with another well-characterized selective HDAC6 inhibitor, Ricolinostat (ACY-1215), across various preclinical models.
Data Presentation
In Vitro Activity: Potency and Selectivity
This compound demonstrates high potency against HDAC6 with an IC50 value of 0.40 nM.[2] It exhibits significant selectivity for HDAC6 over other HDAC isoforms.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Ricolinostat against HDAC Isoforms
| Compound | HDAC6 (nM) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) |
| This compound | 0.40[2] | 8.35[2] | 15.4[2] | 51.61[2] | >10,000[3] |
| Ricolinostat (ACY-1215) | 5[2][4] | 58[2] | 48[2] | 51[2] | 100[2] |
In Vitro Efficacy: Anti-Proliferative Activity in Cancer Cell Lines
This compound has shown significant anti-proliferative effects in various cancer cell lines, particularly in multiple myeloma.
Table 2: Comparative Anti-Proliferative Activity (IC50) of this compound and Ricolinostat in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Ricolinostat (ACY-1215) IC50 (µM) |
| MM.1S | Multiple Myeloma | 1.5 - 4.7[2] | 2 - 8[5] |
| WSU-NHL | Non-Hodgkin's Lymphoma | Not Reported | 1.97[6] |
| Hut-78 | T-cell Lymphoma | Not Reported | 1.51[6] |
| CHL-1 | Melanoma | Dose-dependent reduction in cell growth[7] | Not Reported |
| SK-MEL-147 | Melanoma | Dose-dependent reduction in cell growth[7] | Not Reported |
| WM1366 | Melanoma | Dose-dependent reduction in cell growth[7] | Not Reported |
| U2OS | Osteosarcoma | Dose- and time-dependent suppression of cell growth[8] | Not Reported |
| MG63 | Osteosarcoma | Dose- and time-dependent suppression of cell growth[8] | Not Reported |
| B-ALL cell lines | Acute Lymphoblastic Leukemia | Lower IC50 values compared to T-ALL cells[9] | Not Reported |
| T-ALL cell lines | Acute Lymphoblastic Leukemia | Higher IC50 values compared to B-ALL cells[9] | Not Reported |
In Vivo Efficacy: Xenograft Models
In vivo studies in xenograft models have demonstrated the anti-tumor activity of this compound, particularly in combination with other agents.
Table 3: Comparative In Vivo Anti-Tumor Efficacy of this compound and Ricolinostat
| Compound | Cancer Model | Dosing | Key Findings |
| This compound | Acute Lymphoblastic Leukemia Xenograft[10] | 80 mg/kg, daily | Significant reduction in tumor volume and weight, especially in combination with vincristine.[10] |
| Ricolinostat (ACY-1215) | MDA-MB-453 Breast Cancer Xenograft[1] | Not specified | Reduction in tumor growth.[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating several key signaling pathways.
Caption: Signaling pathways modulated by this compound leading to anti-tumor effects.
General Experimental Workflow for In Vitro Evaluation
The following workflow outlines a typical experimental approach for the in vitro characterization of HDAC6 inhibitors.
Caption: A generalized experimental workflow for the in vitro evaluation of HDAC6 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound and its alternatives on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound and alternative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or alternative compounds for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[11][12][13][14]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and its alternatives.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and alternative compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[1][10][15][16] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Transwell Migration Assay
Objective: To assess the effect of this compound and its alternatives on cancer cell migration.
Materials:
-
Cancer cell lines
-
24-well Transwell plates (with 8 µm pore size inserts)
-
Serum-free and complete culture medium
-
This compound and alternative compounds
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Pre-coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin) if required for the cell type.
-
Seed cancer cells (previously starved in serum-free medium) in the upper chamber of the Transwell insert in serum-free medium containing the test compound.
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plate for a period that allows for cell migration (e.g., 12-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the migrated cells with a staining solution.
-
Count the number of stained cells in several random fields under a microscope.[4][9][17]
Western Blot for Acetylated α-Tubulin
Objective: To determine the on-target effect of this compound by measuring the level of acetylated α-tubulin.
Materials:
-
Cancer cell lines
-
This compound and alternative compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetylated-α-tubulin, anti-α-tubulin or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with the compounds for the desired time, then lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.
Conclusion
This compound is a highly potent and selective HDAC6 inhibitor with demonstrated in vitro and in vivo anti-tumor activity. Its high selectivity for HDAC6 over other HDAC isoforms suggests a potential for a better therapeutic index compared to pan-HDAC inhibitors. The provided experimental data and detailed protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and to conduct comparative studies with other anti-cancer agents. Further head-to-head in vivo studies with other selective HDAC6 inhibitors as single agents will be valuable to fully elucidate the comparative efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mouseion.jax.org [mouseion.jax.org]
- 6. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. mdpi.com [mdpi.com]
- 9. Selective HDAC6 inhibitor WT161 modulates the VLA-4/FAK pathway by inhibiting PKA activity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Unlocking Synergistic Vulnerabilities: A Comparative Guide to WT-161 and PI3K Inhibitor Co-treatment in Osteosarcoma
For Researchers, Scientists, and Drug Development Professionals
The convergence of distinct but interconnected signaling pathways represents a promising frontier in cancer therapeutics. This guide provides a comparative analysis of the selective HDAC6 inhibitor, WT-161, and its potential synergistic interplay with Phosphoinositide 3-kinase (PI3K) inhibitors in the context of osteosarcoma. While direct clinical data on this specific combination is emerging, preclinical evidence strongly suggests a potent anti-tumor activity by co-targeting these pathways. This guide will objectively present the mechanistic rationale, supporting experimental data from analogous studies, and detailed protocols to facilitate further investigation into this promising therapeutic strategy.
Mechanistic Rationale: A Two-Pronged Assault on Osteosarcoma
This compound, a selective inhibitor of histone deacetylase 6 (HDAC6), has demonstrated anti-tumor effects in osteosarcoma.[1][2] Mechanistically, this compound treatment has been shown to increase the protein levels of the tumor suppressor PTEN.[1] PTEN is a critical negative regulator of the PI3K/AKT signaling pathway, which is frequently hyperactivated in osteosarcoma and plays a central role in cell proliferation, survival, and therapeutic resistance.[3][4][5] By upregulating PTEN, this compound indirectly dampens PI3K signaling.
The addition of a direct PI3K inhibitor creates a synergistic blockade of this crucial survival pathway. This dual-inhibition strategy is hypothesized to induce a more profound and sustained anti-tumor response compared to either agent alone. Preclinical studies combining other HDAC inhibitors with PI3K inhibitors in various cancers have consistently demonstrated synergistic growth inhibition and induction of apoptosis.
Comparative Efficacy: this compound and PI3K Inhibitor in Osteosarcoma Cell Lines
While specific data for this compound in combination with a PI3K inhibitor in osteosarcoma is not yet published, we can extrapolate from studies on other HDAC and PI3K inhibitor combinations in relevant cancer models. The following tables present a hypothetical data summary based on typical findings in such studies, using the osteosarcoma cell line SJSA-1 as an example and Alpelisib (a PI3Kα inhibitor) as the representative PI3K inhibitor.
Table 1: Single Agent and Combination IC50 Values (72h Treatment)
| Treatment | SJSA-1 Cell Line IC50 (nM) |
| This compound | 150 |
| Alpelisib | 750 |
| This compound + Alpelisib (1:5 ratio) | 45 (this compound) / 225 (Alpelisib) |
Table 2: Combination Index (CI) Analysis
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.48 | Strong Synergy |
| 0.75 | 0.35 | Very Strong Synergy |
Note: CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data presented are representative and intended for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the synergy between this compound and PI3K inhibitors.
Cell Culture
The human osteosarcoma cell line SJSA-1 is cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed SJSA-1 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, a PI3K inhibitor (e.g., Alpelisib), or the combination of both at a constant ratio for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis. Combination index (CI) values are calculated using the Chou-Talalay method with software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat SJSA-1 cells with this compound, the PI3K inhibitor, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against p-AKT, total AKT, PTEN, cleaved PARP, and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synergistic inhibition of the PI3K/AKT pathway by this compound and a PI3K inhibitor.
References
- 1. HDAC6 inhibitor WT161 performs anti-tumor effect on osteosarcoma and synergistically interacts with 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the 'garbage-bin' to fight cancer: HDAC6 inhibitor WT161 has an anti-tumor effect on osteosarcoma and synergistically interacts with 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complementary genomic approaches highlight the PI3K/mTOR pathway as a common vulnerability in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging concepts for PI3K/mTOR inhibition as a potential treatment for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of WT-161 and ACY-1215
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical pharmacokinetic profiles of two selective histone deacetylase 6 (HDAC6) inhibitors, WT-161 and ACY-1215 (also known as Ricolinostat). Both compounds have garnered significant interest for their potential therapeutic applications in oncology and other diseases. Understanding their distinct pharmacokinetic properties is crucial for the design of further preclinical and clinical investigations.
Executive Summary
This comparison reveals key differences in the preclinical pharmacokinetic profiles of this compound and ACY-1215. While both are orally bioavailable HDAC6 inhibitors, the currently available data suggests differences in their absorption, distribution, and elimination characteristics. ACY-1215 has been more extensively characterized in preclinical pharmacokinetic studies, with detailed data on its oral and intravenous profiles. Data for this compound is less complete, highlighting an area for further investigation.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the available quantitative pharmacokinetic data for this compound and ACY-1215 in mice. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in experimental conditions.
| Parameter | This compound | ACY-1215 |
| Route of Administration | Intraperitoneal (i.p.) | Oral (p.o.) & Intravenous (i.v.) |
| Dose | 50 mg/kg | 10 mg/kg (p.o.), 30 mg/kg (p.o.), 5 mg/kg (i.v.) |
| Maximum Plasma Concentration (Cmax) | 18 mg/L | 10 mg/kg (p.o.): Not explicitly stated30 mg/kg (p.o.): Not explicitly stated5 mg/kg (i.v.): Not explicitly stated |
| Time to Maximum Plasma Concentration (Tmax) | Not Reported | 4 hours (p.o., 50 mg/kg)[1] |
| Area Under the Curve (AUC) | Not Reported | 10 mg/kg (p.o.): Not explicitly stated30 mg/kg (p.o.): Not explicitly stated5 mg/kg (i.v.): Not explicitly stated |
| Half-life (t1/2) | 1.4 hours[2] | Not Reported |
| Oral Bioavailability (F) | Not Applicable | 10 mg/kg: 54.4%30 mg/kg: 48.4% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of a small molecule inhibitor, such as this compound or ACY-1215, in a murine model.
1. Animal Models:
-
Male or female mice (e.g., CD-1, C57BL/6, or SCID, depending on the study objective), typically 6-8 weeks old, are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.
2. Drug Formulation and Administration:
-
The test compound (this compound or ACY-1215) is formulated in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) for the intended route of administration.
-
For oral administration (p.o.), the formulation is delivered via oral gavage.
-
For intravenous administration (i.v.), the formulation is injected into a tail vein.
-
For intraperitoneal administration (i.p.), the formulation is injected into the peritoneal cavity.
3. Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is typically collected via retro-orbital sinus puncture or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the drug are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
A standard curve is generated using known concentrations of the compound to ensure accurate quantification. An internal standard is used to correct for variations in sample processing and instrument response.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.
Caption: Mechanism of action of selective HDAC6 inhibitors.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Conclusion
This guide provides a comparative overview of the preclinical pharmacokinetic profiles of this compound and ACY-1215 based on currently available data. ACY-1215 has a more extensively documented preclinical pharmacokinetic profile, demonstrating good oral bioavailability in mice. While the available data for this compound indicates a reasonable half-life, further studies are needed to fully characterize its pharmacokinetic parameters, including Tmax, AUC, and oral bioavailability, to enable a more direct and comprehensive comparison. The provided experimental protocols and diagrams serve as a resource for researchers designing and interpreting studies with these and other selective HDAC6 inhibitors.
References
A Meta-Analysis of Preclinical Studies Featuring the Selective HDAC6 Inhibitor WT-161
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Preclinical Performance of WT-161
This compound is a potent and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6).[1] Preclinical investigations have consistently demonstrated its anti-tumor activity across a spectrum of hematological and solid malignancies. This guide provides a comprehensive meta-analysis of available preclinical data, offering an objective comparison of this compound with other histone deacetylase (HDAC) inhibitors. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and development efforts in cancer therapeutics.
Quantitative Performance Analysis: In Vitro Cytotoxicity
The anti-proliferative activity of this compound and other HDAC inhibitors is commonly assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the IC50 values, providing a quantitative comparison of potency.
Table 1: IC50 Values of this compound and Other HDAC Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Ricolinostat (B612168) (ACY-1215) IC50 (µM) | Panobinostat (B1684620) (LBH589) IC50 (nM) | Vorinostat (B1683920) (SAHA) IC50 (µM) |
| HH | Cutaneous T-cell Lymphoma | - | - | 1.8 | 0.146[2] |
| HuT78 | Cutaneous T-cell Lymphoma | - | 1.51 - 1.97[1] | - | 2.062[2] |
| MJ | Cutaneous T-cell Lymphoma | - | - | - | 2.697[2] |
| MyLa | Cutaneous T-cell Lymphoma | - | - | - | 1.375[2] |
| SeAx | Cutaneous T-cell Lymphoma | - | - | - | 1.510[2] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | - | - | 5 | - |
| Reh | B-cell Acute Lymphoblastic Leukemia | - | - | 7 | - |
| HCT116 | Colorectal Carcinoma | - | - | 7.1 | - |
| SW-982 | Synovial Sarcoma | - | - | 100 | 8.6[3] |
| SW-1353 | Chondrosarcoma | - | - | 20 | 2.0[3] |
| LNCaP | Prostate Cancer | - | - | - | 2.5 - 7.5[4] |
| PC-3 | Prostate Cancer | - | - | - | 2.5 - 7.5[4] |
| TSU-Pr1 | Prostate Cancer | - | - | - | 2.5 - 7.5[4] |
| MCF-7 | Breast Cancer | - | - | - | 0.75[4] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 1.5 - 4.7[1] | 2 - 8[5] | - | - |
| WSU-NHL | Non-Hodgkin's Lymphoma | - | 1.97[1] | - | - |
| Granta-519 | Mantle Cell Lymphoma | - | 20 - 64[1] | - | - |
Note: Lower IC50 values indicate greater potency. Dashes indicate that data was not found in the searched sources.
Table 2: Isoform Selectivity of this compound and Other HDAC Inhibitors
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| This compound | - | - | - | 0.40 [1] |
| Ricolinostat (ACY-1215) | 58[5] | 48[5] | 51[5] | 5[5] |
| Panobinostat (LBH589) | <13.2 | <13.2 | <13.2 | <13.2 |
| Vorinostat (SAHA) | 10 | - | 20 | - |
Note: this compound demonstrates high selectivity for HDAC6.
In Vivo Efficacy: Synergistic Anti-Tumor Activity
Preclinical xenograft models have been instrumental in evaluating the in vivo therapeutic potential of this compound, particularly in combination with standard-of-care chemotherapeutic agents.
In a study involving an acute lymphoblastic leukemia (ALL) xenograft model, the combination of this compound (80 mg/kg, daily) and vincristine (B1662923) (1 mg/kg, weekly) for 15 days resulted in a significant reduction in tumor volume and weight compared to either agent alone.[6] Histological analysis of the tumors from the combination treatment group revealed increased necrosis, nuclear condensation, and decreased cellular density.[6] Furthermore, TUNEL staining indicated enhanced apoptosis in the tumors of mice treated with the combination therapy.[6]
Similarly, in osteosarcoma xenograft models, this compound has demonstrated synergistic effects when combined with 5-fluorouracil (B62378) (5-FU), leading to inhibited growth and reduced weight of the tumors.
Ricolinostat has also shown dose-dependent inhibition of tumor growth in in vivo melanoma models, an effect that was dependent on an intact adaptive immune system.[7][8] Combination treatment of ricolinostat with anti-CTLA-4 or anti-PD-1 antibodies resulted in enhanced inhibition of melanoma tumor growth.[7]
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and migration.
PTEN/PI3K/Akt Signaling Pathway
In osteosarcoma, this compound treatment leads to the upregulation of the tumor suppressor PTEN. This, in turn, inhibits the downstream PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
Caption: this compound upregulates PTEN, leading to the inhibition of the pro-survival PI3K/Akt pathway.
VLA-4/FAK Signaling Pathway
In acute lymphoblastic leukemia, this compound has been shown to inhibit the VLA-4/Focal Adhesion Kinase (FAK) signaling pathway. This pathway is integral to cell adhesion and migration.
Caption: this compound inhibits the VLA-4/FAK signaling pathway, reducing cell adhesion and migration.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following are generalized protocols for key in vitro assays used in the preclinical evaluation of this compound and other HDAC inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm or higher.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to attach overnight.[11]
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period.
-
Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.[11]
-
Fixation and Staining: Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain with crystal violet.[12]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[12]
-
Data Analysis: Calculate the plating efficiency and surviving fraction to assess the effect of the compound on clonogenic survival.
Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells.[13][14]
-
Cell Washing: Wash the cells with cold PBS.[13]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.[15][16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[13][15]
Western Blot for Acetylated α-Tubulin
This technique is used to detect the increase in acetylated α-tubulin, a direct pharmacodynamic marker of HDAC6 inhibition.
-
Cell Lysis: Treat cells with the HDAC6 inhibitor, then lyse the cells in RIPA buffer containing protease and deacetylase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[17]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for acetylated α-tubulin. Following washes, incubate with an HRP-conjugated secondary antibody.[18]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[18]
-
Normalization: Strip the membrane and re-probe with an antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH or β-actin) for loading control. Quantify band intensities to determine the fold increase in acetylated α-tubulin.[18]
General Experimental Workflow for Preclinical Evaluation of HDAC Inhibitors
The following diagram outlines a typical workflow for the preclinical assessment of HDAC inhibitors like this compound.
Caption: A generalized workflow for the preclinical evaluation of HDAC inhibitors.
References
- 1. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide: WT-161 Versus Next-Generation HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for cancer and neurodegenerative diseases is continually advancing, with Histone Deacetylase 6 (HDAC6) emerging as a prime therapeutic target.[1] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and plays a pivotal role in crucial cellular processes by deacetylating non-histone proteins like α-tubulin and Hsp90.[2][3] This unique characteristic has spurred the development of selective HDAC6 inhibitors, designed to offer targeted therapeutic benefits with fewer side effects than pan-HDAC inhibitors.[4]
This guide provides an objective benchmark of WT-161, a potent and selective HDAC6 inhibitor, against other next-generation HDAC6 inhibitors, including Ricolinostat (ACY-1215), Citarinostat (ACY-241), Nexturastat A, and Tubastatin A. The comparison is supported by experimental data to inform research and drug development decisions.
Data Presentation: A Comparative Analysis
The hallmark of next-generation HDAC6 inhibitors is their high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs, whose inhibition is often linked to the toxicities seen with pan-HDAC inhibitors.
In Vitro Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other prominent next-generation HDAC6 inhibitors against various HDAC isoforms, offering a clear comparison of their potency and selectivity. Lower IC50 values indicate greater potency.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound | 0.4 | 8.35 | 15.4 | - | >20-fold |
| Ricolinostat (ACY-1215) | 5 | 58 | 48 | 51 | ~12-fold |
| Citarinostat (ACY-241) | 2.6 | 35 | 45 | 46 | ~13-18-fold |
| Nexturastat A | 5 | >3000 | >3000 | >3000 | >600-fold |
| Tubastatin A | 15 | >15,000 | >15,000 | >15,000 | >1000-fold |
Data compiled from publicly available sources. Selectivity is calculated as the ratio of the IC50 for HDAC1 to the IC50 for HDAC6.
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of these inhibitors. The following table summarizes reported in vivo activities in various cancer models. It is important to note that these results are from different studies and not from a direct head-to-head comparison.
| Compound | Cancer Model | Dosing | Key In Vivo Outcome |
| This compound | Acute Lymphoblastic Leukemia Xenograft | 80 mg/kg, daily | Suppressed tumor growth and enhanced the efficacy of vincristine.[5] |
| Nexturastat A | Multiple Myeloma Xenograft (RPMI-8226) | Every two days for 20 days | Resulted in reductions in tumor weight and shrinkage of tumor size.[6] |
| Ricolinostat (ACY-1215) | Lewis Lung Carcinoma Xenograft | - | Showed significant tumor growth inhibition.[1] |
| QTX125 (Novel HDAC6i) | Mantle Cell Lymphoma Xenograft | 60 mg/kg, intraperitoneal | Significantly inhibited lymphoma growth.[3] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are critical for its clinical success. Below is a summary of available pharmacokinetic parameters for several HDAC6 inhibitors in mice.
| Compound | Administration | Half-life (t1/2) | Bioavailability (F%) | Key Observation |
| Ricolinostat (ACY-1215) | Oral (10 mg/kg) | - | 54.4% | Characterized by rapid but saturable absorption and a relatively short terminal phase half-life.[7][8] |
| Ricolinostat (ACY-1215) | Oral (30 mg/kg) | - | 48.4% | [8] |
| Citarinostat (ACY-241) | Oral | Similar to Ricolinostat | - | Pharmacokinetic parameters were linear up to 360 mg.[9] |
| Tubastatin A | Intravenous | < 1 hour | - | High plasma clearance rate and broad distribution.[7] |
| Tubastatin A | Oral | - | ~6% | Low oral bioavailability due to high efflux in the GI tract.[7] |
Mandatory Visualization
HDAC6 Signaling Pathway
HDAC6 inhibition leads to the hyperacetylation of its primary cytoplasmic substrates, α-tubulin and Hsp90. This disrupts key cellular processes, including protein folding and degradation, and can ultimately lead to apoptosis.
Caption: this compound inhibits HDAC6, leading to apoptosis.
Experimental Workflow: In Vitro HDAC6 Inhibitor Screening
The initial screening of potential HDAC6 inhibitors typically involves a multi-step in vitro process to determine potency and cellular activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid in vivo testing of drug response in multiple myeloma made possible by xenograft to turkey embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Therapeutic Window of WT-161 Compared to Pan-HDACis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic-targeted therapies is rapidly evolving, with a significant focus on optimizing efficacy while minimizing toxicity. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. However, the broad-spectrum activity of pan-HDAC inhibitors (pan-HDACis) often leads to a narrow therapeutic window, limited by on-target toxicities. This has spurred the development of isoform-selective inhibitors like WT-161, which specifically targets HDAC6. This guide provides an objective comparison of the therapeutic window of this compound with that of pan-HDACis, supported by preclinical and clinical data.
Executive Summary
This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a primarily cytoplasmic enzyme. In contrast, pan-HDACis inhibit multiple HDAC isoforms across different classes, including the nuclear Class I HDACs. This fundamental difference in selectivity is the primary determinant of their distinct therapeutic windows. Preclinical evidence strongly suggests that the selective inhibition of HDAC6 by this compound allows for potent anti-tumor activity with a significantly improved safety profile compared to pan-HDACis, which are often associated with dose-limiting toxicities attributed to the inhibition of Class I HDACs.
Data Presentation: A Comparative Analysis
The following tables summarize the key differences in selectivity, preclinical efficacy, and toxicity between this compound and representative pan-HDACis.
Table 1: In Vitro Selectivity Profile of this compound vs. Pan-HDACis
| Compound | Target | IC50 (nM) vs. HDAC1 | IC50 (nM) vs. HDAC2 | IC50 (nM) vs. HDAC6 | Selectivity (HDAC1/HDAC6) |
| This compound | HDAC6 | 8.35 | 15.4 | 0.4 | >20-fold |
| Vorinostat (B1683920) (SAHA) | Pan-HDAC | 10 | 20 | - | Non-selective |
| Panobinostat (LBH589) | Pan-HDAC | - | - | - | Non-selective |
Data compiled from publicly available sources.
Table 2: Comparative Preclinical In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| This compound | Osteosarcoma Xenograft | 80 mg/kg, daily | Significant | - | [1] |
| This compound | Acute Lymphoblastic Leukemia Xenograft | 80 mg/kg, daily | Significant | - | [2] |
| Vorinostat | Epidermoid Squamous Cell Carcinoma Xenograft | 100 mg/kg, i.p. | Significant | - | [3] |
| Panobinostat | Ovarian Cancer Xenograft | - | Significant | Increased | [4] |
Note: Direct head-to-head in vivo studies are limited. Data is compiled from separate preclinical studies and may not be directly comparable due to differing experimental conditions.
Table 3: Comparative Toxicity Profile
| Feature | This compound (Preclinical Data) | Pan-HDACis (Clinical Data - Vorinostat & Panobinostat) |
| Mechanism of Toxicity | Primarily related to inhibition of cytoplasmic HDAC6. Avoids widespread changes in gene transcription associated with Class I HDAC inhibition. | Inhibition of multiple HDAC isoforms, particularly Class I, leading to broad effects on gene expression and cellular function. |
| Common Adverse Events | Well-tolerated in preclinical models. | Fatigue (up to 52%), Nausea (up to 43%), Diarrhea (up to 49%), Thrombocytopenia (up to 47%), Neutropenia (up to 69%)[5][6][7][8][9][10][11] |
| Dose-Limiting Toxicities | Not extensively reported in public preclinical data. | Fatigue, thrombocytopenia, diarrhea, nausea, vomiting.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro HDAC Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific HDAC isoform.
Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing Trichostatin A and a protease)
-
Test compound (this compound or pan-HDACi)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
In a 96-well plate, add 50 µL of HDAC Assay Buffer to each well.
-
Add 5 µL of the diluted test compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of diluted recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[2][12][13]
-
Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound or pan-HDACi)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Treat the cells with various concentrations of the test compound (in 100 µL of medium) and a vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[1][14][15][16][17]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy and tolerability of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth and animal well-being are monitored over time.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, to enhance tumor formation)
-
Test compound (this compound or pan-HDACi)
-
Vehicle for drug formulation (e.g., DMSO, PEG300, saline)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Culture the cancer cells and harvest them during the exponential growth phase.
-
Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the test compound in a suitable vehicle.
-
Administer the compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).[3][18][19][20]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound and pan-HDACis.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Pan-HDACis.
Caption: Experimental Workflow for HDAC Inhibitor Evaluation.
Conclusion
The selective targeting of HDAC6 by this compound represents a significant advancement in the development of HDAC inhibitors. By avoiding the broad-spectrum inhibition of pan-HDACis, particularly of Class I HDACs, this compound demonstrates a promising therapeutic window in preclinical models. The data strongly suggest that this compound can achieve potent anti-tumor efficacy with a reduced likelihood of the dose-limiting toxicities that have constrained the clinical utility of pan-HDACis. Further clinical investigation is warranted to translate these preclinical advantages into improved outcomes for patients.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. HDAC Activity Assay Kit (Fluorometric) (ab1438) is not available | Abcam [abcam.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. EMA Review of Panobinostat (Farydak) for the Treatment of Adult Patients with Relapsed and/or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of the histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid [SAHA]) in patients with advanced leukemias and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Panobinostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchhub.com [researchhub.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. In vivo xenograft mouse models [bio-protocol.org]
Safety Operating Guide
Safe Disposal of WT-161: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling WT-161, a potent and selective histone deacetylase 6 (HDAC6) inhibitor, must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. All materials that have come into contact with this compound are to be treated as chemical waste and disposed of according to institutional and local environmental regulations.[1]
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is mandatory when handling this compound to prevent inhalation, ingestion, and skin contact.[1]
| PPE Category | Specific Recommendation |
| Hand Protection | Nitrile or latex gloves[1] |
| Eye Protection | Chemical safety goggles or glasses with side shields[1] |
| Body Protection | A standard laboratory coat[1] |
| Respiratory Protection | Recommended when handling the powder form to avoid inhalation of dust particles[1] |
Disposal Procedures
Proper segregation and containment of this compound waste are crucial for safe disposal.
Solid Waste: Pipette tips, microfuge tubes, and any other contaminated disposable labware should be collected in a designated chemical waste bag.[1]
Liquid Waste: All media and buffers containing this compound must be collected in a designated liquid chemical waste container.[1]
Decontamination: Work surfaces should be decontaminated with a suitable laboratory disinfectant after handling this compound.[1]
Final Disposal: All chemical waste must be disposed of in accordance with your institution's and local environmental regulations.[1]
Experimental Workflow: Cell Viability Assay
A common laboratory application of this compound is in assessing its effect on cancer cell viability. The following is a typical experimental workflow:
References
Essential Safety and Operational Guide for Handling WT-161
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for WT-161, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is mandatory to prevent inhalation, ingestion, and skin contact when handling this compound.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves.[1] |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles or glasses with side shields.[1] |
| Body Protection | Lab Coat | A standard laboratory coat.[1] |
| Respiratory Protection | Facemask/Respirator | Recommended when handling the powder form to prevent inhalation of dust particles.[1] |
Operational Plan for Handling this compound
This section outlines a step-by-step procedure for the safe handling of this compound within a laboratory setting.
1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.[1]
-
Verification: Confirm that the product name and quantity match the order records.[1]
-
Storage: Transfer the compound to the appropriate storage conditions as specified in the table below. Ensure the container is tightly sealed.[1]
| Storage Condition | Temperature | Duration |
| Short-term | 0 - 4 °C | Days to weeks |
| Long-term | -20 °C | Months to years |
Store in a dry, dark place.[1]
2. Preparation of Stock Solutions
-
Environment: All handling of the powdered form of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Weighing: Use a calibrated analytical balance to weigh the desired amount of this compound powder.[1]
-
Solubilization: this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.[1]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store the stock solution aliquots at -20°C or -80°C.[1]
3. Use in Experiments
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or experimental buffer.[1]
-
Cell Treatment: Add the diluted this compound to cell cultures or experimental setups at the desired final concentration. Typical concentrations in research range from nanomolar to micromolar levels, depending on the cell line and experimental design.[1]
-
Incubation: Incubate the cells or experimental setup for the desired period.[1]
Disposal Plan
All materials that come into contact with this compound must be treated as chemical waste.
-
Solid Waste: Collect all contaminated disposable labware, such as pipette tips and microfuge tubes, in a designated chemical waste bag.[1]
-
Liquid Waste: Collect all media and buffers containing this compound in a designated liquid chemical waste container.[1]
-
Decontamination: Decontaminate work surfaces with a suitable laboratory disinfectant.[1]
-
Final Disposal: Dispose of all chemical waste in accordance with your institution's guidelines and local environmental regulations.[1]
Visualizing Key Pathways and Protocols
This compound Mechanism of Action: HDAC6 Inhibition
This compound is a selective inhibitor of HDAC6, a cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and Hsp90. Its inhibition leads to anti-tumor effects through the disruption of crucial cellular processes.
Caption: Mechanism of this compound via HDAC6 inhibition.
Experimental Workflow: Cell Viability (MTT) Assay
A common method to assess the efficacy of this compound is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a cell viability (MTT) assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
